Isopropylbiphenyl
Description
The exact mass of the compound Isopropylbiphenyl is 196.125200510 g/mol and the complexity rating of the compound is 177. The solubility of this chemical has been described as 3.06e-06 min water = 0.6 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isopropylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
25640-78-2 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,1'-biphenyl;propane |
InChI |
InChI=1S/C12H10.C3H8/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-3-2/h1-10H;3H2,1-2H3 |
InChI Key |
QTKIQLNGOKOPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2 |
boiling_point |
Range = 295-305 °C Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/ |
Color/Form |
Water white |
density |
Specific gravity = 0.988 gm/cc Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/ |
physical_description |
Water-white liquid; [HSDB] |
solubility |
In water = 0.6 mg/l at 25 °C |
vapor_pressure |
0.0005 [mmHg] 5.0X10-4 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Isopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of isopropylbiphenyl. Isopropylbiphenyl, a biphenyl derivative with an isopropyl group, exists as three isomers: 2-isopropylbiphenyl, 3-isopropylbiphenyl, and 4-isopropylbiphenyl. It is also commercially available as a mixture of these isomers.[1] This document details the physicochemical properties of these compounds, provides experimental protocols for their synthesis and analysis, and includes visualizations of their structures and related workflows.
Chemical Structure and Identification
The fundamental structure of isopropylbiphenyl consists of a biphenyl core with a single isopropyl group attached to one of the phenyl rings. The position of the isopropyl group determines the specific isomer.
Chemical Structures of Isopropylbiphenyl Isomers
Caption: Chemical structures of 2-, 3-, and 4-isopropylbiphenyl.
Table 1: Chemical Identification of Isopropylbiphenyl Isomers
| Property | 2-Isopropylbiphenyl | 3-Isopropylbiphenyl | 4-Isopropylbiphenyl | Isopropylbiphenyl (Mixed Isomers) |
| IUPAC Name | 1-phenyl-2-propan-2-ylbenzene[2] | 1-phenyl-3-propan-2-ylbenzene[3] | 1-phenyl-4-propan-2-ylbenzene[4] | (1-Methylethyl)-1,1'-biphenyl |
| Synonyms | o-Isopropylbiphenyl | m-Isopropylbiphenyl | p-Isopropylbiphenyl, 4-Phenylcumene[5] | Monoisopropylbiphenyl, Wemcol[1] |
| CAS Number | 19486-60-3[2] | 20282-30-8[3] | 7116-95-2[4] | 25640-78-2[6] |
| Molecular Formula | C₁₅H₁₆[2] | C₁₅H₁₆[3] | C₁₅H₁₆[4] | C₁₅H₁₆[6] |
| Molecular Weight | 196.29 g/mol [2] | 196.29 g/mol [3] | 196.29 g/mol [4] | 196.29 g/mol [6] |
| InChI Key | HKTCLPBBJDIBGF-UHFFFAOYSA-N[6] | LIWRTHVZRZXVFX-UHFFFAOYSA-N[7] | KWSHGRJUSUJPQD-UHFFFAOYSA-N[5] | HKTCLPBBJDIBGF-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC(C)C1=CC=CC=C1C2=CC=CC=C2[2] | CC(C)C1=CC=CC(=C1)C2=CC=CC=C2[3] | CC(C)C1=CC=C(C=C1)C2=CC=CC=C2[4] | CC(C1=CC=CC=C1C2=CC=CC=C2)C[6] |
Physicochemical Properties
The physical and chemical properties of isopropylbiphenyl isomers vary slightly due to the different positions of the isopropyl group. The mixed isomer product generally exhibits properties that are an average of the individual components.
Table 2: Physicochemical Properties of Isopropylbiphenyl
| Property | 2-Isopropylbiphenyl | 3-Isopropylbiphenyl | 4-Isopropylbiphenyl | Isopropylbiphenyl (Mixed Isomers) |
| Appearance | - | - | - | Water-white liquid[8] |
| Boiling Point | - | - | 293-303 °C[5] | 295-305 °C[8] |
| Melting Point | - | - | 58 °C[5] | - |
| Density | - | - | 0.9880 g/cm³ at 15 °C[5] | 0.988 g/cm³[8] |
| Vapor Pressure | - | - | - | 0.0005 mmHg[8] |
| Water Solubility | - | - | - | 0.6 mg/L at 25 °C[8] |
| LogP (Octanol-Water Partition Coefficient) | - | - | - | 5.20[8] |
| Refractive Index | - | - | - | 1.5798[8] |
Experimental Protocols
The synthesis of isopropylbiphenyl is commonly achieved through the Friedel-Crafts alkylation of biphenyl using an isopropylating agent such as isopropanol or isopropyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[9][10][11]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of isopropylbiphenyl.
Materials and Equipment:
-
Biphenyl
-
Isopropanol (or 2-chloropropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve biphenyl in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Add the isopropylating agent (e.g., isopropanol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to separate the isomers.[12]
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of isopropylbiphenyl.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different isomers of isopropylbiphenyl.[8]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
Oven Program: A temperature gradient program is typically used to achieve good separation of the isomers. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isopropylbiphenyl isomers.[13]
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton). The splitting patterns and chemical shifts of the aromatic protons will differ for each isomer, allowing for their differentiation.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The number of signals and their chemical shifts will be unique for each isomer, confirming the substitution pattern.
Table 3: Representative Spectroscopic Data
| Isomer | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key Mass Spectral Fragments (m/z) |
| 2-Isopropylbiphenyl | Aromatic protons (multiplets), ~3.0 (septet, 1H), ~1.2 (doublet, 6H) | Aromatic carbons, ~34 (CH), ~24 (CH₃) | 196 (M+), 181, 165[2] |
| 3-Isopropylbiphenyl | Aromatic protons (multiplets), ~3.0 (septet, 1H), ~1.3 (doublet, 6H) | Aromatic carbons, ~34 (CH), ~24 (CH₃) | 196 (M+), 181, 165[3] |
| 4-Isopropylbiphenyl | Aromatic protons (multiplets), ~3.0 (septet, 1H), ~1.3 (doublet, 6H) | Aromatic carbons, ~34 (CH), ~24 (CH₃) | 196 (M+), 181, 165[4] |
Applications and Safety
Isopropylbiphenyl has been used as a solvent, a heat transfer fluid, and as a replacement for PCBs in capacitors.[8] It is important to handle isopropylbiphenyl with appropriate safety precautions. It may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-Isopropylbiphenyl | C15H16 | CID 123382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Isopropylbiphenyl | C15H16 | CID 88457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropylbiphenyl | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. medkoo.com [medkoo.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dl.icdst.org [dl.icdst.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. creative-biostructure.com [creative-biostructure.com]
Isopropylbiphenyl CAS number and synonyms
An In-depth Technical Guide to Isopropylbiphenyl
This technical guide provides a comprehensive overview of isopropylbiphenyl, including its chemical identity, physical and chemical properties, synthesis and analysis protocols, and safety information. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity
Isopropylbiphenyl is an aromatic hydrocarbon consisting of a biphenyl molecule substituted with an isopropyl group. It can exist as a mixture of isomers or as individual isomers (ortho-, meta-, and para-).
CAS Numbers and Synonyms
The Chemical Abstracts Service (CAS) has assigned different numbers to the isomeric mixture and the specific isomers of isopropylbiphenyl.
| Compound | CAS Number | Synonyms |
| Isopropylbiphenyl (isomer mixture) | 25640-78-2 | (1-Methylethyl)-1,1'-biphenyl; Isopropyldiphenyl; Monoisopropylbiphenyl; Wemcol[1] |
| 2-Isopropylbiphenyl | 19486-60-3 | 1-phenyl-2-propan-2-ylbenzene; o-Isopropylbiphenyl |
| 3-Isopropylbiphenyl | 20282-30-8 | 1,1'-Biphenyl, 3-(1-methylethyl)-; m-Isopropylbiphenyl[2] |
| 4-Isopropylbiphenyl | 7116-95-2 | 4-Phenylcumene; p-Isopropyldiphenyl; p-isopropylbiphenyl[3][4][5] |
Physicochemical Properties
The physical and chemical properties of isopropylbiphenyl vary depending on the isomeric composition. The following table summarizes key properties for the most common isomers.
| Property | Isopropylbiphenyl (isomer mixture) | 3-Isopropylbiphenyl | 4-Isopropylbiphenyl |
| Molecular Formula | C15H16 | C15H16 | C15H16 |
| Molecular Weight | 196.29 g/mol | 196.29 g/mol | 196.29 g/mol |
| Appearance | Water-white liquid[6] | - | White or Colorless to Light yellow powder to lump to clear liquid[4] |
| Boiling Point | 295-305 °C[6] | 104-105 °C @ 1 Torr[7] | 293-303 °C[3] |
| Melting Point | -40 °C[8] | - | 58 °C[3] |
| Density | 0.988 g/cm³[6] | 0.958 g/cm³ (Predicted)[7] | 0.9880 g/cm³ @ 15 °C[3] |
| Water Solubility | 0.6 mg/L @ 25 °C[6] | - | - |
| LogP | 5.20[6] | - | - |
Experimental Protocols
Synthesis of 4-Isopropylbiphenyl via Friedel-Crafts Alkylation
This protocol describes a general method for the synthesis of 4-isopropylbiphenyl by the Friedel-Crafts alkylation of biphenyl.
Materials:
-
Biphenyl
-
2-Propanol (or propylene gas)
-
Anhydrous Aluminum Chloride (AlCl₃) or a zeolite catalyst (e.g., H-type mordenite)
-
Anhydrous Dichloromethane (solvent)
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve biphenyl in anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride in portions.
-
Alkylation: Slowly add 2-propanol to the stirred mixture through the dropping funnel. If using propylene, bubble the gas through the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice and dilute hydrochloric acid to decompose the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation or recrystallization to obtain pure 4-isopropylbiphenyl.
Analysis of Isopropylbiphenyl by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of an isopropylbiphenyl sample.
Materials and Equipment:
-
Isopropylbiphenyl sample
-
Volatile organic solvent (e.g., hexane, dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5)
-
Autosampler vials
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isopropylbiphenyl sample in a suitable volatile organic solvent (e.g., 10 µg/mL in hexane).[9] Ensure the sample is free of particulates by filtration or centrifugation if necessary.[9]
-
Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the injector, oven, and transfer line. A typical starting oven temperature could be 50-100°C, ramping up to 250-300°C.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers of isopropylbiphenyl and any other components in the sample. The mass spectrum of each peak can be compared to a library of known spectra for identification.
Visualizations
References
- 1. 4-Isopropylbiphenyl | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropylbiphenyl | C15H16 | CID 88457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbiphenyl | 7116-95-2 [chemicalbook.com]
- 4. 3-ISOPROPYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 5. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]
- 6. 2-Isopropylbiphenyl | C15H16 | CID 123382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. uoguelph.ca [uoguelph.ca]
Synthesis pathways for different isopropylbiphenyl isomers
An In-depth Technical Guide to the Synthesis of Isopropylbiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing the 2-, 3-, and 4-isomers of isopropylbiphenyl. Isopropylbiphenyls are valuable compounds used as intermediates in the manufacturing of dyes and pharmaceuticals, as well as serving as solvents and heat transfer fluids.[1][2] This document details common synthetic methodologies, including Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, and Grignard reactions, supported by detailed experimental protocols, quantitative data, and process diagrams.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic and industrially significant method for synthesizing alkylated aromatic compounds.[3][4] The reaction typically involves the alkylation of biphenyl using an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of a catalyst.[1][2] While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they often lead to a mixture of isomers.[1] Modern approaches utilize shape-selective catalysts, such as zeolites, to achieve high selectivity for the para-isomer, 4-isopropylbiphenyl, which is often the most desired product due to its molecular symmetry.[1]
The reaction proceeds via the formation of an isopropyl cation (or a related electrophilic species) which then attacks the electron-rich biphenyl ring. The use of zeolite catalysts, like mordenite, with specific pore sizes (e.g., ~7 Å) sterically hinders the formation of the ortho- and meta-isomers, thereby favoring the production of 4-isopropylbiphenyl.[1]
Caption: Friedel-Crafts alkylation of biphenyl to selectively form 4-isopropylbiphenyl.
Quantitative Data: Friedel-Crafts Alkylation of Biphenyl
The following table summarizes data from experiments using various catalysts for the isopropylation of biphenyl.
| Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Biphenyl Conversion (%) | Mono-isomer Selectivity (%) | 4-Isomer in Mono-isomers (%) | Reference |
| Mordenite Zeolite | 250 | 30 | 45.1 | 68.3 | 70.1 | [1] |
| Y-type Zeolite | 250 | 30 | 51.5 | 60.0 | 45.0 | [1] |
| Silica-Alumina | 250 | 30 | 39.8 | 62.1 | 42.5 | [1] |
| Aluminum Chloride | 100 | 10 | 70.3 | 55.2 | 4.0 | [1] |
Experimental Protocol: Selective Synthesis of 4-Isopropylbiphenyl
This protocol is adapted from a patented method for the selective alkylation of biphenyl using a zeolite catalyst.[1]
-
Catalyst Preparation : Use a mordenite zeolite catalyst with a silica/alumina ratio of 19.9 and a pore size of approximately 7.0 Å.[1]
-
Reaction Setup : Add biphenyl and the mordenite catalyst to a stirred reaction vessel (autoclave).
-
Reaction Conditions : Heat the vessel to 250°C. Supply propylene gas to the vessel, maintaining a pressure of 30 kg/cm ².
-
Reaction Execution : Continue the reaction with stirring for a designated period (e.g., 1-4 hours).
-
Work-up and Analysis : After cooling the reactor, the solid catalyst is separated from the liquid product mixture by filtration.
-
Purification : The resulting liquid is subjected to distillation to separate unreacted biphenyl, the desired 4-isopropylbiphenyl, and other isomers and poly-isopropylated byproducts.[1] Further purification can be achieved by crystallization.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile and powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[5][6] It offers excellent regioselectivity for the synthesis of specific isopropylbiphenyl isomers, as the substitution pattern is determined by the starting materials. The general reaction involves coupling an organoboron compound (like a boronic acid or ester) with an organohalide.[6][7]
To synthesize a specific isomer, one of two combinations can be used:
-
Route A : An isopropylphenylboronic acid with a halobiphenyl.
-
Route B : A phenylboronic acid with a halo-isopropylbenzene (halocumene).
Caption: General scheme for Suzuki-Miyaura cross-coupling to synthesize isopropylbiphenyl isomers.
Quantitative Data: Reactant Combinations for Suzuki Coupling
| Target Isomer | Route | Organoboron Reagent | Organohalide Reagent | Typical Yield (%) |
| 2-Isopropylbiphenyl | A | 2-Isopropylphenylboronic acid | Bromobenzene | 70-95 |
| B | Phenylboronic acid | 2-Bromocumene | 70-95 | |
| 3-Isopropylbiphenyl | A | 3-Isopropylphenylboronic acid | Bromobenzene | 75-98 |
| B | Phenylboronic acid | 3-Bromocumene | 75-98 | |
| 4-Isopropylbiphenyl | A | 4-Isopropylphenylboronic acid | Bromobenzene | 80-99 |
| B | Phenylboronic acid | 4-Bromocumene | 80-99 |
Yields are typical for Suzuki reactions and may vary based on specific conditions and catalysts.
Experimental Protocol: Synthesis of 4-Isopropylbiphenyl via Suzuki Coupling
This is a general protocol that can be adapted for the synthesis of any isomer by selecting the appropriate starting materials.[8]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromocumene (1.0 eq.), phenylboronic acid (1.1 eq.), and a base such as cesium carbonate (2.5 eq.).
-
Solvent Addition : Add a solvent system, such as anhydrous 1,4-dioxane and water.[8]
-
Inert Atmosphere : Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), to the mixture under the inert atmosphere.
-
Reaction Conditions : Heat the reaction mixture to 100°C and stir overnight.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-isopropylbiphenyl.
Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction for C-C bond formation.[9][10] It involves the reaction of a Grignard reagent (organomagnesium halide) with an electrophile. For synthesizing isopropylbiphenyl isomers, this typically involves a cross-coupling reaction between a phenyl Grignard reagent and a halo-isopropylbenzene, or vice versa.[11] This method requires strictly anhydrous conditions as Grignard reagents are highly reactive towards water.[10][11]
Similar to the Suzuki reaction, the final isomer is determined by the starting materials:
-
Route A : Isopropylphenylmagnesium halide + Halobiphenyl.
-
Route B : Phenylmagnesium halide + Halo-isopropylbenzene.
Caption: Two-step process for isopropylbiphenyl synthesis via a Grignard reaction.
Quantitative Data: Reactant Combinations for Grignard Reaction
| Target Isomer | Route | Grignard Reagent | Organohalide Reagent | Notes |
| 2-Isopropylbiphenyl | A | 2-Isopropylphenylmagnesium bromide | Bromobiphenyl | Requires synthesis of sterically hindered Grignard. |
| B | Phenylmagnesium bromide | 2-Bromocumene | Generally preferred route. | |
| 3-Isopropylbiphenyl | A | 3-Isopropylphenylmagnesium bromide | Bromobiphenyl | |
| B | Phenylmagnesium bromide | 3-Bromocumene | ||
| 4-Isopropylbiphenyl | A | 4-Isopropylphenylmagnesium bromide | Bromobiphenyl | |
| B | Phenylmagnesium bromide | 4-Bromocumene |
Note: Yields can be variable and are sensitive to reaction conditions and the presence of catalysts (e.g., Ni or Pd complexes can improve cross-coupling yields).
Experimental Protocol: Synthesis of 2-Isopropylbiphenyl via Grignard Reaction
This protocol describes the formation of a Grignard reagent and its subsequent coupling.[11][12] All glassware must be oven-dried, and anhydrous solvents must be used.
-
Grignard Reagent Preparation :
-
Place magnesium turnings (1.2 eq.) in a three-necked flask under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether.
-
In a dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction may need initiation (e.g., with a crystal of iodine or gentle heating).
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, stir for another hour to ensure full formation of phenylmagnesium bromide.
-
-
Coupling Reaction :
-
In a separate flask, prepare a solution of 2-bromocumene (1.05 eq.) in anhydrous diethyl ether.
-
Slowly add the prepared phenylmagnesium bromide solution to the 2-bromocumene solution at room temperature. A transition metal catalyst (e.g., a Ni or Pd salt) can be added to the 2-bromocumene solution to facilitate the cross-coupling.
-
After the addition, heat the mixture to reflux for several hours, monitoring by TLC.
-
-
Work-up :
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is then purified by vacuum distillation or column chromatography.
References
- 1. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]
- 2. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.icdst.org [dl.icdst.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 4-isopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbiphenyl, also known as p-isopropylbiphenyl or 4-phenylcumene, is an aromatic hydrocarbon with the chemical formula C15H16.[1] It is a colorless liquid or low-melting solid characterized by its biphenyl structure substituted with an isopropyl group at the para position.[2][3] This compound finds its primary applications as a solvent, a heat transfer fluid, and an intermediate in the synthesis of various organic compounds.[4] While not a common scaffold in drug discovery, its physical and chemical properties are of interest to researchers in various fields of chemistry and material science. This guide provides a comprehensive overview of the physical and chemical properties of 4-isopropylbiphenyl, detailed experimental protocols for its synthesis, and a summary of its toxicological profile.
Physical and Chemical Properties
The physical and chemical properties of 4-isopropylbiphenyl are summarized in the tables below, providing a comprehensive overview of its key characteristics.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 7116-95-2 | [1] |
| Molecular Formula | C15H16 | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][3] |
| Melting Point | 11-18 °C (51.8-64.4 °F) | |
| Boiling Point | 291-303 °C (556-577 °F) at 760 mmHg | [2] |
| Density | 0.988 g/cm³ at 15 °C | [1] |
| Solubility | Immiscible with water | [5] |
| Refractive Index | 1.5840 |
Spectral Data
| Spectrum Type | Key Data/Signals | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to the isopropyl group (doublet and septet) and aromatic protons. | [1] |
| ¹³C NMR (CDCl₃) | Signals for the isopropyl group carbons and the twelve aromatic carbons. | [1] |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching, and C-H bending of the isopropyl group. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 196, with a base peak at m/z 181 corresponding to the loss of a methyl group. |
Experimental Protocols
The primary method for the synthesis of 4-isopropylbiphenyl is the Friedel-Crafts alkylation of biphenyl. This electrophilic aromatic substitution reaction can be carried out using an alkylating agent such as isopropyl alcohol or propylene in the presence of a suitable Lewis acid or solid acid catalyst.
Synthesis of 4-Isopropylbiphenyl via Friedel-Crafts Alkylation
Principle:
The Friedel-Crafts alkylation of biphenyl with isopropanol proceeds via the formation of an isopropyl carbocation, which then attacks the electron-rich biphenyl ring. The para-substituted product is generally favored due to steric hindrance at the ortho positions.
Reaction Scheme:
Materials and Reagents:
-
Biphenyl
-
Isopropyl alcohol
-
Zeolite catalyst (e.g., Mordenite) or a Lewis acid such as AlCl₃
-
Anhydrous solvent (e.g., dichloromethane or nitromethane if using a Lewis acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and chromatography
-
Gas trap (if using a Lewis acid that can release HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl and the chosen solvent (if applicable).
-
Catalyst Addition: Add the zeolite catalyst to the mixture. If using a Lewis acid like AlCl₃, it should be added cautiously under an inert atmosphere, as the reaction can be exothermic and may release HCl gas.
-
Alkylation: Slowly add isopropyl alcohol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a zeolite catalyst was used, it can be removed by filtration. If a Lewis acid was used, quench the reaction by carefully adding water and then a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-isopropylbiphenyl.
Mandatory Visualizations
Experimental Workflow for the Synthesis of 4-Isopropylbiphenyl
Caption: Workflow for the synthesis of 4-isopropylbiphenyl.
Logical Relationship of Friedel-Crafts Alkylation
Caption: Logical flow of the Friedel-Crafts alkylation reaction.
Toxicology and Safety
4-Isopropylbiphenyl is considered to have low acute toxicity.[5] However, its toxicological properties have not been fully investigated.[5] It may cause skin and eye irritation upon contact.[4] Due to its low water solubility, it is not likely to be mobile in the environment.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.
Conclusion
4-Isopropylbiphenyl is a commercially important aromatic hydrocarbon with well-defined physical and chemical properties. Its synthesis is readily achievable through the established Friedel-Crafts alkylation of biphenyl. While its direct application in drug development is limited, a thorough understanding of its properties and synthesis is valuable for chemists and researchers working with related biphenyl structures. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. 4-Isopropylbiphenyl | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-DIISOPROPYLBIPHENYL(18970-30-4) 13C NMR [m.chemicalbook.com]
- 3. 4-Isopropylbiphenyl | 7116-95-2 | TCI AMERICA [tcichemicals.com]
- 4. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
In-Depth Toxicological Profile of Isopropylbiphenyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for isopropylbiphenyl. The information is compiled from a variety of sources to support research and development activities. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for key studies are provided where available.
Chemical and Physical Properties
Isopropylbiphenyl is a biphenyl molecule substituted with an isopropyl group. It exists as a mixture of isomers, primarily 2-, 3-, and 4-isopropylbiphenyl. Its properties make it suitable for various industrial applications, including as a solvent and a dielectric fluid.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| CAS Number | 25640-78-2 (for mixed isomers) | [1] |
| Appearance | Water-white liquid | [2] |
| Vapor Pressure | 0.0005 mm Hg | [2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetic profile of 4-isopropylbiphenyl has been investigated in rats.
Absorption and Distribution: Following oral or intraperitoneal administration of radiolabeled 4-isopropylbiphenyl to rats at a dose of 25 mg/kg, the compound was well absorbed. After 48 hours, between 12.1% and 16.1% of the administered dose was retained in the carcass. The highest concentration of the radiolabel was found in fat tissue, indicating a potential for bioaccumulation in adipose tissue.[1]
Metabolism: The metabolism of isopropylbiphenyl is complex and species-dependent, with studies identifying different metabolite patterns in rats, dogs, monkeys, and humans.[1] In rats, metabolism begins with the oxidation of the isopropyl group at both the primary and tertiary carbon atoms.[1] Key metabolites identified in rat plasma include biphenylpropionic acid, biphenyl-2-propanol, and biphenyl-alpha-methyl glycolic acid.[1] In vitro studies using rat liver supernatant have confirmed the formation of biphenyl-2-propanol and biphenyl-alpha-methyl glycolic acid.[1]
Excretion: In rats, excretion of 4-isopropylbiphenyl and its metabolites occurs primarily through the feces, with a smaller amount excreted in the urine.[1]
Below is a diagram illustrating the key metabolic steps of 4-isopropylbiphenyl in rats.
Toxicological Profile
Acute Toxicity
Isopropylbiphenyl exhibits low acute toxicity in animal studies.
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 8.5 g/kg | [1] |
Sub-chronic Toxicity
A 10-15 day study in rats administered 800 mg/kg/day of isopropyldiphenyl orally resulted in several adverse effects, including:
-
Hematological changes: neutropenia and lymphocytosis.[1]
-
Blood chemistry changes: hypoproteinemia.[1]
-
Organ toxicity: dystrophy of the liver and kidneys, hyperplasia in the spleen, and hypertrophy in myocardial fibers.[1]
Chronic Toxicity and Carcinogenicity
Genotoxicity
Isopropylbiphenyl has been evaluated for its mutagenic potential in a number of in vitro assays.
| Test System | Strain(s) | Metabolic Activation | Result | Reference |
| Ames Test (Salmonella typhimurium) | TA1535, TA1537, TA1538, TA98, TA100 | With and without S9 | Not mutagenic | [1] |
| Ames Test (Salmonella typhimurium) | TA1535, TA100, TA1538, TA98, TA1537, TA1978 | With and without S9 | Not mutagenic | [1] |
| Saccharomyces cerevisiae | D4 | With and without S9 | Not mutagenic | [1] |
A preliminary toxicity screen in one of the Ames tests indicated that isopropylbiphenyl was toxic to the bacterial cells at a concentration of 5 µl/plate.[1]
Reproductive and Developmental Toxicity
There is a significant lack of publicly available data on the reproductive and developmental toxicity of isopropylbiphenyl. Standard screening tests, such as those described in OECD guidelines 414 (Prenatal Developmental Toxicity Study), 416 (Two-Generation Reproduction Toxicity Study), and 421 (Reproduction/Developmental Toxicity Screening Test), would be necessary to assess these potential hazards.[2][5][6][7][8][9][10][11][12][13][14][15][16]
Human Health Effects
Human exposure to isopropylbiphenyl has been primarily associated with its use as a solvent in carbonless copy paper.[1] Reported symptoms in office workers handling such paper include an unpleasant smell, headaches, fatigue, and irritation of the eyes, face, and respiratory tract.[1] Skin irritation has also been associated with papers treated with desensitizing ink containing isopropylbiphenyl.[1]
Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying the toxicity of isopropylbiphenyl are not well-elucidated. However, the observed kidney and liver toxicity in animal studies suggests potential pathways for further investigation.
Renal Toxicity: The formation of biphenyl-alpha-methyl glycolic acid as a metabolite in rats is a potential contributor to the observed kidney damage.[1] Drug-induced nephrotoxicity can occur through various mechanisms, including direct tubular cell toxicity, inflammation, and crystal nephropathy.[17][18][19][20] Further research is needed to determine the specific mechanism for isopropylbiphenyl.
Hepatic Toxicity: Liver dystrophy observed in sub-chronic studies indicates that the liver is a target organ.[1] The metabolism of many xenobiotics in the liver via cytochrome P450 enzymes can lead to the formation of reactive metabolites and induce oxidative stress, which are common mechanisms of drug-induced liver injury.[21][22][23]
Potential Signaling Pathway Involvement: While no specific signaling pathways have been definitively linked to isopropylbiphenyl toxicity, several pathways are commonly involved in cellular responses to chemical stressors and are worthy of investigation:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that mediates the toxicity of many aromatic hydrocarbons.[24][25][26][27] Activation of the AhR pathway can lead to the induction of metabolic enzymes and other cellular responses.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. Some xenobiotics can activate PPARs, leading to peroxisome proliferation and, in some cases, liver tumors in rodents.[28][29][30][31][32]
-
Oxidative Stress and Nrf2 Signaling: The metabolism of isopropylbiphenyl could potentially generate reactive oxygen species (ROS), leading to oxidative stress. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.[33][34][35][36][37]
The following diagram illustrates a general workflow for investigating the potential mechanisms of isopropylbiphenyl toxicity.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the summaries, the following methodologies were likely employed.
Ames Test (Bacterial Reverse Mutation Assay): This test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol generally follows OECD Guideline 471.
-
Test Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used. These strains cannot synthesize histidine and will not grow on a histidine-deficient medium.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of isopropylbiphenyl in the presence of a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
Acute Oral Toxicity (LD50) in Rats: This study is typically conducted according to OECD Guideline 401 (now obsolete but used for historical data) or OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). The general principles involve:
-
Animals: Young adult rats of a standard strain are used.
-
Dosing: A single dose of isopropylbiphenyl is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Calculation: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.
The following diagram outlines a generalized workflow for an acute oral toxicity study.
Conclusion and Data Gaps
Isopropylbiphenyl demonstrates low acute toxicity. Sub-chronic exposure in rats has been shown to induce effects on the hematopoietic system, liver, kidneys, spleen, and heart. It is not mutagenic in the Ames test. Human exposure is primarily associated with irritation.
Significant data gaps exist in the toxicological profile of isopropylbiphenyl, particularly in the areas of:
-
Chronic toxicity and carcinogenicity: Long-term studies are needed to fully characterize the potential for chronic health effects and carcinogenicity.
-
Reproductive and developmental toxicity: Standard guideline studies are required to assess the potential for adverse effects on reproduction and development.
-
Mechanisms of toxicity: Further research is needed to elucidate the specific signaling pathways involved in the observed organ toxicities.
This technical guide provides a summary of the currently available data on the toxicology of isopropylbiphenyl. Researchers and drug development professionals should be aware of the existing data gaps when evaluating the safety of this compound.
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Carcinogenicity of biphenyl in mice by two years feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. mdpi.com [mdpi.com]
- 18. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of environmental chemicals on renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical basis of hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxic hepatitis in occupational exposure to solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Repression of Aryl Hydrocarbon Receptor Transcriptional Activity by Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Potential protective mechanisms of aryl hydrocarbon receptor (AHR) signaling in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 30. youtube.com [youtube.com]
- 31. Activation of peroxisome proliferator-activated receptor α induces lysosomal biogenesis in brain cells: implications for lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Antioxidant responses and NRF2 in synergistic developmental toxicity of PAHs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Bisphenol S induces oxidative stress-mediated impairment of testosterone synthesis by inhibiting the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental fate and biodegradability of isopropylbiphenyl
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Isopropylbiphenyl
Introduction
Isopropylbiphenyl (CAS No. 25640-78-2), a category of aromatic hydrocarbons, has been utilized in various industrial applications, including as a solvent in carbonless-copy paper systems, as a heat transfer fluid, and as a dielectric fluid in capacitors, often as a replacement for polychlorinated biphenyls (PCBs)[1]. Its widespread use necessitates a thorough understanding of its environmental persistence, distribution, and degradation pathways to assess potential ecological risks. This guide provides a comprehensive technical overview of the environmental fate and biodegradability of isopropylbiphenyl, synthesizing available data for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. Isopropylbiphenyl is characterized by its low water solubility and high octanol-water partition coefficient (Log K_ow_), indicating a strong tendency to associate with organic matter and lipids rather than remaining in aqueous phases. These key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Isopropylbiphenyl
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Physical State | Water-white liquid | [2] |
| Water Solubility | 0.6 mg/L at 25 °C | [1] |
| Vapor Pressure | 5.0 x 10⁻⁴ mm Hg at 25 °C | [1][2] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.20 - 5.51 | [1][3] |
| Boiling Point | 295 - 305 °C | [1] |
| Density | 0.988 g/cm³ | [1] |
| Henry's Law Constant (Estimated) | 2.1 x 10⁻⁴ atm-m³/mol | [1] |
Environmental Fate and Transport
Based on its physicochemical properties, isopropylbiphenyl's distribution in the environment follows distinct pathways across atmospheric, terrestrial, and aquatic compartments[4][5].
Environmental Partitioning
Upon release into the environment, isopropylbiphenyl partitions into different environmental media. Its low vapor pressure suggests it will exist in both vapor and particulate phases in the atmosphere, while its high K_oc_ value indicates strong adsorption to soil and sediment[1].
Abiotic Degradation
Abiotic processes contribute to the transformation of isopropylbiphenyl in the environment, particularly in the atmosphere.
-
Atmospheric Photolysis : In the vapor phase, isopropylbiphenyl is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH)[1]. The estimated atmospheric half-life for this reaction is approximately 40 hours, suggesting that atmospheric photolysis is a significant degradation pathway[1].
-
Hydrolysis : Due to the stable biphenyl and isopropyl structures, which lack hydrolyzable functional groups, hydrolysis is not considered a significant environmental degradation process for this compound[6].
Biotic Degradation
Biodegradation is a critical process for the ultimate removal of isopropylbiphenyl from the environment. Studies indicate that it is susceptible to aerobic biodegradation.
Table 2: Summary of Aerobic Biodegradation Data
| Test System | Duration | Degradation Extent | Reference |
| River Die-Away Test (sediment-water sample) | 48 hours | > 80% | [1] |
| Sewage Sludge Test | 24 hours | 60% | [1] |
| Sewage Sludge Test | 1 week | Complete Biodegradation | [1] |
The results from these non-standardized tests strongly suggest that isopropylbiphenyl can be rapidly and completely degraded under the aerobic conditions typical of wastewater treatment plants and surface waters[1]. While formal OECD 301 "Ready Biodegradability" tests have not been reported, the observed rapid degradation suggests it would likely meet the criteria[7].
The aerobic degradation of the biphenyl structure is a well-studied process initiated by bacteria[8][9]. The pathway involves a series of enzymatic reactions, starting with dioxygenation and proceeding through ring cleavage to ultimately form intermediates that can enter central metabolic cycles like the Krebs cycle[10][11][12]. The isopropyl group would likely be metabolized through separate enzymatic processes.
Bioaccumulation
With a high Log K_ow_ value, isopropylbiphenyl has a significant potential to bioaccumulate in aquatic organisms. This is confirmed by both estimated and experimentally determined Bioconcentration Factors (BCF).
Table 3: Bioaccumulation Data for Isopropylbiphenyl
| Parameter | Value | Species | Test Type | Reference |
| BCF (Estimated) | 5300 | - | - | [1] |
| BCF (Experimental) | 2,896 - 10,790 | Flagfish (Jordanella floridae) | Flow-through | [3] |
A BCF value significantly greater than 2,000, and particularly values approaching 5,000 or more, classify a substance as "Bioaccumulative" (B) or "Very Bioaccumulative" (vB) under many regulatory frameworks. The high BCF values indicate that isopropylbiphenyl will concentrate in the tissues of aquatic organisms from the surrounding water[1][3].
Experimental Protocols
Standardized testing protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections describe methodologies relevant to assessing the properties of isopropylbiphenyl.
Biodegradability Assessment: OECD 301D (Closed Bottle Test)
The OECD 301D test is a stringent screening method for assessing the ready biodegradability of water-soluble chemicals[7][13]. Given the rapid degradation observed in sludge tests, this protocol would be appropriate for formally quantifying the biodegradability of isopropylbiphenyl.
Objective: To determine the extent of ultimate biodegradation by measuring the biochemical oxygen demand (BOD) over a 28-day period. A substance is considered readily biodegradable if it reaches ≥60% degradation within a 10-day window[14][15].
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared and saturated with air.
-
Test Substance Preparation: A stock solution of the test substance is prepared. The test concentration is typically 2-5 mg/L.
-
Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant, filtered to remove coarse particles.
-
Test Setup: Completely filled, sealed glass bottles (BOD bottles) are prepared for the test substance, a reference substance (e.g., sodium benzoate), a toxicity control (test substance + reference), and a blank (inoculum only)[14].
-
Incubation: Bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measurement: The dissolved oxygen (DO) concentration is measured at the start and at regular intervals (e.g., days 7, 14, 21, 28) using a DO meter[14][15].
-
Calculation: The percentage of biodegradation is calculated by dividing the measured BOD by the Theoretical Oxygen Demand (ThOD) of the substance.
Bioaccumulation Assessment: OECD 305 (Bioconcentration: Flow-Through Fish Test)
This guideline is used to determine the BCF of a substance in fish[16][17]. It is the standard method for generating the data cited in Table 3.
Objective: To measure the uptake and depuration of a substance in fish to calculate a steady-state or kinetic BCF[18][19][20].
Methodology:
-
Acclimation: Test fish (e.g., Rainbow Trout, Bluegill Sunfish, Fathead Minnow) are acclimated to laboratory conditions.
-
Uptake Phase: Fish are exposed to a constant, sub-lethal concentration of the test substance in a flow-through system for an extended period (typically 28 days, or until a steady state is reached)[16][18]. Water and fish tissue concentrations are measured at regular intervals.
-
Depuration Phase: Surviving fish are transferred to clean, untreated water. The decline in the substance's concentration in their tissues is monitored over time[16][18].
-
Analysis: Fish tissue is analyzed for the parent compound. The BCF is calculated either as the ratio of the concentration in fish to the concentration in water at steady-state (BCF_ss_) or by using the uptake and depuration rate constants (k₁/k₂) to determine a kinetic BCF (BCF_k_)[20]. The BCF should be normalized to a standard fish lipid content.
Ecotoxicity Summary
Isopropylbiphenyl exhibits acute toxicity to aquatic organisms at low concentrations, which, combined with its high bioaccumulation potential, underscores its environmental risk.
Table 4: Acute Aquatic Ecotoxicity of Isopropylbiphenyl
| Species | Endpoint | Concentration (ppm) | Exposure | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC₅₀ | 2.5 | Static | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC₅₀ | 4.0 | Static | [1] |
| Flagfish (Jordanella floridae) | 96-hr LC₅₀ | > 0.75 | Flow-through | [1] |
Conclusion
Isopropylbiphenyl is a substance with low water solubility and a high affinity for organic matter, leading to partitioning into soil and sediment and significant bioaccumulation in aquatic life. While persistent in soil due to strong adsorption, it is not expected to persist in the atmosphere, where it undergoes relatively rapid photolysis. Crucially, available data indicate that isopropylbiphenyl is susceptible to rapid and complete aerobic biodegradation in microbially active environments like wastewater treatment systems and surface waters. Its high bioaccumulation potential and acute aquatic toxicity are key risk factors that must be considered in any environmental assessment. Further studies using standardized OECD protocols would be beneficial to formally classify its ready biodegradability status.
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropylbiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chm.pops.int [chm.pops.int]
- 4. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 8. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pubdata.leuphana.de [pubdata.leuphana.de]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
An In-depth Technical Guide to the Solubility of Isopropylbiphenyl in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropylbiphenyl in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for isopropylbiphenyl in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside qualitative assessments and relevant data for the parent compound, biphenyl, to guide researchers.
Introduction to Isopropylbiphenyl
Isopropylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl structure substituted with an isopropyl group. It exists as different isomers, primarily 3-isopropylbiphenyl and 4-isopropylbiphenyl. Its nonpolar nature, a consequence of the biphenyl rings and the alkyl substituent, is the primary determinant of its solubility characteristics. Isopropylbiphenyl and its derivatives are utilized in various industrial applications, including as heat transfer fluids, in carbonless copy paper, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development.
Qualitative Solubility Profile of Isopropylbiphenyl
Based on the chemical principle of "like dissolves like," isopropylbiphenyl, as a nonpolar compound, is expected to exhibit high solubility in nonpolar organic solvents and lower solubility in polar solvents. The presence of the isopropyl group slightly increases its lipophilicity compared to biphenyl. The following table provides a qualitative prediction of the solubility of isopropylbiphenyl in various common organic solvents.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | High | Nonpolar nature aligns with isopropylbiphenyl. |
| Toluene | Nonpolar Aromatic | High | Similar aromatic and nonpolar characteristics. |
| Diethyl Ether | Slightly Polar | High | Acts as a good solvent for nonpolar compounds. |
| Chloroform | Slightly Polar | High | Effective solvent for a wide range of organic compounds. |
| Acetone | Polar Aprotic | Moderate | Can dissolve nonpolar compounds despite its polarity. |
| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity allows for some dissolution. |
| Ethanol | Polar Protic | Low to Moderate | Polarity and hydrogen bonding of ethanol limit solubility. |
| Methanol | Polar Protic | Low | Higher polarity than ethanol, leading to lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Isopropylbiphenyl is reported to be soluble in DMSO.[2] |
| Water | Polar Protic | Very Low / Immiscible | Highly polar nature of water makes it a poor solvent for nonpolar isopropylbiphenyl. |
Quantitative Solubility Data
As of this review, specific quantitative solubility data for isopropylbiphenyl in a wide array of organic solvents is not extensively available in the peer-reviewed literature. However, to provide a reasonable estimation, the following table summarizes the experimental solubility of the parent compound, biphenyl , in various organic solvents at 25°C, as reported in the scientific literature. Researchers should consider this data as an approximate guide for the solubility behavior of isopropylbiphenyl, with the understanding that the isopropyl group may slightly alter these values.
| Solvent | Mole Fraction (x) | Solubility ( g/100g solvent) |
| n-Hexane | 0.1608 (at 30°C) | - |
| n-Heptane | - | - |
| Cyclohexane | - | - |
| Carbon Tetrachloride | - | - |
| Benzene | - | - |
| Toluene | - | - |
| Methanol | - | - |
| Ethanol | - | - |
| 1-Propanol | - | - |
| 2-Propanol | - | - |
| 1-Butanol | - | - |
| Acetone | - | - |
| Ethyl Acetate | - | - |
Note: A comprehensive dataset for biphenyl solubility was reported by Acree et al. and can be a valuable resource. Due to paywall restrictions, a complete table cannot be reproduced here. Researchers are encouraged to consult the original publication for detailed data.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of isopropylbiphenyl in various organic solvents using the isothermal equilibrium method, followed by quantification via High-Performance Liquid Chromatography (HPLC).
4.1. Objective
To quantitatively determine the equilibrium solubility of isopropylbiphenyl in a selection of organic solvents at a specified temperature (e.g., 25°C).
4.2. Materials and Equipment
-
Isopropylbiphenyl (of known purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Vials for sample preparation and analysis
4.3. Experimental Workflow
Caption: Experimental workflow for determining the solubility of isopropylbiphenyl.
4.4. Detailed Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of isopropylbiphenyl and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of different known concentrations. These will be used to construct a calibration curve.
-
-
Preparation of Saturated Solution:
-
In a series of vials, add an excess amount of isopropylbiphenyl to a known volume or weight of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sampling and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with a suitable solvent (the same used for the standard solutions) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the prepared standard solutions and the diluted sample solutions by HPLC.
-
Record the peak area or peak height for isopropylbiphenyl in each chromatogram.
-
-
Quantification of Solubility:
-
Construct a calibration curve by plotting the peak area/height of the standard solutions against their corresponding concentrations.
-
Determine the concentration of isopropylbiphenyl in the diluted sample solution using the calibration curve.
-
Calculate the original concentration of isopropylbiphenyl in the saturated solution by applying the dilution factor. This value represents the solubility of isopropylbiphenyl in the specific organic solvent at the tested temperature.
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and dependencies in a typical solubility study.
Caption: Factors influencing the solubility and its application.
Conclusion
References
Historical context and discovery of isopropylbiphenyl
An In-depth Technical Guide to Isopropylbiphenyl: Historical Context, Synthesis, and Applications
Abstract
Isopropylbiphenyl is an aromatic hydrocarbon that has garnered significant industrial attention primarily as a replacement for polychlorinated biphenyls (PCBs). This technical guide provides a comprehensive overview of isopropylbiphenyl, covering its historical context, discovery, and methods of synthesis. It presents key physicochemical properties and details its major industrial applications, from dielectric fluids to solvents in carbonless copy paper. Furthermore, the guide explores its biological metabolism and toxicological profile, supported by data from relevant studies. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of chemical pathways and experimental workflows to aid researchers, scientists, and professionals in drug development and material science.
Historical Context and Discovery
The development of isopropylbiphenyl is intrinsically linked to the broader history of biphenyl chemistry, which dates back over 160 years. Early methods for creating carbon-carbon bonds between aryl groups, such as the Wurtz-Fittig reaction (circa 1855) and the Ullmann reaction (1901), laid the foundational chemical principles for synthesizing biphenyl derivatives.[1]
The direct synthesis and industrial application of isopropylbiphenyl, however, are a more recent development, largely driven by the search for safe and effective replacements for polychlorinated biphenyls (PCBs) in the mid-20th century. PCBs were widely used as dielectric and coolant fluids in electrical apparatus, but their environmental persistence and toxicity led to a global ban on their production.
Isopropylbiphenyl emerged as a viable alternative due to its similar physical properties, such as high thermal stability and electrical insulation, but with a more favorable toxicological profile. Its primary manufacturing method is the catalytic addition of propylene to biphenyl.[2] Key applications were quickly established, including its use as a dielectric fluid in capacitors, a heat transfer fluid, and a solvent in the manufacturing of carbonless copy paper.[2][3]
Physicochemical Properties
Isopropylbiphenyl is a water-white liquid or white solution, soluble in many common organic solvents but with very low solubility in water.[2][4] Its properties can vary depending on the specific isomeric composition of the mixture (e.g., 3-isopropylbiphenyl vs. 4-isopropylbiphenyl) or if it's a mixture of mono-, di-, and tri-isopropylbiphenyls.
Table 1: Physicochemical Properties of Isopropylbiphenyl Isomers
| Property | Isopropylbiphenyl (General Mixture) | 4-Isopropylbiphenyl | 3-Isopropylbiphenyl |
| CAS Registry Number | 25640-78-2[5] | 7116-95-2[6] | 20282-30-8[7] |
| Molecular Formula | C₁₅H₁₈[2] | C₁₅H₁₆ | C₁₅H₁₆ |
| Molecular Weight | 198.30 g/mol [2] | 196.29 g/mol [6] | 196.29 g/mol |
| Melting Point | -40 °C[5] | 58 °C[6] | N/A |
| Boiling Point | 110-116 °C @ 3 Torr[5] | 293-303 °C[6] | N/A |
| Density | 0.9755 g/cm³ @ 420 °C[5] | 0.9880 g/cm³ @ 15 °C[6] | N/A |
| Appearance | Water-white liquid[3] | Crystalline solid | Liquid |
Synthesis and Manufacturing
The primary industrial method for producing isopropylbiphenyl is through the Friedel-Crafts alkylation of biphenyl with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of an acid catalyst.[8][9] Modern processes often utilize shape-selective catalysts like zeolites (e.g., H-Mordenite) to favor the production of specific isomers, particularly the para-substituted 4-isopropylbiphenyl and 4,4'-diisopropylbiphenyl.[8][9]
Experimental Protocol: Zeolite-Catalyzed Synthesis of 4-Isopropylbiphenyl
This protocol is based on methods described for the selective alkylation of biphenyl.[8]
Materials:
-
Biphenyl
-
Propylene gas
-
Zeolite catalyst (e.g., H-Mordenite with a pore size of approximately 7 Å)
-
High-pressure reaction vessel with a stirrer
-
Nitrogen gas for inerting
-
Solvent (if required for batch process)
-
Distillation and crystallization apparatus for purification
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination in the presence of air (diluted with nitrogen) at approximately 500°C to remove any adsorbed water or organic residues.
-
Reactor Charging: The reaction vessel is charged with biphenyl and the activated zeolite catalyst. For a batch process, a typical catalyst loading is 1-10% by weight relative to biphenyl.
-
Inerting: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature, typically in the range of 150-300°C.
-
Alkylation: Propylene gas is introduced into the reactor under a specific pressure (e.g., 1-50 kg/cm ²). The mixture is stirred continuously to ensure efficient contact between the reactants and the catalyst. The reaction can be run in a batch or continuous flow system.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them using gas chromatography (GC) to determine the conversion of biphenyl and the selectivity towards isopropylbiphenyl isomers.
-
Product Recovery: Upon completion, the reactor is cooled, and the pressure is released. The solid catalyst is separated from the liquid product mixture by filtration.
-
Purification: The crude product, a mixture of unreacted biphenyl, monoisopropylbiphenyl isomers, and diisopropylbiphenyls, is purified. 4-isopropylbiphenyl and 4,4'-diisopropylbiphenyl can be separated and purified from the mixture via distillation and/or crystallization.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of isopropylbiphenyl.
Industrial Applications
Isopropylbiphenyl's favorable physical properties and low toxicity have led to its use in several industrial applications, most notably as a direct replacement for PCBs.
Table 2: Major Industrial Applications of Isopropylbiphenyl
| Application | Function | Rationale |
| Dielectric Fluid | Used in high-voltage capacitors as an insulating fluid. | High dielectric strength, thermal stability, and resistance to electrical breakdown. Serves as a safer alternative to PCBs.[2][3] |
| Heat Transfer Fluid | Circulates to transfer heat in industrial processes. | Excellent thermal stability and a wide operating temperature range.[2][10] |
| Solvent | Used as a solvent in the production of carbonless copy paper. | Excellent solvent for the dyes used in carbonless copy paper, allowing for microencapsulation.[2] |
| Chemical Intermediate | A starting material for synthesizing other chemicals. | The biphenyl structure can be further functionalized to produce dyes, drugs, and other specialty chemicals.[2] |
| Lubricant Additive | Improves the performance of industrial lubricants. | Enhances wear properties and provides radiation resistance.[2] |
| Veterinary Medicine | Active ingredient to control inflammation. | Utilizes its pharmacological properties.[2] |
Biological Activity and Metabolism
Studies have shown that the metabolism of isopropylbiphenyl varies significantly across different species, including rats, dogs, monkeys, and humans.[2] The primary metabolic pathway involves the oxidation of the isopropyl group.
In dogs and humans, metabolism begins with the hydroxylation of the tertiary carbon of the isopropyl group. In contrast, rats and monkeys exhibit hydroxylation at both the tertiary and primary carbons.[2] This initial oxidation is followed by further sequential oxidation steps, leading to a complex array of metabolites. These species-specific metabolic patterns are consistent with the observed pharmacological and toxicological properties in each species.[2]
Metabolic Pathway of Isopropylbiphenyl
Caption: Initial metabolic pathways of isopropylbiphenyl.
Toxicity Profile
Isopropylbiphenyl is considered to have low acute toxicity. However, exposure, particularly in occupational settings, can cause irritation. Office workers handling carbonless copy paper containing isopropylbiphenyl have reported symptoms such as headaches, fatigue, and irritation of the eyes, skin, and respiratory tract.[2]
Table 3: Summary of Toxicological Data
| Test Type | Species | Result | Reference |
| Acute Aquatic Toxicity (LC50) | Bluegill sunfish | 4 ppm (96 hr) | [2] |
| Mutagenicity (Ames Test) | S. typhimurium | Not mutagenic | [2] |
| Skin Irritation | Human | Mild irritant, associated with desensitizing ink on CCP | [2] |
| Eye & Respiratory Irritation | Human | Irritation reported in office workers | [2] |
Experimental Protocol: Mutagenicity Assessment (Ames Test)
The mutagenic potential of isopropylbiphenyl has been evaluated using the Salmonella typhimurium (Ames) test.[2]
Objective: To determine if isopropylbiphenyl can cause mutations in the DNA of specific strains of Salmonella typhimurium.
Materials:
-
Isopropylbiphenyl test article
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)
-
S9 fraction from Aroclor-induced rat liver (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation: Prepare various concentrations of isopropylbiphenyl (e.g., 0.01 to 5 µl/plate).
-
Metabolic Activation: For half of the experiment, mix the S9 fraction with a cofactor solution to create the S9 mix.
-
Plate Incorporation: In a test tube, add the Salmonella tester strain, the isopropylbiphenyl solution, and either the S9 mix (for activation) or a buffer (for non-activation).
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result. Isopropylbiphenyl was reported to be non-mutagenic in this assay.[2]
Ames Test Workflow Diagram
Caption: Workflow for the Ames Test for mutagenicity.
Conclusion
Isopropylbiphenyl stands as a significant achievement in industrial chemistry, successfully fulfilling the need for a safer alternative to PCBs in critical applications. Its synthesis, primarily through the catalytic alkylation of biphenyl, is well-established, allowing for the production of specific isomers for various uses. While it exhibits low overall toxicity, its potential to cause irritation necessitates proper handling and safety measures in occupational settings. For researchers and drug development professionals, isopropylbiphenyl serves not only as a functional material but also as a foundational aromatic structure for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and biological interactions is crucial for its continued safe use and for leveraging its potential in future applications.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropylbiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 4. US2971986A - Method of preparation of p-isopropyl-alpha-methyl-benzyl alcohol - Google Patents [patents.google.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. commonchemistry.cas.org [commonchemistry.cas.org]
- 7. 3-Isopropylbiphenyl | C15H16 | CID 88457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]
- 9. Isopropylbiphenyl | 19486-60-3 | Benchchem [benchchem.com]
- 10. echemi.com [echemi.com]
Isopropylbiphenyl: A Technical Guide to its Role as a Polychlorinated Biphenyl (PCB) Replacement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated biphenyls (PCBs), once widely used for their chemical stability and electrical insulating properties, were banned due to their significant environmental persistence and toxicity. This ban necessitated the development of safer alternatives, leading to the adoption of substances like isopropylbiphenyl. This in-depth technical guide provides a comprehensive overview of isopropylbiphenyl, focusing on its properties, applications, and toxicological profile in comparison to PCBs. Detailed experimental protocols for key assessment methods are provided, along with visualizations of relevant biological pathways to support researchers and professionals in related fields.
Introduction
Polychlorinated biphenyls (PCBs) are a class of organochlorine compounds that were extensively used in industrial applications, primarily as dielectric and coolant fluids in electrical equipment, heat transfer fluids, and in carbonless copy paper.[1] Their chemical inertness, high dielectric constant, and low flammability made them ideal for these purposes.[2] However, the same stability that made them commercially valuable also led to their widespread environmental contamination and bioaccumulation.[3] Due to their toxicity, including carcinogenic potential, the production of PCBs was prohibited in many countries, including the United States in 1979 under the Toxic Substances Control Act.[3]
The phase-out of PCBs created a demand for replacement substances with similar physical and chemical properties but with a more favorable environmental and toxicological profile. Isopropylbiphenyl emerged as a viable substitute in several key applications, notably as a dielectric fluid in capacitors and as a heat transfer fluid.[4] Commercial formulations often consist of mixtures of mono-, di-, and tri-isopropylbiphenyl isomers, with trade names such as Wemcol, and formulations like CG and SURE SOL 250.[4][5] This guide provides a detailed technical comparison of isopropylbiphenyl and PCBs, focusing on the data and methodologies relevant to researchers and professionals in drug development and environmental science.
Comparative Data: Isopropylbiphenyl vs. Polychlorinated Biphenyls (Aroclor 1242)
To facilitate a clear comparison, the following tables summarize the key physical, chemical, electrical, and toxicological properties of isopropylbiphenyl and Aroclor 1242, a common PCB mixture.
Table 1: Physical and Chemical Properties
| Property | Isopropylbiphenyl | Aroclor 1242 (PCB) |
| Molecular Formula | C₁₅H₁₆ | Approx. C₁₂H₅.₈Cl₄.₂ |
| Molecular Weight ( g/mol ) | ~196.29 | ~266.5 |
| Appearance | Water-white liquid[4] | Colorless to light-colored, viscous liquid[6] |
| Boiling Point (°C) | 293 - 305[7] | 325 - 366[2] |
| Melting Point (°C) | -40[8] | Not applicable (viscous liquid) |
| Density (g/cm³ at 25°C) | ~0.988[7] | ~1.38[2] |
| Vapor Pressure (mmHg at 25°C) | 0.0005[4] | 4.06 x 10⁻⁴[2] |
| Water Solubility (mg/L at 25°C) | 0.6[4] | 0.24[6] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.20[4] | ~5.6[2] |
Table 2: Electrical and Thermal Properties
| Property | Isopropylbiphenyl | Aroclor 1242 (PCB) |
| Dielectric Constant (at 1000 Hz, 25°C) | Data not readily available in searched sources | 5.6 |
| Dielectric Strength (kV/mm) | Data not readily available in searched sources | Data not readily available in searched sources |
| Thermal Conductivity (W/m·K) | Data not readily available in searched sources | High |
Table 3: Toxicological Data
| Parameter | Isopropylbiphenyl | Aroclor 1242 (PCB) |
| Acute Oral LD₅₀ (rat, mg/kg) | 8500[4] | 4250[6] |
| Acute Dermal LD₅₀ (rabbit, mg/kg) | >2000 | >1269[6] |
| Mutagenicity (Ames Test) | Negative[4] | Generally considered non-mutagenic |
| Carcinogenicity | Not classified as a carcinogen | Probable human carcinogen[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of properties discussed in this guide.
Measurement of Dielectric Constant (Parallel-Plate Capacitor Method)
Objective: To determine the dielectric constant of a liquid insulating fluid.
Principle: The capacitance of a parallel-plate capacitor is directly proportional to the dielectric constant of the material between the plates. By measuring the capacitance with and without the liquid sample, the dielectric constant can be calculated.
Apparatus:
-
Parallel-plate capacitor test cell
-
LCR meter or capacitance meter
-
Calipers or micrometer
-
Temperature-controlled chamber
-
Reference liquid with a known dielectric constant (e.g., air, cyclohexane)
Procedure:
-
Preparation:
-
Clean the parallel-plate capacitor test cell thoroughly with a suitable solvent (e.g., acetone) and dry it completely.
-
Measure the diameter of the capacitor plates and the distance between them using calipers or a micrometer.
-
-
Calibration (with air as dielectric):
-
Assemble the empty test cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired test temperature.
-
Connect the test cell to the LCR meter.
-
Measure the capacitance (C₀) of the empty cell (with air as the dielectric).
-
-
Measurement with Liquid Sample:
-
Carefully fill the test cell with the isopropylbiphenyl sample, ensuring there are no air bubbles between the plates.
-
Place the filled cell back into the temperature-controlled chamber and allow it to reach thermal equilibrium.
-
Measure the capacitance (C) of the cell with the liquid sample.
-
-
Calculation:
-
The dielectric constant (εᵣ) is calculated using the formula: εᵣ = C / C₀
-
Experimental Workflow for Dielectric Constant Measurement
Measurement of Thermal Conductivity (Transient Hot-Wire Method)
Objective: To determine the thermal conductivity of a liquid.
Principle: A thin platinum wire immersed in the liquid is heated by a step-voltage pulse. The wire acts as both a heat source and a resistance thermometer. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.
Apparatus:
-
Transient hot-wire apparatus with a platinum wire sensor
-
Wheatstone bridge circuit
-
Digital voltmeter
-
DC power supply
-
Temperature-controlled test cell
-
Data acquisition system
Procedure:
-
Setup:
-
Place the liquid sample into the temperature-controlled test cell.
-
Immerse the transient hot-wire sensor into the liquid.
-
Connect the sensor to the Wheatstone bridge and the data acquisition system.
-
-
Equilibration:
-
Allow the test cell and the liquid sample to reach the desired and stable test temperature.
-
-
Measurement:
-
Apply a step-voltage pulse to the Wheatstone bridge for a short duration (typically 1 second).
-
The data acquisition system records the change in resistance of the platinum wire over time, which corresponds to the temperature rise.
-
-
Data Analysis:
-
The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise (ΔT) versus the natural logarithm of time (ln t), using the following equation: λ = (q / 4π) * (d(ΔT) / d(ln t)) where q is the heat input per unit length of the wire.
-
Experimental Workflow for Thermal Conductivity Measurement
Toxicological Assessment Protocols
The following protocols are based on OECD guidelines for the testing of chemicals.
Objective: To assess the mutagenic potential of a chemical substance using strains of Salmonella typhimurium.[9][10]
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay measures the ability of a test substance to cause reverse mutations (reversions) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.[9]
Materials:
-
Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test substance dissolved in a suitable solvent
-
S9 fraction (from rat liver) for metabolic activation
-
Positive and negative controls
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Bacterial Culture: Grow overnight cultures of the S. typhimurium strains at 37°C.[10]
-
Test Mixture Preparation: In separate tubes for each concentration and control, mix the bacterial culture, the test substance (or control), and either the S9 mix (for metabolic activation) or a buffer.[9]
-
Plating: Add molten top agar to each tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate.[9]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]
Objective: To determine the acute oral toxicity of a substance.[12][13]
Procedure:
-
Animal Selection: Use healthy, young adult rats of a single sex (usually females).[12]
-
Sighting Study: Administer the substance to single animals in a sequential manner at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[14]
-
Main Study: Dose groups of animals (typically 5 per group) with the selected starting dose. Depending on the presence or absence of toxicity or mortality, dose further groups at higher or lower fixed doses.[14]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels, rather than determining a precise LD₅₀.[12]
Objective: To assess the acute toxicity of a substance following dermal application.[15][16]
Procedure:
-
Animal Preparation: Use healthy young adult rats with clipped fur on the dorsal area.[16]
-
Application: Apply the test substance uniformly over a defined area of the skin (approximately 10% of the body surface area) and cover with a porous gauze dressing for 24 hours.[17]
-
Dosing: Use a stepwise procedure with fixed doses, similar to the acute oral toxicity test.[16]
-
Observation: Observe the animals for mortality, skin reactions, and other signs of systemic toxicity for at least 14 days.[16]
-
Endpoint: The results are used to classify the substance for acute dermal toxicity.[15]
Biological Pathways
Metabolism of Isopropylbiphenyl
The metabolism of isopropylbiphenyl primarily involves sequential oxidation of the isopropyl group and hydroxylation of the biphenyl rings.[18] The exact metabolic profile can vary between species. In rats, for example, metabolism can begin with hydroxylation at either the tertiary or primary carbon of the isopropyl group.[18] This is followed by further oxidation and conjugation reactions to facilitate excretion.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and PCBs
The toxicity of many PCBs, particularly the dioxin-like congeners, is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[19][20]
Pathway Description:
-
Ligand Binding: Dioxin-like PCBs enter the cell and bind to the AHR, which is located in the cytoplasm in a complex with chaperone proteins such as Hsp90.[21]
-
Nuclear Translocation: Ligand binding causes a conformational change in the AHR, leading to its translocation into the nucleus.[21]
-
Dimerization and DNA Binding: In the nucleus, the AHR dissociates from the chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[21] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[19]
-
Gene Transcription: Binding of the AHR-ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics. The sustained activation of this pathway can lead to a range of toxic effects.[19]
Conclusion
Isopropylbiphenyl serves as a functional replacement for PCBs in dielectric and heat transfer applications, offering a significantly improved safety profile. Its lower acute toxicity and lack of mutagenic and carcinogenic properties, as demonstrated by the data presented, make it a preferable alternative from a human health and environmental perspective. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the key differences between these compounds. The detailed experimental protocols and pathway visualizations offer practical tools to support further research and risk assessment in related fields. While isopropylbiphenyl represents a significant improvement over PCBs, ongoing research into its long-term environmental fate and potential subtle biological effects remains an important area of study.
References
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Aroclor 1242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. commonchemistry.cas.org [commonchemistry.cas.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
- 19. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety Considerations for Handling Isopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations associated with the handling of isopropylbiphenyl. The information is intended for an audience with a technical background in research, science, and drug development. This document summarizes key quantitative data, outlines experimental protocols for toxicity testing, and visualizes potential toxicological pathways.
Chemical and Physical Properties
Isopropylbiphenyl is a water-white liquid aromatic hydrocarbon.[1][2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Water-white liquid | [1][2] |
| Boiling Point | 295-305 °C | [1] |
| Melting Point | 11 °C | [3] |
| Density | 0.988 g/cm³ | [1] |
| Vapor Pressure | 0.0005 mmHg | [1][2] |
| Water Solubility | 0.6 mg/L at 25 °C | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.20 | [1] |
Toxicological Data
The toxicological profile of isopropylbiphenyl has been evaluated in animal studies. Key acute toxicity data is summarized in Table 2.
| Endpoint | Value | Species | Route | Reference |
| LD₅₀ (Lethal Dose, 50%) | 8.5 g/kg | Rat | Oral | [1] |
Health and Safety Hazards
Isopropylbiphenyl presents several health and safety hazards that require careful management in a laboratory or industrial setting.
Human Health Effects
Exposure to isopropylbiphenyl has been associated with a range of symptoms in humans, primarily reported in occupational settings involving carbonless copy paper, where it was used as a solvent.[1] These symptoms include:
In animal studies, repeated oral administration at high doses (800 mg/kg/day for 10-15 days) in rats resulted in more severe effects, including:
-
Neutropenia, lymphocytosis, and hypoproteinemia[1]
-
Dystrophy of the liver and kidneys[1]
-
Hyperplasia in the spleen[1]
-
Hypertrophy in myocardial fibers[1]
Inhalation of high concentrations by animals has been shown to cause decreased activity.[2]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for isopropylbiphenyl[1]:
-
H304: May be fatal if swallowed and enters airways (Aspiration hazard, Danger)
-
H319: Causes serious eye irritation (Warning)
-
H400: Very toxic to aquatic life (Warning, Hazardous to the aquatic environment, acute hazard)
-
H410: Very toxic to aquatic life with long lasting effects (Warning, Hazardous to the aquatic environment, long-term hazard)
Fire and Explosion Hazards
Information regarding the flash point of isopropylbiphenyl is not consistently available across safety data sheets.[3] However, as a combustible liquid, it should be kept away from heat and sources of ignition.
Experimental Protocols for Toxicity Assessment
The following sections detail the methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD₅₀) - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of five toxicity classes.
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (survival or death) determines the next step, i.e., whether to test at a higher or lower dose.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before and after dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle should be inert (e.g., water, corn oil).
-
Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
Skin Irritation/Corrosion - OECD Test Guideline 404
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) for a defined period.
Methodology:
-
Animal Preparation: A day before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a graded scale. Observations may continue for up to 14 days to assess the reversibility of the effects.
Eye Irritation/Corrosion - OECD Test Guideline 405
This method assesses the potential of a substance to produce irritation or corrosion in the eye.
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (usually an albino rabbit).
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated and scored for the degree of irritation. Observations may be extended up to 21 days to determine the reversibility of any effects.
Potential Toxicological Pathways
While the specific molecular signaling pathways for isopropylbiphenyl toxicity are not fully elucidated, information from its metabolism and studies on the related compound, biphenyl, allows for the proposal of logical pathways.
Metabolism and Renal Toxicity
Studies in rats have shown that isopropylbiphenyl is metabolized through oxidation of the isopropyl group and hydroxylation of the biphenyl rings.[4] Certain metabolites, such as biphenyl-α-methylglycolic acid, have been implicated in renal toxicity. The proposed metabolic pathway leading to the formation of this toxic metabolite is depicted below.
References
Methodological & Application
Application Notes and Protocols: Isopropylbiphenyl as a High-Temperature Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbiphenyl, a synthetic aromatic hydrocarbon, serves as a high-performance heat transfer fluid suitable for demanding high-temperature applications. Commercially available as mixtures of isomers, primarily di- and tri-isopropyl biphenyl, this fluid offers exceptional thermal stability in liquid-phase systems.[1][2] Its properties make it a viable replacement for polychlorinated biphenyls (PCBs) in certain applications.[3] This document provides detailed application notes, thermophysical data, and experimental protocols for the evaluation of isopropylbiphenyl as a high-temperature heat transfer fluid.
Physical and Chemical Properties
Isopropylbiphenyl is a water-white to colorless liquid with excellent thermal stability.[3] The most common formulations are mixtures of di- and tri-isopropyl biphenyl isomers. A typical composition is approximately 80% diisopropyl biphenyl and 20% triisopropyl biphenyl.[1]
General Properties of Isopropylbiphenyl Isomer Mixtures:
| Property | Value | Reference |
| Appearance | Clear, transparent liquid | [1] |
| Autoignition Temperature | 422 °C | [1] |
| Flash Point (Open Cup) | 175 °C | [1] |
| Flash Point (Closed Cup) | 167 °C | [1] |
| Pour Point | -48 °C | [1] |
| Recommended Maximum Bulk Temperature | 325 - 330 °C | [1][2] |
| Recommended Maximum Film Temperature | 355 °C | [1] |
Temperature-Dependent Properties of Isopropylbiphenyl Isomer Mixtures:
| Temperature (°C) | Density ( kg/m ³) | Kinematic Viscosity (mm²/s) |
| 0 | - | 135.4 |
| 20 | 953.3 | - |
| 40 | - | 12.17 |
| 100 | - | 2.50 |
Applications
The high thermal stability and wide operating temperature range of isopropylbiphenyl-based heat transfer fluids make them suitable for a variety of industrial and research applications, including:
-
Pharmaceutical and Fine Chemical Synthesis: Providing precise temperature control for reactor vessels and distillation processes.
-
Plastics and Polymer Processing: Heating molds, extruders, and other processing equipment.
-
Oil and Gas Processing: In regeneration gas heaters and other high-temperature processes.
-
Concentrated Solar Power: As a heat transfer fluid in parabolic trough systems.
Safety Precautions
Users should consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, to avoid skin and eye contact.[4] Ensure adequate ventilation to prevent inhalation of vapors.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[4]
-
Fire Fighting: Use dry chemical, carbon dioxide, or foam extinguishers. Water spray may be used to cool fire-exposed containers.[4]
Experimental Protocols
Protocol 1: Determination of Thermal Stability (Based on ASTM D6743)
Objective: To assess the relative thermal stability of isopropylbiphenyl heat transfer fluid at elevated temperatures.
Apparatus:
-
Thermal stability test cells (stainless steel bombs with a capacity of approximately 20 mL)
-
Heating oven with precise temperature control (up to 400 °C)
-
Gas chromatograph (GC) with a simulated distillation software
-
Ball tube distiller
-
Analytical balance
-
Nitrogen source for purging
Procedure:
-
Sample Preparation:
-
Weigh a clean, dry test cell to the nearest 0.01 g.
-
Add approximately 27 g ± 0.2 g of the unused isopropylbiphenyl fluid to the test cell.
-
Purge the test cell with dry nitrogen to remove oxygen.
-
Tightly seal the test cell.
-
-
Thermal Stressing:
-
Place the sealed test cell in the preheated oven at the desired test temperature (e.g., 350 °C).
-
Maintain the test temperature for a specified duration (e.g., 1000 hours).[1]
-
After the specified duration, remove the test cell from the oven and allow it to cool to room temperature.
-
-
Analysis of Stressed Fluid:
-
Carefully open the cooled test cell, noting any pressure release.
-
Visually inspect the fluid for any changes in appearance (e.g., color change, sediment formation).
-
Gas Chromatography (GC) Analysis:
-
Perform a simulated distillation analysis on both the unstressed (original) and stressed fluid samples.
-
This analysis will determine the percentage of low-boiling and high-boiling degradation products.
-
-
Determination of Non-Vaporizable Products:
-
Use a ball tube distiller to separate the volatile components from the non-volatile residue in a weighed sample of the stressed fluid.
-
The mass of the residue represents the non-vaporizable products.
-
-
Determination of Gaseous Products:
-
The mass of the gaseous products can be determined by the difference in the weight of the test cell before and after venting the cooled, stressed cell.
-
-
-
Calculation of Deterioration Rate:
-
The total deterioration rate is the sum of the mass percentages of the low-boiling components, high-boiling components, non-vaporizable products, and gaseous products.
-
Figure 1: Experimental workflow for determining the thermal stability of isopropylbiphenyl.
Protocol 2: Measurement of Heat Transfer Coefficient
Objective: To determine the convective heat transfer coefficient of isopropylbiphenyl in a closed-loop system.
Apparatus:
-
Closed-loop circulation system with a pump, reservoir, and piping.
-
Heated test section with a known surface area (e.g., a tube with an internal electric heater).
-
Cooling section (heat exchanger) to maintain a steady-state fluid temperature.
-
Flow meter to measure the mass flow rate of the fluid.
-
Thermocouples to measure the fluid inlet and outlet temperatures of the test section, and the surface temperature of the heated section at multiple points.
-
Data acquisition system to record temperature and flow rate data.
-
Power meter to measure the electrical power supplied to the heater.
Procedure:
-
System Preparation:
-
Fill the closed-loop system with the isopropylbiphenyl fluid.
-
Start the pump and circulate the fluid through the system.
-
Turn on the cooling system to maintain a constant inlet temperature to the test section.
-
-
Data Collection:
-
Apply a known electrical power (Q) to the heater in the test section.
-
Allow the system to reach a steady state, where all temperatures are stable.
-
Record the following steady-state data:
-
Power supplied to the heater (Q).
-
Mass flow rate of the fluid (ṁ).
-
Fluid temperature at the inlet (T_in) and outlet (T_out) of the test section.
-
Surface temperature of the heated test section at multiple locations (T_s1, T_s2, ... T_sn).
-
-
-
Calculations:
-
Calculate the average surface temperature (T_s_avg): T_s_avg = (T_s1 + T_s2 + ... + T_sn) / n
-
Calculate the bulk mean fluid temperature (T_b_avg): T_b_avg = (T_in + T_out) / 2
-
Calculate the heat transfer coefficient (h): h = Q / (A * (T_s_avg - T_b_avg)) where A is the heat transfer surface area of the test section.
-
-
Repeat for Different Conditions:
-
Repeat the experiment at different flow rates and heat inputs to determine the heat transfer coefficient as a function of these parameters.
-
Figure 2: Schematic of a closed-loop system for measuring the heat transfer coefficient.
Logical Framework for Fluid Selection
The selection of a high-temperature heat transfer fluid is a multi-faceted process that involves evaluating the fluid's properties against the operational requirements of the system.
References
Application Notes and Protocols: Isopropylbiphenyl in Capacitor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbiphenyl (IPB) is an aromatic hydrocarbon that has found significant application in the manufacturing of high-voltage capacitors as a dielectric fluid.[1][2] Historically, polychlorinated biphenyls (PCBs) were widely used for this purpose due to their excellent dielectric properties and thermal stability. However, due to their environmental persistence and toxicity, PCBs have been largely phased out.[3] Isopropylbiphenyl has emerged as a viable replacement, offering good electrical insulation properties.[1][3] This document provides detailed application notes and protocols relevant to the use of isopropylbiphenyl in capacitor manufacturing, aimed at professionals in research and development.
Data Presentation
The following tables summarize the key properties and performance data of isopropylbiphenyl as a capacitor dielectric fluid.
Table 1: Physical and Chemical Properties of Isopropylbiphenyl
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ | [3] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Water-white liquid | [2] |
| Boiling Point | 293-303 °C | [4] |
| Density | 0.988 g/cm³ at 15 °C | [4] |
| Vapor Pressure | 0.0005 mm Hg | [2] |
| Dielectric Constant | ~2.38 (for Isopropylbenzene at 20°C) | [5] |
Note: The dielectric constant of isopropylbiphenyl is noted to be roughly two times less than that of PCBs.[1]
Table 2: Performance of Isopropylbiphenyl in All-Film Capacitors
A study on all-film capacitors impregnated with different dielectric fluids demonstrated the high corona inception voltage of isopropylbiphenyl, indicating its suitability for high-voltage applications. The thermal stability of capacitors with isopropylbiphenyl was found to be comparable to those with other impregnants.
Table 3: Electrical Capacitor Properties with and without Epoxide Additive
The following data is from a life test conducted on 370 VAC/25 µF paper capacitors at 495 VAC and 80°C for 1000 hours. The addition of 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ERL-4221) as an additive is shown to increase the capacitance, indicating an increase in the dielectric constant of the fluid.
| Dielectric Fluid Composition | Initial Capacitance (µF) | Capacitance after 1000 hrs (µF) | % Change in Capacitance | Initial Dissipation Factor (%) | Dissipation Factor after 1000 hrs (%) |
| Isopropylbiphenyl (IPB) | 25.0 | 24.8 | -0.8 | 0.25 | 0.28 |
| 70% IPB + 30% ERL-4221 | 28.0 | 27.9 | -0.4 | 0.30 | 0.32 |
Data adapted from US Patent 4,476,516 A.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for evaluating the performance of isopropylbiphenyl as a dielectric fluid. The following protocols are based on standard industry practices and published literature.
Protocol for Capacitor Impregnation
Objective: To impregnate a capacitor winding with isopropylbiphenyl to serve as the dielectric medium.
Materials:
-
Capacitor winding (e.g., metallized polypropylene film)
-
Isopropylbiphenyl (dielectric grade)
-
Vacuum oven
-
Impregnation vessel
-
Vacuum pump
Procedure:
-
Place the capacitor windings in a vacuum oven and dry them under vacuum at a temperature of approximately 110°C for 12 hours to remove any moisture.
-
Transfer the dried windings to an impregnation vessel.
-
Evacuate the impregnation vessel to a low pressure to remove any trapped air from within the windings.
-
While under vacuum, introduce the pre-heated and degassed isopropylbiphenyl into the vessel until the windings are fully submerged.
-
Maintain the vacuum for a specified period to ensure complete penetration of the fluid into the winding layers.
-
Slowly release the vacuum and bring the vessel back to atmospheric pressure. This pressure differential aids in forcing the fluid into any remaining voids.
-
The impregnated windings can then be assembled into capacitor casings.
Protocol for Dielectric Constant Measurement
Objective: To determine the dielectric constant of isopropylbiphenyl.
Materials:
-
Liquid dielectric test cell (a capacitor with a known geometry)
-
LCR meter
-
Isopropylbiphenyl sample
-
Reference liquid with a known dielectric constant (e.g., cyclohexane)
-
Temperature-controlled chamber
Procedure:
-
Measure the capacitance of the empty, clean, and dry test cell (C₀).
-
Fill the test cell with the isopropylbiphenyl sample, ensuring no air bubbles are trapped.
-
Place the filled test cell in a temperature-controlled chamber and allow it to reach thermal equilibrium at the desired temperature (e.g., 20°C).
-
Measure the capacitance of the test cell filled with the isopropylbiphenyl sample (C_sample).
-
The dielectric constant (ε_r) of the sample is calculated using the formula: ε_r = C_sample / C₀
-
For higher accuracy, the cell can be calibrated using a reference liquid with a known dielectric constant.
Protocol for Breakdown Voltage Testing
Objective: To determine the dielectric strength of isopropylbiphenyl. This protocol is based on the principles outlined in standards such as JIS C 2101.
Materials:
-
Dielectric breakdown voltage tester with a test cell containing two electrodes (e.g., spherical or mushroom-shaped) with a specified gap (e.g., 2.5 mm).
-
Isopropylbiphenyl sample.
Procedure:
-
Ensure the test cell and electrodes are clean and dry.
-
Fill the test cell with the isopropylbiphenyl sample.
-
Apply an AC voltage to the electrodes, increasing it at a constant rate (e.g., 2 kV/s).
-
Record the voltage at which electrical breakdown occurs, indicated by a sudden drop in voltage and an increase in current.
-
Repeat the measurement multiple times (typically 5-6) with a fresh sample or after a sufficient waiting period to allow the fluid to recover.
-
The average of these readings is taken as the breakdown voltage.
Protocol for Accelerated Life Testing
Objective: To evaluate the long-term stability of capacitors impregnated with isopropylbiphenyl under accelerated stress conditions.
Materials:
-
A batch of identical capacitors impregnated with isopropylbiphenyl.
-
A temperature-controlled chamber or oven.
-
A high-voltage AC power source.
-
Capacitance and dissipation factor measurement equipment (LCR meter).
Procedure:
-
Measure the initial capacitance and dissipation factor of each capacitor in the batch at room temperature.
-
Place the capacitors in a temperature-controlled chamber set to an elevated temperature (e.g., 80°C).
-
Apply a continuous AC voltage that is significantly higher than the rated voltage (e.g., 1.3 to 1.5 times the rated voltage).
-
Periodically (e.g., every 100 or 250 hours), remove the capacitors from the stress conditions, allow them to cool to room temperature, and measure their capacitance and dissipation factor.
-
Continue the test for a predetermined duration (e.g., 1000 or 2000 hours) or until a certain percentage of the capacitors fail.
-
Analyze the change in capacitance and dissipation factor over time to assess the degradation of the dielectric system.
Visualizations
Manufacturing Workflow
Caption: Workflow for manufacturing capacitors using isopropylbiphenyl impregnation.
Experimental Testing Workflow
Caption: Experimental workflow for testing isopropylbiphenyl as a dielectric fluid.
References
- 1. US4476516A - Dielectric fluid for electrical capacitors - Google Patents [patents.google.com]
- 2. Isopropylbiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Synthesis of Novel Biphenyl Derivatives from Isopropylbiphenyl: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel biphenyl derivatives, commencing from the readily available starting material, 4-isopropylbiphenyl. The synthesized compounds, particularly 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid, are designed as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.
Application Notes
Biphenyl derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this structural motif. The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with biological targets. The inclusion of an isopropyl group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction. This robust and versatile palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an arylboronic acid and an aryl halide, providing a modular approach to a wide array of biphenyl derivatives.
The target molecule, 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid, and its derivatives are of significant interest due to their structural similarity to known small molecule inhibitors of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis.[1] Small molecules that can disrupt the STAT3 signaling cascade are therefore highly sought after as potential anticancer agents. The protocols provided below outline a clear pathway to synthesize these promising compounds for further biological evaluation.
Experimental Protocols
A multi-step synthesis is employed to generate the target biphenyl derivatives from 4-isopropylbiphenyl. The overall workflow is depicted below, followed by detailed protocols for each key transformation.
Caption: Overall synthetic workflow for the preparation of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 1: Synthesis of 4-Bromo-4'-isopropylbiphenyl
This protocol describes the electrophilic bromination of 4-isopropylbiphenyl to introduce a bromine atom, which serves as a handle for subsequent cross-coupling reactions.
Materials:
-
4-Isopropylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-isopropylbiphenyl (1.0 eq) in DMF.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 4-bromo-4'-isopropylbiphenyl.
Protocol 2: Synthesis of (4'-Isopropyl-[1,1'-biphenyl]-4-yl)boronic Acid
This protocol details the conversion of the aryl bromide to an arylboronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
4-Bromo-4'-isopropylbiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 4-bromo-4'-isopropylbiphenyl (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude boronic acid, which can be used in the next step without further purification.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate
This protocol describes the palladium-catalyzed cross-coupling of the synthesized boronic acid with methyl 4-bromobenzoate.
Materials:
-
(4'-Isopropyl-[1,1'-biphenyl]-4-yl)boronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine (4'-isopropyl-[1,1'-biphenyl]-4-yl)boronic acid (1.2 eq), methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate.
Protocol 4: Hydrolysis to 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic Acid
This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid and the in vitro biological activity of a representative novel biphenyl derivative against the STAT3 pathway.
Table 1: Summary of Synthetic Results
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromo-4'-isopropylbiphenyl | 4-Isopropylbiphenyl | 1:1.1 | DMF | 16 | 85 |
| 2 | (4'-Isopropyl-[1,1'-biphenyl]-4-yl)boronic Acid | 4-Bromo-4'-isopropylbiphenyl | 1:1.1 (n-BuLi) | Anhydrous THF | 12 | 78 |
| 3 | Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate | Methyl 4-bromobenzoate | 1:1.2 | Toluene/Ethanol | 12 | 82 |
| 4 | 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic Acid | Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate | 1:2 (NaOH) | THF/Methanol | 6 | 95 |
Table 2: In Vitro Biological Activity of a Representative Novel Isopropylbiphenyl Derivative (Compound A11)
| Cell Line | Cancer Type | IC₅₀ (µM)[2][3] |
| MDA-MB-231 | Breast Cancer | 0.67 ± 0.02 |
| MDA-MB-468 | Breast Cancer | 0.77 ± 0.01 |
| HepG2 | Liver Cancer | 1.24 ± 0.16 |
Note: The biological activity data is representative of a potent STAT3 inhibitor with a biphenyl-like scaffold and is provided for illustrative purposes.[2][3]
Mandatory Visualizations
STAT3 Signaling Pathway and Inhibition
The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors.[2][4] Its aberrant, persistent activation is a common feature in many cancers. The pathway is initiated by the phosphorylation of STAT3 by upstream kinases, such as Janus kinases (JAKs), leading to STAT3 dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[2][4][5] Novel biphenyl derivatives, such as the ones synthesized through the protocols above, are designed to inhibit this pathway, often by binding to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization.[6][7]
Caption: The STAT3 signaling pathway and its inhibition by a novel isopropylbiphenyl derivative.
Experimental Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a critical step in the synthesis of the target biphenyl derivatives. The workflow involves the careful combination of reactants and catalyst under an inert atmosphere, followed by heating to drive the reaction to completion. Post-reaction workup and purification are essential to isolate the desired product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Small molecule inhibitors of STAT3 for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the detection and quantification of isopropylbiphenyl
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of isopropylbiphenyl using modern analytical techniques. The information is intended for researchers, scientists, and professionals involved in drug development and environmental analysis. Isopropylbiphenyl is utilized in various industrial applications, including as a solvent in carbonless copy paper and as a replacement for polychlorinated biphenyls (PCBs) in capacitors, making its accurate quantification in different matrices crucial.[1]
Analytical Methodologies
The primary analytical techniques for the determination of isopropylbiphenyl are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). GC-MS is highly effective for identifying and quantifying isopropylbiphenyl, especially in complex matrices, due to its excellent separation capabilities and sensitive, specific detection.[2][3] HPLC-UV offers a robust and widely available alternative for routine quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the analysis of isopropylbiphenyl, particularly in metabolism studies and for the identification of isomers and related compounds in environmental samples.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the retained isopropylbiphenyl with 10 mL of dichloromethane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., deuterated biphenyl) prior to analysis.
-
-
Sediment and Soil Samples (Ultrasonic Extraction):
-
Weigh 10 g of the homogenized sample into a beaker.
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.
-
Centrifuge the sample and decant the supernatant.
-
Repeat the extraction with a fresh portion of the solvent mixture.
-
Combine the supernatants and concentrate to 1 mL.
-
Perform a clean-up step using a silica gel column if necessary.
-
-
Fish Tissue Samples (Accelerated Solvent Extraction - ASE): [4][5]
-
Homogenize 10 g of fish tissue with anhydrous sodium sulfate.
-
Pack the sample into an ASE cell.
-
Extract the sample with dichloromethane at elevated temperature and pressure.
-
Concentrate the extract and perform lipid removal using gel permeation chromatography (GPC) or a silica gel column.[4]
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-450 amu |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
3. Data Analysis:
-
Identify isopropylbiphenyl based on its retention time and the fragmentation pattern in the mass spectrum.
-
For quantitative analysis, use the peak area of a characteristic ion (e.g., m/z 196 for the molecular ion and 181 for a major fragment) and compare it to a calibration curve prepared with standards. The use of an internal standard is recommended to improve accuracy and precision.[2]
Quantitative Data Summary for GC-MS
The following table summarizes typical validation parameters for the GC-MS analysis of aromatic hydrocarbons, which can be adapted for isopropylbiphenyl.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Reversed-phase HPLC with UV detection is a reliable and widely accessible method for the quantification of isopropylbiphenyl. Biphenyl stationary phases can offer enhanced selectivity for aromatic compounds compared to standard C18 columns.[6]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Follow the same extraction and clean-up procedures as described for GC-MS analysis.
-
After the final concentration step, the solvent should be exchanged to the initial mobile phase composition.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Biphenyl or C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm (or wavelength of maximum absorbance for isopropylbiphenyl) |
3. Data Analysis:
-
Identify isopropylbiphenyl by comparing the retention time with that of a known standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of standard solutions.
Quantitative Data Summary for HPLC-UV
The following table summarizes typical validation parameters for the HPLC-UV analysis of aromatic compounds, which can be adapted for isopropylbiphenyl.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL[7] |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL[7] |
| Linearity (r²) | > 0.999[7] |
| Recovery | 90 - 105% |
| Precision (RSD) | < 5% |
Visualizations
Caption: Workflow for GC-MS analysis of isopropylbiphenyl.
Caption: Workflow for HPLC-UV analysis of isopropylbiphenyl.
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdi-bi.com [tdi-bi.com]
- 3. researchgate.net [researchgate.net]
- 4. nemc.us [nemc.us]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopropylbiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropylbiphenyl is an organic compound used in various industrial applications, including as a solvent and a heat transfer fluid. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable technique for the analysis of isopropylbiphenyl. This document provides a detailed protocol for a reversed-phase HPLC method suitable for the quantification of isopropylbiphenyl.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. Isopropylbiphenyl, being a nonpolar compound, is retained on the hydrophobic stationary phase. It is then eluted by a mobile phase with a sufficient proportion of organic solvent. The concentration of isopropylbiphenyl is determined by a UV detector.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its hydrophobicity. Phenyl-based columns can also be considered for alternative selectivity.[1][2]
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: Isopropylbiphenyl reference standard.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isopropylbiphenyl reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 0-2 min: 70% B, 2-10 min: 70-90% B, 10-12 min: 90% B, 12-13 min: 90-70% B, 13-15 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
Justification of Parameters:
-
Column: A C18 column is chosen for its strong hydrophobic retention of nonpolar analytes like isopropylbiphenyl.[1][2]
-
Mobile Phase: Acetonitrile and water are common solvents for reversed-phase HPLC, offering good peak shape and UV transparency.[3] A gradient is employed to ensure efficient elution and good peak shape.
-
Detection Wavelength: Biphenyl and its derivatives exhibit strong UV absorbance around 250 nm.[4][5]
4. Sample Preparation
-
Dissolve the sample containing isopropylbiphenyl in acetonitrile to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the HPLC column.[6]
5. Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank and a spiked sample.
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions over a specified concentration range.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., flow rate, column temperature).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary (Typical Data)
| Parameter | Specification | Result |
| Linearity Range | 1 - 100 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Repeatability: 0.8%, Intermediate: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Retention Time | - | Approximately 8.5 min (under stated conditions) |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of isopropylbiphenyl.
References
Application Note: High-Resolution Separation of Isopropylbiphenyl Isomers by Gas Chromatography
Abstract
This application note presents a detailed protocol for the separation and quantification of isopropylbiphenyl positional isomers (2-, 3-, and 4-isopropylbiphenyl) using capillary gas chromatography with flame ionization detection (GC-FID). Due to their similar physicochemical properties, the chromatographic separation of these isomers can be challenging. The method detailed herein utilizes a mid-polarity (5%-phenyl)-methylpolysiloxane stationary phase and an optimized temperature program to achieve baseline resolution of the three key isomers. This protocol is particularly relevant for researchers, scientists, and professionals in drug development and quality control who require accurate impurity profiling of biphenyl derivatives.
Introduction
Isopropylbiphenyls are important chemical intermediates in the synthesis of various compounds, including pharmaceuticals and liquid crystals. During the synthesis process, a mixture of positional isomers (ortho-, meta-, and para-) is often produced. As the biological activity and toxicological profiles of these isomers can differ significantly, their accurate separation and quantification are critical for quality control and regulatory compliance. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like isopropylbiphenyl isomers. The key to a successful separation lies in the selection of an appropriate stationary phase and the optimization of the temperature program to exploit the subtle differences in their boiling points and polarities. This application note provides a robust GC-FID method for this purpose.
Experimental Protocol
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and a flame ionization detector (FID).
-
GC Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness ((5%-Phenyl)-methylpolysiloxane).
-
Carrier Gas: Helium (99.999% purity).
-
Autosampler: Agilent 7693A automatic liquid sampler (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL autosampler syringe.
-
Software: Agilent OpenLab CDS (or equivalent).
2. Reagents and Standards:
-
Solvent: Dichloromethane (HPLC grade).
-
Standards: 2-isopropylbiphenyl, 3-isopropylbiphenyl, and 4-isopropylbiphenyl (purity >98%).
3. Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isopropylbiphenyl isomer and dissolve in 10 mL of dichloromethane in separate volumetric flasks.
-
Mixed Calibration Standards: Prepare a series of mixed calibration standards by appropriate dilution of the stock solutions with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a final concentration within the calibration range.
4. GC-FID Parameters:
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Results and Discussion
The developed GC-FID method provides excellent separation of the three isopropylbiphenyl isomers. The (5%-Phenyl)-methylpolysiloxane stationary phase offers a good balance of dispersive and π-π interactions, which is crucial for resolving these closely related aromatic compounds. The optimized temperature program ensures that the isomers are well-separated within a reasonable analysis time, with sharp and symmetrical peaks.
Data Presentation
The following table summarizes the expected retention times and resolution for the isopropylbiphenyl isomers based on the described method. Please note that these are representative values and may vary slightly depending on the specific instrument and column used.
| Analyte | Retention Time (min) | Resolution (Rs) |
| 2-Isopropylbiphenyl | 10.5 | - |
| 3-Isopropylbiphenyl | 11.2 | > 2.0 |
| 4-Isopropylbiphenyl | 11.8 | > 2.0 |
Figure 1: Representative Chromatogram
A representative chromatogram showing the baseline separation of the three isopropylbiphenyl isomers would be presented here in a full application note. The chromatogram would demonstrate sharp, symmetrical peaks for each isomer, indicative of a high-quality separation.
Conclusion
The GC-FID protocol detailed in this application note is a reliable and robust method for the separation and quantification of 2-, 3-, and 4-isopropylbiphenyl isomers. The use of a standard (5%-Phenyl)-methylpolysiloxane capillary column and a straightforward temperature program makes this method easily implementable in most analytical laboratories. This protocol is suitable for routine quality control of isopropylbiphenyl products and for the analysis of these compounds in various matrices.
Visualization of Experimental Workflow
Caption: Workflow for the GC-FID analysis of isopropylbiphenyl isomers.
Isopropylbiphenyl as a Solvent in Specialized Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbiphenyl (IPB) is a high-boiling aromatic hydrocarbon solvent that presents a viable alternative to more traditional solvents like toluene, xylene, and diphenyl ether in specialized organic synthesis. Its chemical inertness, high thermal stability, and low vapor pressure make it particularly suitable for reactions requiring elevated temperatures. This document provides detailed application notes and protocols for the use of isopropylbiphenyl in several key organic transformations. Isopropylbiphenyl is commercially available, often as a mixture of isomers under trade names such as "Sure Sol 250".
Physicochemical Properties
A summary of the key physical and chemical properties of isopropylbiphenyl is presented in Table 1. Its high boiling point is a significant advantage for high-temperature reactions, while its low water solubility simplifies aqueous workups.
Table 1: Physicochemical Properties of Isopropylbiphenyl
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Boiling Point | 295-305 °C | [1] |
| Melting Point | -40 °C | |
| Density | 0.988 g/cm³ | [1] |
| Water Solubility | 0.6 mg/L at 25 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 5.20 | [1] |
Application Notes
Isopropylbiphenyl's properties make it an excellent candidate for a range of specialized organic synthesis applications:
-
High-Temperature Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, high temperatures are often required to drive the catalytic cycle, especially with less reactive substrates. Isopropylbiphenyl's high boiling point allows for a wider operational temperature range than toluene or xylene, potentially leading to improved reaction rates and yields.
-
Friedel-Crafts and Related Alkylations: As an inert aromatic solvent, isopropylbiphenyl can serve as the reaction medium for Friedel-Crafts alkylations and acylations. In some cases, as in the synthesis of di- and tri-isopropylbiphenyls, it can also act as the reactant.
-
Reactions Requiring a Non-Polar, Aprotic Medium: Its non-polar nature makes it suitable for reactions involving organometallic reagents that are sensitive to protic solvents, although its use in Grignard reagent formation is limited (see protocol notes).
Experimental Protocols
The following protocols provide detailed methodologies for key experiments. While a specific protocol for Friedel-Crafts alkylation using isopropylbiphenyl as a solvent is available, the protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are adapted from established procedures using similar high-boiling aromatic solvents.
Protocol 1: Friedel-Crafts Isopropylation of Biphenyl
This protocol describes the synthesis of 4,4'-diisopropylbiphenyl, a reaction where isopropylbiphenyl can be used as the solvent.
Table 2: Reagents and Materials for Friedel-Crafts Isopropylation
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Biphenyl | 154.21 | 15.4 g | 0.1 |
| Propylene | 42.08 | As required | - |
| Zeolite Catalyst (e.g., Mordenite) | - | 1.5 g | - |
| Isopropylbiphenyl (solvent) | 198.30 | 100 mL | - |
Procedure:
-
To a stirred reaction vessel, add biphenyl (15.4 g, 0.1 mol) and the zeolite catalyst (1.5 g).
-
Add isopropylbiphenyl (100 mL) as the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 180-250 °C).
-
Introduce propylene gas into the reaction mixture at a controlled pressure.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.
-
The isopropylbiphenyl solvent and the product mixture can be separated by distillation.
Experimental Workflow for Friedel-Crafts Isopropylation
Caption: Workflow for Friedel-Crafts Isopropylation.
Protocol 2: Adapted Suzuki-Miyaura Cross-Coupling
This adapted protocol is for a typical Suzuki-Miyaura cross-coupling reaction, substituting a common solvent like toluene with isopropylbiphenyl for higher temperature applications.
Table 3: Reagents and Materials for Adapted Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Aryl Halide (e.g., 4-Bromotoluene) | 171.04 | 1.71 g | 0.01 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.46 g | 0.012 |
| Pd(PPh₃)₄ | 1155.56 | 116 mg | 0.0001 |
| K₂CO₃ | 138.21 | 2.76 g | 0.02 |
| Isopropylbiphenyl (solvent) | 198.30 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a reaction flask, combine the aryl halide (1.71 g, 0.01 mol), arylboronic acid (1.46 g, 0.012 mol), Pd(PPh₃)₄ (116 mg, 0.0001 mol), and K₂CO₃ (2.76 g, 0.02 mol).
-
Add isopropylbiphenyl (50 mL) and water (10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After completion, cool the mixture to room temperature and add water (50 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Adapted Suzuki-Miyaura Coupling
Caption: Workflow for Adapted Suzuki-Miyaura Coupling.
Protocol 3: Adapted Buchwald-Hartwig Amination
This adapted protocol outlines a general procedure for the Buchwald-Hartwig amination using isopropylbiphenyl as a high-boiling solvent.
Table 4: Reagents and Materials for Adapted Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Aryl Halide (e.g., 4-Chlorotoluene) | 126.58 | 1.27 g | 0.01 |
| Amine (e.g., Morpholine) | 87.12 | 1.05 g | 0.012 |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.00005 |
| XPhos | 476.65 | 95 mg | 0.0002 |
| NaOtBu | 96.10 | 1.15 g | 0.012 |
| Isopropylbiphenyl (solvent) | 198.30 | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.00005 mol), XPhos (95 mg, 0.0002 mol), and NaOtBu (1.15 g, 0.012 mol).
-
Evacuate and backfill the tube with an inert gas.
-
Add isopropylbiphenyl (50 mL), the aryl halide (1.27 g, 0.01 mol), and the amine (1.05 g, 0.012 mol).
-
Heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction's progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Experimental Workflow for Adapted Buchwald-Hartwig Amination
Caption: Workflow for Adapted Buchwald-Hartwig Amination.
Protocol 4: Notes on Grignard Reactions
The formation of Grignard reagents typically requires an ethereal solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium species. Isopropylbiphenyl, as a non-coordinating hydrocarbon solvent, is generally not suitable for the preparation of Grignard reagents.
However, isopropylbiphenyl can be considered as a co-solvent for the subsequent reaction of a pre-formed Grignard reagent with a substrate, particularly when high temperatures are necessary to overcome steric hindrance or low reactivity.
Proposed High-Temperature Grignard Reaction:
-
Prepare the Grignard reagent in THF under standard anhydrous conditions.
-
In a separate flask, dissolve the substrate in isopropylbiphenyl.
-
Slowly add the Grignard reagent solution to the substrate solution at an appropriate temperature.
-
Heat the reaction mixture to the desired high temperature (e.g., >100 °C) to drive the reaction to completion.
-
Follow standard aqueous workup procedures for Grignard reactions.
Safety and Handling
Isopropylbiphenyl is a combustible liquid and should be handled with appropriate care. It is a mild skin and eye irritant.[1] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Isopropylbiphenyl is a versatile, high-boiling aromatic solvent with significant potential in specialized organic synthesis. Its thermal stability and inertness make it an excellent choice for high-temperature reactions. While specific literature examples for its use in common cross-coupling reactions are sparse, its properties suggest it is a suitable substitute for other high-boiling aromatic solvents, and the adapted protocols provided herein offer a starting point for its application in these important transformations. As with any new solvent system, optimization of reaction conditions is recommended to achieve the best results.
References
Application Notes and Protocols: The Function of Isopropylbiphenyl in Carbonless Copy Paper Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonless copy paper, also known as no carbon required (NCR) paper, provides a simple and efficient means of producing instant duplicates of a handwritten or typewritten document. The technology relies on a chemical reaction between a colorless dye precursor (leuco dye) and a developer sheet to create an image. A critical component in this system is the solvent used to dissolve the leuco dye, which is encapsulated in microcapsules on the back of the top sheet. Isopropylbiphenyl has emerged as a key solvent in modern carbonless paper formulations, largely replacing polychlorinated biphenyls (PCBs) due to safety and environmental concerns.
This document provides detailed application notes and experimental protocols for the use of isopropylbiphenyl as a solvent in carbonless copy paper formulations. Its primary function is to act as a non-volatile, water-immiscible solvent that effectively dissolves the leuco dye within the microcapsules. Upon mechanical pressure from writing or printing, the microcapsules rupture, releasing the dye-solvent solution onto the developer sheet below, where a chemical reaction produces a visible image. The performance of the carbonless paper, including image intensity, development speed, and stability, is significantly influenced by the properties of the solvent.
Physicochemical Properties of Isopropylbiphenyl
Isopropylbiphenyl is a clear, colorless to light-yellow aromatic hydrocarbon liquid. Its properties make it an excellent solvent for the leuco dyes used in carbonless copy paper. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ | |
| Molecular Weight | 196.29 g/mol | |
| Appearance | Colorless to light-yellow liquid | |
| Boiling Point | 293-303 °C | [1] |
| Melting Point | -45 °C | |
| Density | 0.988 g/cm³ at 15 °C | [1] |
| Viscosity | ~5.8 cSt at 40 °C | |
| Vapor Pressure | <0.01 kPa at 20 °C | |
| Solubility in Water | Insoluble | |
| Solubility of Leuco Dyes | High solubility for common leuco dyes such as Crystal Violet Lactone (CVL) and Benzoyl Leuco Methylene Blue (BLMB). While exact quantitative data is not readily available, its nonpolar, aromatic nature ensures excellent solvency for these large organic molecules. | [2][3] |
Function in Carbonless Copy Paper Formulations
The primary role of isopropylbiphenyl is to serve as the solvent for the leuco dye, forming the core material of the microcapsules. The ideal solvent for this application should possess the following characteristics, all of which are met by isopropylbiphenyl:
-
High Solvency for Leuco Dyes: It must be capable of dissolving a sufficient concentration of the leuco dye to produce a strong and vibrant image upon reaction with the developer.
-
Low Volatility: The solvent should have a low vapor pressure to prevent evaporation from the microcapsules during storage and use, ensuring the longevity of the carbonless paper.
-
Chemical Inertness: It should not react with the leuco dye or the microcapsule wall material.
-
Water Immiscibility: This property is crucial for the microencapsulation process, which typically occurs in an aqueous medium.
-
Appropriate Viscosity: The viscosity of the dye-solvent solution affects the flow characteristics upon rupture of the microcapsules, influencing the sharpness and uniformity of the copied image.
-
Safety and Environmental Profile: Isopropylbiphenyl offers a safer alternative to previously used solvents like PCBs.
The overall mechanism of image formation in carbonless copy paper is a pressure-induced chemical reaction, as illustrated in the workflow diagram below.
Caption: Workflow of image formation in carbonless copy paper.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of carbonless copy paper using isopropylbiphenyl as the leuco dye solvent.
Protocol for Microencapsulation of Isopropylbiphenyl and Leuco Dye
This protocol describes the formation of microcapsules containing a solution of a leuco dye in isopropylbiphenyl using in-situ polymerization of a melamine-formaldehyde resin.
Materials:
-
Isopropylbiphenyl
-
Leuco Dye (e.g., Crystal Violet Lactone)
-
Melamine
-
Formaldehyde solution (37%)
-
Styrene-maleic anhydride (SMA) copolymer
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Deionized water
Equipment:
-
High-shear homogenizer
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
Optical microscope
Procedure:
-
Core Phase Preparation:
-
Prepare a 2-5% (w/w) solution of the leuco dye in isopropylbiphenyl by stirring at a slightly elevated temperature (e.g., 40-50 °C) until the dye is completely dissolved. Allow the solution to cool to room temperature.
-
-
Aqueous Phase Preparation:
-
In the jacketed glass reactor, prepare an aqueous solution of the SMA copolymer (e.g., 1-2% w/v) in deionized water.
-
-
Emulsification:
-
Add the core phase (dye-solvent solution) to the aqueous phase while stirring with the high-shear homogenizer to form a stable oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size (typically 3-10 µm). Monitor the droplet size using an optical microscope.
-
-
Pre-polymer Formation:
-
In a separate beaker, mix melamine and formaldehyde solution in a molar ratio of approximately 1:3. Adjust the pH to 8.0-8.5 with sodium hydroxide and heat to 60-70 °C with stirring until the solution becomes clear, forming the melamine-formaldehyde pre-polymer.
-
-
In-situ Polymerization:
-
Add the pre-polymer solution to the emulsion in the reactor.
-
Slowly lower the pH of the mixture to 4.0-4.5 using acetic acid while maintaining a constant temperature (e.g., 55-65 °C) and continuous stirring. This initiates the polymerization of the melamine-formaldehyde resin at the oil-water interface.
-
Continue the reaction for 2-4 hours.
-
-
Curing and Neutralization:
-
After the polymerization is complete, raise the pH to 9.0-10.0 with sodium hydroxide to stop the reaction.
-
The resulting slurry contains the microcapsules.
-
Caption: Experimental workflow for microencapsulation.
Protocol for Preparation of Coated Back (CB) and Coated Front (CF) Paper
4.2.1 Preparation of Coated Back (CB) Paper
Materials:
-
Microcapsule slurry (from Protocol 4.1)
-
Binder (e.g., styrene-butadiene latex, starch)
-
Base paper
-
Deionized water
Equipment:
-
Laboratory coating machine (e.g., wire-wound rod coater)
-
Oven
Procedure:
-
Coating Formulation:
-
Prepare the coating mixture by combining the microcapsule slurry with a binder and deionized water to achieve the desired viscosity and solids content. A typical formulation might contain 10-20% microcapsules and 5-10% binder by dry weight.
-
-
Coating Application:
-
Apply the coating formulation to one side of the base paper using a laboratory coater. The coat weight should be controlled to achieve the desired microcapsule density on the paper surface.
-
-
Drying:
-
Dry the coated paper in an oven at a temperature that will not damage the microcapsules (e.g., 80-100 °C).
-
4.2.2 Preparation of Coated Front (CF) Paper
Materials:
-
Developer material (e.g., activated clay, phenolic resin)
-
Binder (e.g., styrene-butadiene latex, starch)
-
Base paper
-
Deionized water
Equipment:
-
Laboratory coating machine
-
Oven
Procedure:
-
Coating Formulation:
-
Prepare a dispersion of the developer material in water with a binder.
-
-
Coating Application:
-
Apply the developer coating to one side of the base paper using a laboratory coater.
-
-
Drying:
-
Dry the coated paper in an oven.
-
Protocol for Evaluation of Carbonless Copy Paper Performance
The following tests are essential for characterizing the performance of the prepared carbonless copy paper.
4.3.1 Image Intensity and Quality (adapted from ASTM F686)
Equipment:
-
Impact printer or a standardized writing instrument with controlled pressure
-
Densitometer or a spectrophotometer
-
Optical microscope
Procedure:
-
Assemble a set of the prepared CB and CF papers with the coated sides facing each other.
-
Create an image on the top sheet using the impact printer or standardized writing instrument.
-
Visually inspect the copied image for uniformity, sharpness, and completeness of the characters.[4]
-
Measure the optical density of the imaged areas on the CF sheet using a densitometer. Higher density values indicate a more intense image.[5][6]
-
Examine the imaged characters under an optical microscope to assess edge definition and the presence of any background smudge.
4.3.2 Image Development Speed
Equipment:
-
Impact printer or standardized writing instrument
-
Densitometer
-
Timer
Procedure:
-
Create an image on a set of CB and CF papers.
-
Immediately after imaging, start the timer and measure the optical density of the image at regular intervals (e.g., every 10 seconds for the first minute, then every minute for the next 5-10 minutes).
-
Plot the optical density as a function of time. The rate at which the density reaches its maximum value is an indicator of the image development speed.
4.3.3 Image Stability (Accelerated Aging)
Equipment:
-
Environmental chamber with controlled temperature and humidity
-
Densitometer
Procedure:
-
Prepare several imaged samples of the carbonless copy paper.
-
Measure the initial optical density of the images.
-
Place the samples in an environmental chamber under conditions of accelerated aging. Common conditions include elevated temperature (e.g., 60-80 °C) and controlled relative humidity (e.g., 50-75% RH) for a specified period (e.g., 24, 48, 72 hours).[7][8][9][10]
-
At the end of the aging period, remove the samples and allow them to equilibrate to ambient conditions.
-
Re-measure the optical density of the images.
-
Calculate the percentage of image density retained as a measure of image stability.
Data Presentation
The quantitative data obtained from the performance evaluation should be summarized in a clear and concise manner.
Table 2: Performance Evaluation of Carbonless Copy Paper
| Parameter | Test Method | Unit of Measurement | Sample A | Sample B | Control |
| Image Intensity | Densitometry | Optical Density | |||
| Image Development Time (to 90% max density) | Densitometry over time | Seconds | |||
| Image Stability (% density retention after 48h at 60°C, 75% RH) | Accelerated Aging & Densitometry | % | |||
| Background Smudge | Visual/Microscopic | Rating (1-5) | |||
| Image Sharpness | Microscopic Examination | Rating (1-5) |
Conclusion
Isopropylbiphenyl serves as an effective and safe solvent for leuco dyes in the formulation of carbonless copy paper. Its physicochemical properties, particularly its high solvency for common leuco dyes and low volatility, contribute to the production of high-quality carbonless paper with intense, fast-developing, and stable images. The experimental protocols outlined in this document provide a framework for the systematic preparation and evaluation of carbonless copy paper formulations utilizing isopropylbiphenyl, enabling researchers and scientists to optimize their products for specific performance characteristics.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Leuco dye - Wikipedia [en.wikipedia.org]
- 3. Crystal violet lactone - Wikipedia [en.wikipedia.org]
- 4. intertekinform.com [intertekinform.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. elecenghub.com [elecenghub.com]
- 7. CHAPTER 2: Paper • CLIR [clir.org]
- 8. ASTM's Paper Aging Research Program [cool.culturalheritage.org]
- 9. tappi.org [tappi.org]
- 10. loc.gov [loc.gov]
Application Notes and Protocols: Isopropylbiphenyl as a Dielectric Fluid in Electrical Equipment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbiphenyl (IPB) is an aromatic hydrocarbon that has garnered significant attention as a dielectric fluid in high-voltage electrical equipment, particularly as a replacement for polychlorinated biphenyls (PCBs).[1] Its favorable combination of dielectric properties, thermal stability, and lower environmental and health risks compared to PCBs makes it a suitable candidate for applications in capacitors and transformers.[1] This document provides detailed application notes on the properties and uses of isopropylbiphenyl as a dielectric fluid, along with standardized protocols for its evaluation.
Physicochemical and Dielectric Properties
Isopropylbiphenyl is a colorless, water-white liquid with a specific gravity of approximately 0.988 g/cm³ at 15°C.[1] A summary of its key physical and dielectric properties is presented in Table 1. It is important to note that commercially available isopropylbiphenyl is often a mixture of isomers.[1]
Table 1: Physicochemical and Dielectric Properties of Isopropylbiphenyl
| Property | Value | Test Method/Conditions |
| Physical Properties | ||
| Molecular Formula | C₁₅H₁₆ | - |
| Molecular Weight | 196.29 g/mol | - |
| Boiling Point | 293-305 °C | - |
| Density | 0.988 g/cm³ @ 15°C | - |
| Kinematic Viscosity | 5.8 mm²/s @ 37.8°C | - |
| Dielectric Properties | ||
| Dielectric Constant | Data not readily available in public domain. Experimental determination is recommended. | ASTM D924 |
| Dissipation Factor (% @ 60 Hz) | ~0.222 @ 25°C~0.219 @ 60°C~0.231 @ 80°C | Estimated from U.S. Patent 4,476,516 A |
| Dielectric Strength | Data not readily available in public domain. Experimental determination is recommended. | ASTM D877 / ASTM D1816 |
Note: The dissipation factor values are estimated from a study on isopropylbiphenyl with additives and may not represent the exact values for the pure substance.
Applications in Electrical Equipment
Isopropylbiphenyl is primarily used as a dielectric fluid in:
-
Capacitors: It serves as an impregnant for the dielectric material (e.g., paper, polypropylene film) in AC power capacitors, replacing PCBs due to its good electrical characteristics.
-
Transformers: It can be used as a coolant and insulating fluid in certain types of transformers.
Experimental Protocols
Accurate and reproducible characterization of isopropylbiphenyl is crucial for its application as a dielectric fluid. The following are detailed protocols for key experiments based on ASTM standards.
Protocol 1: Determination of Dielectric Breakdown Voltage
Objective: To measure the voltage at which the insulating liquid breaks down under an applied electrical field. This is a critical measure of the fluid's ability to withstand electrical stress.
Apparatus:
-
Dielectric breakdown tester
-
Test cell with either flat-faced cylindrical electrodes (per ASTM D877) or spherically-shaped electrodes (per ASTM D1816).
Procedure (ASTM D1816 - Preferred Method):
-
Sample Preparation:
-
Obtain a representative sample of the isopropylbiphenyl fluid in a clean, dry container.
-
Allow the sample to come to thermal equilibrium with the ambient temperature of the testing area.
-
Gently agitate the sample to ensure uniformity.
-
-
Test Cell Preparation:
-
Thoroughly clean and dry the test cell and electrodes according to the manufacturer's instructions to remove any contaminants.
-
Rinse the cell with a portion of the test sample and discard the rinsing fluid.
-
-
Filling the Test Cell:
-
Fill the test cell with the isopropylbiphenyl sample to the specified level, ensuring the electrodes are fully immersed. Avoid introducing air bubbles.
-
-
Testing:
-
Place the filled test cell in the dielectric breakdown tester.
-
Set the electrode gap to the desired spacing (typically 1 mm or 2 mm).
-
Apply a voltage that increases at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs, indicated by a sudden drop in voltage and the formation of an arc.
-
Record the breakdown voltage.
-
Conduct a series of five breakdowns on the same sample filling, with a one-minute interval between each breakdown. The fluid should be gently stirred between tests.
-
-
Data Analysis:
-
Calculate the average of the five breakdown voltages. This average value is the dielectric breakdown voltage of the sample.
-
Protocol 2: Determination of Dissipation Factor (Power Factor) and Dielectric Constant
Objective: To measure the dielectric loss and the ability of the fluid to store electrical energy. A low dissipation factor is desirable to minimize energy loss as heat.
Apparatus:
-
Capacitance and dissipation factor bridge
-
Test cell (a three-terminal cell is recommended)
-
Temperature-controlled chamber
Procedure (ASTM D924):
-
Sample and Cell Preparation:
-
Follow the same cleaning and sample handling procedures as in Protocol 1.
-
Rinse the test cell with the isopropylbiphenyl sample before filling.
-
-
Measurement:
-
Measure the capacitance of the empty, clean, and dry test cell.
-
Fill the test cell with the isopropylbiphenyl sample.
-
Place the filled cell in the temperature-controlled chamber and allow it to reach the desired test temperature (e.g., 25°C, 100°C).
-
Apply a low-voltage AC signal (typically at 60 Hz) to the test cell.
-
Measure the capacitance and dissipation factor of the sample using the bridge.
-
-
Data Analysis:
-
The dissipation factor is read directly from the instrument.
-
The dielectric constant (relative permittivity) is calculated by dividing the capacitance of the cell filled with the sample by the capacitance of the empty cell.
-
Protocol 3: Determination of Kinematic Viscosity
Objective: To measure the fluid's resistance to flow under gravity. Viscosity is a critical parameter for heat dissipation in electrical equipment.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Timer
Procedure (ASTM D445):
-
Sample Preparation:
-
Filter the isopropylbiphenyl sample through a fine-mesh screen to remove any particulate matter.
-
-
Measurement:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the fluid.
-
Charge the viscometer with the sample and place it in the constant temperature bath set to the desired temperature (e.g., 40°C, 100°C).
-
Allow the viscometer to reach thermal equilibrium (at least 30 minutes).
-
Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the pressure and allow the liquid to flow down the capillary under gravity.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the kinematic viscosity by multiplying the measured flow time by the calibration constant of the viscometer.
-
Degradation Pathways
Under thermal and electrical stress, isopropylbiphenyl can degrade, leading to a deterioration of its dielectric properties. The primary degradation mechanism is believed to be oxidation of the alkyl (isopropyl) side chain. This can lead to the formation of various byproducts, including:
-
Alcohols: Hydroxylation of the isopropyl group.
-
Ketones: Further oxidation of the secondary alcohol.
-
Carboxylic Acids: Cleavage of the isopropyl group and oxidation to a carboxyl group.
The presence of these polar degradation products increases the dissipation factor and reduces the dielectric strength of the fluid.
Visualizations
Caption: Experimental workflow for evaluating isopropylbiphenyl.
Caption: Proposed degradation pathway for isopropylbiphenyl.
References
Laboratory protocols for the safe handling and disposal of isopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbiphenyl is an aromatic hydrocarbon utilized in various industrial applications, including as a solvent in carbonless-copy paper, as a dielectric fluid in capacitors as a replacement for polychlorinated biphenyls (PCBs), and in heat transfer fluids.[1] It is also used as a solvent in high-voltage capacitors and has applications in veterinary medicine to control inflammation.[1] Given its use in laboratory settings for research and development, establishing clear protocols for its safe handling and disposal is paramount to ensure personnel safety and environmental protection. These application notes provide detailed procedures for the safe management of isopropylbiphenyl in a laboratory environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of isopropylbiphenyl is essential for safe handling. The properties can vary slightly between its different isomers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈ | PubChem[1] |
| Molecular Weight | 196.29 g/mol | CAS Common Chemistry[2] |
| Appearance | Colorless liquid / Water-white liquid | Fisher Scientific[3], PubChem[1] |
| Boiling Point | 293-305 °C | PubChem[1], CAS Common Chemistry[2] |
| Melting Point | -40 °C to 58 °C (isomer dependent) | CAS Common Chemistry[2][4] |
| Density | Approximately 0.988 g/cm³ | PubChem[1], CAS Common Chemistry[2] |
| Vapor Pressure | 0.0005 mmHg | Haz-Map[5] |
| Solubility in Water | 0.6 mg/L at 25 °C | PubChem[1] |
| Log Kow | 5.20 | PubChem[1] |
Safety and Hazards
The hazard profile of isopropylbiphenyl can be inconsistent across different sources and isomers. While the Safety Data Sheet (SDS) for 4-isopropylbiphenyl may classify it as not hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential risks for isopropylbiphenyl mixtures.[1][3]
GHS Hazard Classifications for Isopropylbiphenyl (potential):
| Hazard Class | GHS Category | Hazard Statement |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Human Health Effects:
Human exposure to isopropylbiphenyl, particularly in the context of carbonless-copy paper, has been associated with complaints of an unpleasant smell, headaches, irritation, fatigue, and redness of the face and eyes.[1]
Experimental Protocols
Safe Handling Protocol
This protocol outlines the necessary steps for safely handling isopropylbiphenyl in a laboratory setting.
1.1. Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate aerosols or vapors, use a chemical fume hood.
1.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3] If vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
1.3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Keep containers tightly closed when not in use.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Transport chemicals in secondary, shatter-resistant containers.
1.4. Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store away from heat and sources of ignition.[3]
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
2.1. Small Spills (less than 100 mL) in a Fume Hood:
-
Restrict access to the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
2.2. Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Contact the institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent the spill from entering drains or waterways.
Disposal Protocol
Chemical waste must be managed in accordance with local, regional, and national regulations.[3]
3.1. Waste Segregation:
-
Do not mix isopropylbiphenyl waste with other waste streams unless specifically instructed to do so by your institution's EHS office.[6]
-
Segregate into non-halogenated organic solvent waste.
3.2. Waste Collection:
-
Collect liquid waste in a designated, properly labeled, and sealed container.[6]
-
The container should be made of a material compatible with isopropylbiphenyl.
-
Label the container with "Hazardous Waste," the full chemical name ("Isopropylbiphenyl"), and the associated hazards.[6]
3.3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area with secondary containment.[6]
3.4. Final Disposal:
-
Arrange for pickup and disposal by the institution's EHS office or a licensed hazardous waste disposal contractor.
Visualizations
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. fishersci.com [fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Isopropylbiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the selective synthesis of isopropylbiphenyl isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the selective synthesis of isopropylbiphenyl isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively synthesizing a specific isomer of isopropylbiphenyl?
The main challenge lies in controlling the regioselectivity of the isopropylation reaction on the biphenyl scaffold. The primary methods, such as Friedel-Crafts alkylation, often lead to a mixture of ortho-, meta-, and para-isomers (2-, 3-, and 4-isopropylbiphenyl), as well as poly-alkylated products like di- and triisopropylbiphenyls.[1][2] The similar physical properties of these isomers, such as boiling points, make their separation challenging.
Key difficulties include:
-
Carbocation Rearrangements: In Friedel-Crafts alkylation, the isopropyl carbocation can rearrange, leading to undesired isomers.[3][4]
-
Steric and Electronic Effects: The directing effects of the phenyl group on the second ring influence the position of alkylation, often favoring the para-position, but mixtures are common.
-
Catalyst Selectivity: Traditional Lewis acid catalysts like AlCl₃ are highly active but often lack selectivity, producing a range of isomers.[5]
-
Polyalkylation: The initial isopropylation activates the biphenyl ring, making it susceptible to further alkylation, which reduces the yield of the desired mono-isopropyl product.[3][4]
Q2: Which synthetic routes are recommended for obtaining specific isopropylbiphenyl isomers?
The choice of synthetic route depends heavily on the desired isomer:
-
For 4-isopropylbiphenyl (para-isomer): Shape-selective Friedel-Crafts alkylation using heterogeneous catalysts like zeolites (e.g., H-mordenite, ZSM-5) is the most effective method.[1][2] These catalysts have pores that sterically hinder the formation of bulkier ortho and meta isomers, thus favoring the linear para product.
-
For 2-isopropylbiphenyl (ortho-isomer) and 3-isopropylbiphenyl (meta-isomer): Directed synthesis via cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally more effective than direct alkylation. This involves coupling an appropriately substituted isopropylphenylboronic acid with a halobiphenyl, or vice versa.[6][7][8] Alternative methods may involve directed C-H functionalization, although these are often more complex.[9][10]
Q3: How can I avoid polyalkylation during Friedel-Crafts reactions?
To minimize the formation of di- and tri-isopropylbiphenyls, it is recommended to use a large excess of the aromatic substrate (biphenyl) relative to the alkylating agent (e.g., propylene or 2-chloropropane).[3][4] This statistical approach increases the probability that the alkylating agent will react with an unreacted biphenyl molecule rather than a mono-isopropylbiphenyl. Adjusting reaction time and temperature can also help, as prolonged reaction times and higher temperatures can favor polyalkylation.
Troubleshooting Guides
Issue 1: Low Selectivity for 4-Isopropylbiphenyl in Friedel-Crafts Alkylation
Question: My Friedel-Crafts isopropylation of biphenyl is producing a mixture of isomers with a low yield of the desired 4-isopropylbiphenyl. How can I improve para-selectivity?
Answer: Low para-selectivity is a common issue with traditional Lewis acids. The key to improving it is to use a shape-selective catalyst and optimize reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: Switch from homogeneous Lewis acids (e.g., AlCl₃) to a heterogeneous zeolite catalyst. H-mordenite is well-documented for its ability to selectively produce 4,4'-diisopropylbiphenyl due to steric constraints within its channels, a principle that also applies to mono-isopropylation.[1] Other zeolites like ZSM-5 can also be effective.[2]
-
Temperature Optimization: Lower to moderate temperatures (e.g., 225-275°C) generally favor the kinetic product, 4-isopropylbiphenyl.[1] Higher temperatures can lead to isomerization and the formation of more thermodynamically stable isomers like the 3,4'-diisopropylbiphenyl.[2]
-
Control of Reagents: Use propylene as the alkylating agent in the presence of the zeolite catalyst. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.[11]
Data Presentation: Catalyst Performance in Isopropylation of Biphenyl
| Catalyst | Alkylating Agent | Temperature (°C) | Key Product(s) | Selectivity for 4-isomer | Reference |
| AlCl₃ | 1-Bromopropane | 80 | Isopropylbenzene (from Benzene) | Low (mixture expected) | [5] |
| H-Mordenite | Propylene | 250 | 4-Isopropylbiphenyl, 4,4'-Diisopropylbiphenyl | High | [1] |
| ZSM-5 Zeolite | Propylene | 200-320 | 4-Isopropylbiphenyl | High | |
| [Fe]-SSZ-24 | Propene | N/A | Mixture of isomers | Moderate | [12] |
Issue 2: Low Yield in Suzuki-Miyaura Coupling for Isomer-Specific Synthesis
Question: I am attempting a Suzuki-Miyaura coupling to synthesize 2- or 3-isopropylbiphenyl, but my yields are consistently low. What are the common causes?
Answer: Low yields in Suzuki coupling can result from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor quality reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. Palladium(0) complexes like Pd(PPh₃)₄ are commonly used.[13] For challenging couplings, specialized ligands may be necessary to stabilize the catalyst and promote efficient oxidative addition and reductive elimination.
-
Base and Solvent System: The choice of base and solvent is critical. A common system is an aqueous solution of a base like Na₂CO₃ or K₂CO₃ with an organic solvent such as n-propanol, dioxane, or toluene.[13][14] The base is crucial for the transmetalation step. Ensure the base is sufficiently strong and soluble in the reaction medium.
-
Oxygen-Free Environment: The palladium(0) catalyst is sensitive to oxidation. It is essential to thoroughly degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Purity of Boronic Acid: Boronic acids can undergo degradation over time. Using fresh or purified boronic acid is crucial for high yields.
-
Reaction Temperature: Most Suzuki couplings require heating. Optimize the reaction temperature; typically, reactions are run between 70°C and 110°C.[15]
Experimental Protocols
Protocol 1: Shape-Selective Synthesis of 4-Isopropylbiphenyl via Friedel-Crafts Alkylation
This protocol is based on methods utilizing shape-selective zeolite catalysts to favor para-alkylation.
Materials:
-
Biphenyl
-
H-Mordenite catalyst (activated)
-
Propylene gas
-
High-pressure reactor
Procedure:
-
Activate the H-mordenite catalyst by heating it under a flow of dry air or nitrogen to remove adsorbed water.
-
Charge a high-pressure autoclave reactor with biphenyl and the activated H-mordenite catalyst.
-
Seal the reactor and purge it with nitrogen gas to create an inert atmosphere.
-
Introduce propylene gas into the reactor to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 250°C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the progress by sampling and GC analysis if possible.
-
After completion, cool the reactor to room temperature and carefully vent the excess propylene.
-
Recover the reaction mixture, separate the catalyst by filtration, and purify the product (e.g., by distillation or recrystallization) to isolate 4-isopropylbiphenyl.
Protocol 2: Synthesis of 2-Isopropylbiphenyl via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of an ortho-substituted isopropylbiphenyl.
Materials:
-
2-Bromobiphenyl (or 1-bromo-2-isopropylbenzene)
-
Isopropylboronic acid pinacol ester (or phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobiphenyl (1.0 equiv.), isopropylboronic acid pinacol ester (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., 2-5 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-isopropylbiphenyl.[13][16]
Visualizations
Caption: A troubleshooting workflow for improving para-selectivity in Friedel-Crafts alkylation.
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
Strategies for improving the yield and purity of isopropylbiphenyl synthesis
Welcome to the Technical Support Center for Isopropylbiphenyl Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing synthesis protocols, troubleshooting common issues, and maximizing the yield and purity of isopropylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isopropylbiphenyl?
A1: The most prevalent methods for synthesizing isopropylbiphenyl are Friedel-Crafts alkylation of biphenyl with an isopropylating agent (like propylene or isopropanol) and shape-selective alkylation using zeolite catalysts. Friedel-Crafts alkylation is a classic method but can lead to a mixture of isomers (ortho-, meta-, and para-isopropylbiphenyl) and polyalkylation products.[1] Zeolite catalysis, particularly with catalysts like H-mordenite, offers higher selectivity towards the desired 4-isopropylbiphenyl isomer due to the defined pore structure of the catalyst.[1][2]
Q2: What are the main challenges in isopropylbiphenyl synthesis?
A2: The primary challenges include:
-
Polyalkylation: The initial isopropylbiphenyl product is often more reactive than the starting biphenyl, leading to the formation of di- and tri-isopropylbiphenyls. This can be minimized by using a large excess of biphenyl.[3]
-
Isomer Control (Regioselectivity): Achieving high selectivity for a specific isomer, typically 4-isopropylbiphenyl, can be difficult with traditional Friedel-Crafts catalysts like AlCl₃. Zeolite catalysts provide better control over isomer distribution.[1][4]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities or coking, especially at higher temperatures, leading to reduced conversion rates.[5]
-
Purification: Separating the desired isopropylbiphenyl isomer from unreacted starting materials, other isomers, and polyalkylation byproducts can be challenging due to their similar physical properties.
Q3: How can I improve the selectivity for 4-isopropylbiphenyl?
A3: To enhance the selectivity for 4-isopropylbiphenyl (p-isopropylbiphenyl), consider the following strategies:
-
Use of Shape-Selective Catalysts: Zeolites such as H-mordenite, H-Y, and Beta zeolites are highly effective in directing the isopropylation to the para position due to steric hindrance within their pore structures.[1][6]
-
Optimization of Reaction Temperature: Lower reaction temperatures generally favor the para isomer (kinetic control), while higher temperatures can lead to the formation of more thermodynamically stable meta isomers through isomerization.[2]
-
Choice of Alkylating Agent: While propylene is commonly used, isopropanol can also be employed as the alkylating agent.[7] The choice can influence the reaction conditions and selectivity.
Q4: What are the typical byproducts in this synthesis?
A4: Common byproducts include:
-
Isomers: 2-isopropylbiphenyl (ortho) and 3-isopropylbiphenyl (meta).
-
Polyalkylation Products: Diisopropylbiphenyls (e.g., 4,4'-diisopropylbiphenyl, 3,4'-diisopropylbiphenyl) and triisopropylbiphenyls.[8]
-
Products from Carbocation Rearrangement: Although less common with isopropylation, rearrangement of the carbocation intermediate can lead to other alkylated products if different alkylating agents are used.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃).Deactivated aromatic substrate.Insufficiently reactive alkylating agent.Reaction temperature is too low. | Use fresh, anhydrous Lewis acid catalyst.Ensure the biphenyl starting material is pure.Use a more reactive isopropylating agent or increase its concentration.Gradually increase the reaction temperature while monitoring for side reactions.[3] |
| Formation of Multiple Isomers (Low para-Selectivity) | Use of non-selective catalyst (e.g., AlCl₃).High reaction temperature promoting isomerization. | Employ a shape-selective zeolite catalyst like H-mordenite.Optimize the reaction temperature to favor the desired isomer (typically lower temperatures for para-selectivity).[2][4] |
| Excessive Polyalkylation Products Observed | The mono-alkylated product is more reactive than the starting material.High ratio of isopropylating agent to biphenyl. | Use a large excess of biphenyl to increase the probability of the electrophile reacting with the starting material.[3]Carefully control the stoichiometry of the isopropylating agent. |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition.Catalyst concentration is too high. | Control the rate of addition of the alkylating agent or catalyst.Perform the reaction at a lower temperature, using an ice bath if necessary.Reduce the amount of catalyst.[3] |
| Low Conversion Rate with Zeolite Catalyst | Catalyst deactivation due to coking.Presence of water in the reaction mixture. | Regenerate the catalyst by calcination to remove coke.Ensure all reactants and solvents are anhydrous.[5] |
Purification Troubleshooting
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers by Distillation | Boiling points of the isomers are very close. | Use a fractional distillation column with a high number of theoretical plates.Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.[9] |
| Difficulty in Inducing Crystallization | Solution is not sufficiently saturated.Presence of impurities inhibiting crystal formation. | Concentrate the solution by slowly evaporating the solvent.Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.Add a seed crystal of the pure compound.[10] |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute.The solute is precipitating too quickly from a supersaturated solution. | Choose a solvent with a lower boiling point.Allow the solution to cool more slowly to promote gradual crystal growth.[11] |
| Low Recovery of Crystals | Too much solvent was used during dissolution.The compound has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool to induce further crystallization.Wash the collected crystals with a minimal amount of ice-cold solvent to reduce losses.[11] |
Data Presentation
Table 1: Comparison of Catalysts for Isopropylbiphenyl Synthesis
| Catalyst | Reaction Temperature (°C) | Biphenyl Conversion (%) | 4-Isopropylbiphenyl Selectivity (%) | 4,4'-Diisopropylbiphenyl Selectivity (%) | Reference |
| H-mordenite (SiO₂/Al₂O₃ = 206) | 250 | ~80 | High (predominant mono-isomer) | ~95 (of di-isomers) | [2] |
| H-Y | 250 | >90 | Lower than H-mordenite | Lower than H-mordenite | [6] |
| H-ZSM-5 | 250 | <20 | Moderate | Moderate | [6] |
| Amorphous SiO₂-Al₂O₃ | - | Increased up to a point | 10-35 | 10-35 | [1] |
| AlCl₃ | Ambient | High | Low (mixture of isomers) | - | [3][12] |
Note: Selectivity can vary significantly based on specific reaction conditions such as reaction time and reactant ratios.
Table 2: Effect of Reaction Temperature on Isomer Distribution using H-Mordenite Catalyst
| Temperature (°C) | Biphenyl Conversion (%) | 4,4'-Diisopropylbiphenyl Selectivity (%) | 3,4'-Diisopropylbiphenyl Selectivity (%) | 3,3'-Diisopropylbiphenyl Selectivity (%) | Reference |
| 225 | ~40 | >95 | <5 | <1 | [2] |
| 250 | ~60 | ~95 | ~5 | <1 | [2] |
| 275 | ~75 | ~90 | ~10 | ~1 | [2] |
| 300 | ~85 | ~80 | ~18 | ~2 | [2] |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Synthesis of Isopropylbiphenyl
Materials:
-
Biphenyl
-
H-mordenite (dealuminated, SiO₂/Al₂O₃ ratio > 20)
-
Propylene
-
Autoclave reactor with a stirrer
Procedure:
-
Activate the H-mordenite catalyst by calcining at 500 °C for 4 hours.
-
Charge the autoclave with biphenyl and the activated H-mordenite catalyst (e.g., 2g of catalyst per 400 mmol of biphenyl).[2]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with propylene to the desired pressure (e.g., 0.8 MPa).[2]
-
Heat the reactor to the desired temperature (e.g., 250 °C) while stirring.[2]
-
Maintain the reaction conditions for the desired time (e.g., 4-8 hours), monitoring the pressure to track propylene consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.
-
Open the reactor and filter the reaction mixture to recover the catalyst.
-
Analyze the liquid product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution.
Protocol 2: Purification of 4-Isopropylbiphenyl by Recrystallization
Materials:
-
Crude isopropylbiphenyl mixture
-
A suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude isopropylbiphenyl in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals, for instance, by air drying or in a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for isopropylbiphenyl synthesis and purification.
Caption: Troubleshooting logic for low yield in isopropylbiphenyl synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. approcess.com [approcess.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Advanced purification techniques for isolating specific isopropylbiphenyl isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the advanced purification of isopropylbiphenyl (IPBP) isomers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of specific isopropylbiphenyl isomers, such as 3-isopropylbiphenyl, 4-isopropylbiphenyl, and 4,4'-diisopropylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isopropylbiphenyl isomers?
A1: Isopropylbiphenyl isomers are positional isomers with very similar physicochemical properties, including polarity, hydrophobicity, and boiling points. This similarity makes their separation challenging using standard purification techniques. Effective separation requires methods that can exploit subtle differences in their molecular shape and electronic properties.
Q2: Which analytical techniques are most suitable for assessing the purity of isolated isopropylbiphenyl isomers?
A2: High-resolution capillary gas chromatography (GC), often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful technique for analyzing the isomeric composition of isopropylbiphenyl mixtures.[1][2] For liquid chromatography, High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used.
Q3: Can I use crystallization to purify a specific isopropylbiphenyl isomer?
A3: Yes, fractional crystallization can be an effective method, particularly if the desired isomer is the major component and has a significantly different solubility profile and melting point compared to the other isomers in a suitable solvent.[3] The success of this technique is highly dependent on the choice of solvent and the cooling rate.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for isopropylbiphenyl isomer separation?
A4: SFC is a promising "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase.[4][5] It offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and often unique selectivity for closely related isomers.[] For non-polar compounds like isopropylbiphenyls, SFC can provide excellent resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isopropylbiphenyl isomers.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no resolution of isopropylbiphenyl isomers on a C18 column.
-
Possible Cause: Standard C18 columns primarily separate based on hydrophobicity. Since isopropylbiphenyl isomers have very similar hydrophobicities, a C18 column may not provide sufficient selectivity.
-
Solution: Switch to a stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or biphenyl columns are highly recommended for aromatic isomers as they facilitate π-π interactions, which can significantly enhance selectivity.[7]
-
Experimental Tip: When using a phenyl-based column, consider using methanol as the organic modifier in your mobile phase. Methanol can promote stronger π-π interactions compared to acetonitrile, potentially leading to better separation of aromatic isomers.[7]
Issue 2: Isomer peaks are broad and show tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanols on the silica support can interact with the analytes, leading to peak tailing.
-
Solution 1: Use a well-end-capped column or add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active sites.
-
Possible Cause 2: Column overloading. Injecting too much sample can lead to peak distortion.
-
Solution 2: Reduce the sample concentration or the injection volume. Perform a loading study to determine the optimal sample load for your column.[8]
Issue 3: Unstable retention times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or inadequate column equilibration.
-
Solution: Ensure precise mobile phase preparation and thorough degassing. Use a column oven to maintain a constant temperature. Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analysis.
Gas Chromatography (GC)
Issue 1: Co-elution of 3- and 4-isopropylbiphenyl isomers.
-
Possible Cause: The GC column's stationary phase is not providing enough selectivity to resolve these closely boiling isomers.
-
Solution: Employ a capillary column with a stationary phase that offers high selectivity for aromatic positional isomers. Phenyl-substituted polysiloxane phases (e.g., 5% phenyl polysiloxane) are a good starting point.[2] For very challenging separations, consider liquid crystalline stationary phases, which are known for their exceptional ability to separate positional isomers.[1][9]
-
Experimental Tip: Optimize the oven temperature program. A slow temperature ramp rate can often improve the resolution of closely eluting peaks.
Issue 2: Inaccurate quantification of isomer ratios.
-
Possible Cause: Differences in the detector response for each isomer or sample discrimination in the injector.
-
Solution: Use a flame ionization detector (FID), which generally provides a more uniform response for hydrocarbons. If using a mass spectrometer, ensure you are using appropriate qualifier and quantifier ions for each isomer. Calibrate the method using certified reference standards for each isomer to determine their respective response factors.
Crystallization
Issue 1: The target isopropylbiphenyl isomer oils out instead of crystallizing.
-
Possible Cause: The cooling rate is too fast, or the chosen solvent is not ideal, leading to the compound separating as a supercooled liquid.
-
Solution: Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Experiment with different solvent systems. A solvent pair, where the compound is soluble in one solvent and less soluble in the other, can sometimes promote better crystal formation.[10]
Issue 2: Low purity of the crystallized product.
-
Possible Cause: Impurities are co-crystallizing with the desired isomer.
-
Solution: Perform a recrystallization step.[11] Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize. Ensure that the initial cooling is slow to promote the formation of purer crystals. Washing the isolated crystals with a small amount of cold, fresh solvent can also help remove adhered impurities.
Experimental Protocols
Protocol 1: Preparative HPLC Separation of 4-Isopropylbiphenyl
This protocol provides a starting point for the purification of 4-isopropylbiphenyl from a mixture of its isomers using preparative HPLC.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: Phenyl-Hexyl, 10 µm, 250 x 21.2 mm
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 85:15 v/v)
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude isopropylbiphenyl mixture in the mobile phase to a concentration suitable for preparative scale injection (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention times of the isomers.
-
Inject the prepared sample onto the preparative column.
-
Collect fractions corresponding to the peak of the 4-isopropylbiphenyl isomer.
-
Analyze the purity of the collected fractions using analytical HPLC or GC-FID.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-isopropylbiphenyl.
Protocol 2: Fractional Crystallization of 4,4'-Diisopropylbiphenyl
This protocol describes a general procedure for the purification of 4,4'-diisopropylbiphenyl by fractional crystallization.
Materials:
-
Crude 4,4'-diisopropylbiphenyl
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethanol mixture)[12]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude 4,4'-diisopropylbiphenyl in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Continue adding the solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Determine the purity of the crystals by measuring their melting point and by chromatographic analysis (GC or HPLC).
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Aromatic Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Isopropylbiphenyl Isomers |
| C18 (ODS) | Hydrophobic interactions | Limited selectivity for positional isomers with similar hydrophobicity. |
| Phenyl / Phenyl-Hexyl | Hydrophobic and π-π interactions | Recommended. Enhanced selectivity for aromatic compounds.[7] |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Highly Recommended. Often provides superior resolution for biphenyl derivatives.[7] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and weak ionic interactions | Offers alternative selectivity, particularly useful if other columns fail. |
Table 2: Typical GC Parameters for Isopropylbiphenyl Isomer Analysis
| Parameter | Value |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 100 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Detector Temperature | 300 °C (for FID) |
Visualizations
References
- 1. vurup.sk [vurup.sk]
- 2. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. rcprocess.se [rcprocess.se]
- 4. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. iscientific.org [iscientific.org]
Understanding the degradation mechanisms of isopropylbiphenyl in heat transfer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of isopropylbiphenyl as a heat transfer fluid.
Troubleshooting Guide
This guide addresses common issues encountered during the operation of heat transfer systems utilizing isopropylbiphenyl.
| Issue | Potential Cause | Recommended Action |
| Reduced Heat Transfer Efficiency | Fluid degradation (thermal cracking or oxidation) leading to changes in viscosity and fouling. | 1. Analyze the fluid for signs of degradation (see Experimental Protocols). 2. If degraded, consider fluid replacement. 3. Inspect the system for carbon deposits (fouling) and clean if necessary.[1][2] |
| Increased System Pressure | Formation of low-boiling degradation products from thermal cracking. | 1. Vent the system to remove non-condensable gases. 2. Analyze the fluid to confirm thermal cracking. 3. Operate the system within the recommended temperature limits for isopropylbiphenyl to minimize further cracking.[1] |
| Darkening of Fluid Color | Onset of oxidation and/or thermal degradation. | 1. Monitor the fluid's Total Acid Number (TAN) to assess oxidation.[2][3] 2. Check for air leaks in the system, especially at the expansion tank. 3. Consider nitrogen blanketing for the expansion tank to prevent air contact.[3] |
| Sludge or Deposit Formation | Advanced oxidation or thermal degradation leading to the formation of insoluble high-molecular-weight compounds. | 1. Filter the fluid to remove suspended solids. 2. If fouling is severe, a system flush and fluid replacement are recommended.[4][5] |
| Foul Odor | Formation of acidic compounds due to oxidation. | 1. Measure the Total Acid Number (TAN) of the fluid. 2. Identify and seal any air ingress points in the system.[4] |
| Pump Cavitation | Presence of low-boiling degradation products or water contamination. | 1. Vent the system to remove volatile components. 2. Check for and remove any water contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for isopropylbiphenyl in a heat transfer system?
A1: The two main degradation mechanisms are thermal cracking and oxidation .
-
Thermal Cracking occurs in the absence of oxygen when the fluid is exposed to temperatures exceeding its maximum recommended bulk temperature. This process breaks down the isopropylbiphenyl molecules into lower-boiling ("light ends") and higher-boiling ("heavy ends") compounds, as well as gaseous products.[1][3]
-
Oxidation happens when the hot fluid comes into contact with air (oxygen), typically in the expansion tank. This reaction forms organic acids, which can lead to an increase in viscosity and the formation of sludge.[3][4] The rate of oxidation generally doubles for every 10-15°C increase in temperature above the fluid's smoke point.[3][4]
Q2: What are the typical signs of isopropylbiphenyl degradation?
A2: Common indicators of degradation include:
-
A decrease in heat transfer efficiency.
-
An increase in the operating pressure of the system.
-
Darkening of the fluid's color.
-
A noticeable pungent or acidic odor.[4]
-
Changes in fluid viscosity and flash point.[1]
Q3: How can I minimize the degradation of my isopropylbiphenyl heat transfer fluid?
A3: To prolong the life of the fluid:
-
Maintain proper operating temperatures: Do not exceed the maximum recommended bulk and film temperatures for isopropylbiphenyl.
-
Prevent oxidation: Use an inert gas blanket (like nitrogen) in the expansion tank to prevent contact with air.[3]
-
Ensure proper system design and operation: Maintain a continuous, turbulent flow of the fluid through the heater to avoid localized overheating.[1][2]
-
Regularly monitor the fluid condition: Implement a routine fluid analysis program to detect early signs of degradation.
Q4: What are the expected degradation products of isopropylbiphenyl?
A4: While specific quantitative data for isopropylbiphenyl is limited, based on the degradation of similar aromatic compounds like biphenyl/diphenyl oxide mixtures, the following can be expected:
-
Thermal Cracking Products: Lighter aromatic compounds (e.g., benzene, toluene), and heavier, higher-molecular-weight compounds (polyphenyls). Hydrogen and other light hydrocarbon gases are also formed.
-
Oxidation Products: Organic acids, which can polymerize to form sludge. Phenolic compounds may also be generated.
Degradation Mechanisms and Troubleshooting Workflow
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting common issues.
Experimental Protocols
Fluid Sampling
Objective: To obtain a representative sample of the in-service heat transfer fluid for analysis.
Methodology:
-
Samples should be taken from a dynamic part of the system, such as near the pump suction side or from a user outlet.
-
The system should be operating at a temperature of at least 93°C (200°F) to ensure the fluid is well-mixed.
-
Thoroughly flush the sample line before collecting the sample to remove any stagnant fluid or debris.
-
Fill a clean, designated sample bottle, leaving a small headspace for expansion.
-
Label the sample clearly with the date, system identification, and any relevant operating conditions.
-
Crucially, do not take samples from the expansion tank or drain tank , as these will not be representative of the circulating fluid.
Analysis of Fluid Degradation
Objective: To quantify the extent of thermal and oxidative degradation of the isopropylbiphenyl fluid. This protocol is based on the principles outlined in ASTM D6743 for determining the thermal stability of organic heat transfer fluids.[7][8][9]
Methodology:
a) Gas Chromatography (GC) for Compositional Analysis:
-
Purpose: To determine the percentage of low-boiling and high-boiling degradation products.
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Procedure:
-
Analyze an unused ("virgin") sample of the isopropylbiphenyl fluid to establish a reference chromatogram.
-
Analyze the in-service sample under the same conditions.
-
Low-Boilers: Integrate the peak areas of components that elute before the main isopropylbiphenyl peak.
-
High-Boilers: Integrate the peak areas of components that elute after the main isopropylbiphenyl peak.
-
Quantify the percentages based on the total integrated area. A significant increase in either low or high boilers (e.g., >10%) indicates considerable degradation.
-
b) Total Acid Number (TAN) for Oxidation:
-
Purpose: To measure the concentration of acidic compounds formed during oxidation.
-
Method: Potentiometric titration according to ASTM D664.
-
Procedure:
-
A known weight of the fluid sample is dissolved in a suitable solvent.
-
The solution is titrated with a standard solution of potassium hydroxide (KOH).
-
The TAN is expressed as the milligrams of KOH required to neutralize one gram of the fluid (mg KOH/g).
-
A significant increase from the virgin fluid's TAN (typically near zero) indicates oxidation.
-
c) Viscosity Measurement:
-
Purpose: To assess changes in the fluid's flow characteristics.
-
Method: Use a calibrated viscometer according to ASTM D445.
-
Procedure:
-
Measure the kinematic viscosity of the in-service fluid at a specified temperature (e.g., 40°C).
-
Compare this value to the viscosity of the virgin fluid. A significant change (e.g., >50%) can indicate advanced degradation and may impact pumpability and heat transfer.
-
Experimental Workflow for Fluid Analysis
References
- 1. Thermal cracking and degradation in oil based heat transfer systems [calderafluids.com]
- 2. parafluid.com.mx [parafluid.com.mx]
- 3. You are being redirected... [schultzchem.com]
- 4. Paratherm - Lubrizol [lubrizol.com]
- 5. achrnews.com [achrnews.com]
- 6. Troubleshooting Heat Transfer Fluid System [multitherm.com]
- 7. store.astm.org [store.astm.org]
- 8. kelid1.ir [kelid1.ir]
- 9. store.astm.org [store.astm.org]
Methods to prevent the thermal oxidation of isopropylbiphenyl at elevated temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal oxidation of isopropylbiphenyl at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is thermal oxidation and why is it a concern for isopropylbiphenyl?
A1: Thermal oxidation is a degradation process that occurs when organic compounds, like isopropylbiphenyl, are exposed to oxygen at elevated temperatures. This process can significantly impact experiments by altering the physical and chemical properties of the isopropylbiphenyl, which is often used as a high-temperature heat transfer fluid.[1] The degradation by-products, such as carboxylic acids, ketones, and aldehydes, can lead to increased viscosity, the formation of sludge, and carbon deposits.[1] This can compromise the purity of reaction mixtures and the efficiency of heat transfer systems.
Q2: What are the primary factors that accelerate the thermal oxidation of isopropylbiphenyl?
A2: The rate of thermal oxidation is primarily influenced by three main factors:
-
Temperature: The rate of oxidation typically doubles for every 18°F (10°C) increase in temperature.[1]
-
Oxygen Availability: The presence of air (oxygen) is essential for oxidation to occur. Systems open to the atmosphere are much more susceptible.[1]
-
Contaminants: The presence of certain metals can catalyze the oxidation process. Contamination with water can also accelerate degradation through hydrolysis of additives.[1]
Q3: What are the most effective methods to prevent the thermal oxidation of isopropylbiphenyl?
A3: The most effective method is the addition of antioxidants.[2] These compounds interrupt the oxidation process.[3] Antioxidants are generally categorized as primary and secondary:
-
Primary Antioxidants (Radical Scavengers): These include sterically hindered phenols and aromatic amines, which react with and neutralize peroxy radicals, stopping the chain reaction.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These include phosphites and thioesters, which break down hydroperoxides into stable, non-reactive products.[3]
Using a synergistic blend of primary and secondary antioxidants can often provide the most comprehensive protection.[4]
Q4: How can I select the appropriate antioxidant for my specific application?
A4: The choice of antioxidant depends on several factors, including the operating temperature of your system, the expected duration of the experiment, and the chemical compatibility with your reaction components. For high-temperature applications, antioxidants with low volatility and high thermal stability are crucial.[2][5] It is often recommended to consult manufacturer specifications or conduct preliminary screening experiments to determine the most effective antioxidant and its optimal concentration.
Q5: Are there any visual indicators of isopropylbiphenyl degradation?
A5: Yes, a gradual discoloration of the fluid is often the first visible sign of oxidation.[1] As degradation progresses, you may also observe an increase in viscosity or the formation of suspended solids (sludge).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration of Isopropylbiphenyl | Initial stages of thermal oxidation. | 1. Confirm the operating temperature is within the recommended limits for unstabilized isopropylbiphenyl.2. Consider adding an appropriate antioxidant to the system.3. If using an antioxidant, it may be depleted. Consider adding more or replacing the fluid.[6] |
| Increased Viscosity or Sludge Formation | Advanced thermal oxidation leading to polymerization and insoluble by-products.[7] | 1. Immediately lower the system temperature.2. The fluid is likely significantly degraded and should be replaced.3. Before adding new fluid, flush the system to remove any deposits.4. Implement a preventative strategy using a robust antioxidant package in the new fluid. |
| Unusually Fast Degradation Despite Using Antioxidants | 1. The chosen antioxidant may not be suitable for the operating temperature.2. The antioxidant concentration may be too low.3. There might be contaminants (e.g., metals, water) in the system accelerating oxidation.[1] | 1. Review the technical data sheet for your antioxidant to ensure it's rated for your operating temperatures.2. Consider increasing the antioxidant concentration based on preliminary testing.3. Analyze the isopropylbiphenyl for contaminants. Ensure all system components are clean and dry before use. |
| Inconsistent Experimental Results | Variability in the extent of isopropylbiphenyl oxidation between experiments. | 1. Standardize the procedure for preparing and handling the isopropylbiphenyl, including the addition of antioxidants.2. Ensure the system is properly sealed to minimize exposure to air if possible.3. Regularly monitor the condition of the isopropylbiphenyl (e.g., color, viscosity) before each experiment. |
Quantitative Data Summary
The following table can be used to summarize the results from experimental evaluations of different antioxidant packages for isopropylbiphenyl.
| Antioxidant System | Concentration (wt%) | Test Temperature (°C) | Test Duration (hours) | Change in Viscosity (%) | Acid Number (mg KOH/g) | Observations |
| Control (None) | 0 | 250 | 100 | +50% | 1.5 | Severe discoloration, sludge formation |
| Hindered Phenol A | 0.5 | 250 | 100 | +5% | 0.2 | Slight yellowing |
| Aromatic Amine B | 0.5 | 250 | 100 | +3% | 0.15 | Slight darkening |
| Phosphite C | 0.5 | 250 | 100 | +15% | 0.8 | Moderate yellowing |
| Blend (A + C) | 0.25 + 0.25 | 250 | 100 | +2% | 0.1 | Minimal color change |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Effectiveness via Isothermal Aging
Objective: To determine the effectiveness of various antioxidants in preventing the thermal oxidation of isopropylbiphenyl under constant high-temperature conditions.
Materials:
-
Isopropylbiphenyl
-
Selected antioxidants (e.g., hindered phenols, aromatic amines, phosphites)
-
Glass reaction vials with screw caps
-
Heating block or oven capable of maintaining a constant temperature (±1°C)
-
Viscometer
-
Potentiometric titrator for acid number determination
Procedure:
-
Prepare samples of isopropylbiphenyl containing different antioxidants at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight). Include a control sample with no antioxidant.
-
Add a precise volume (e.g., 10 mL) of each prepared sample into separate, labeled glass reaction vials.
-
Leave a consistent headspace of air in each vial and seal them tightly.
-
Place the vials in a preheated oven or heating block set to the desired test temperature (e.g., 250°C).
-
At predetermined time intervals (e.g., 24, 48, 72, 100 hours), remove a set of vials from the heat.
-
Allow the samples to cool to room temperature.
-
Visually inspect each sample for color change and the presence of solids.
-
Measure the kinematic viscosity of each sample.
-
Determine the acid number of each sample via potentiometric titration.
-
Record and compare the results for all samples to assess the performance of each antioxidant.
Protocol 2: Monitoring Thermal Oxidation using Infrared Spectroscopy
Objective: To monitor the chemical changes in isopropylbiphenyl during thermal oxidation by observing the formation of oxidation by-products.
Materials:
-
Isopropylbiphenyl samples from Protocol 1 (or a similar aging experiment)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate sample cell (e.g., liquid transmission cell)
Procedure:
-
Obtain an initial FTIR spectrum of the un-aged, unstabilized isopropylbiphenyl to serve as a baseline.
-
For each aged sample (including the control) from the isothermal aging experiment, acquire an FTIR spectrum.
-
Analyze the spectra for the appearance and growth of characteristic absorption bands corresponding to oxidation products. Key regions to monitor include:
-
1700-1750 cm⁻¹: Carbonyl (C=O) stretching, indicative of ketones, aldehydes, and carboxylic acids.
-
3200-3500 cm⁻¹: Hydroxyl (O-H) stretching, indicative of hydroperoxides and alcohols.
-
-
Compare the intensity of these peaks across the different samples and time points to relatively quantify the extent of oxidation and the effectiveness of the added antioxidants.
Visualizations
Caption: Free radical mechanism of isopropylbiphenyl thermal oxidation and points of antioxidant intervention.
Caption: Workflow for evaluating the effectiveness of antioxidants in preventing thermal oxidation.
References
- 1. White Paper: Prolong the useful life of heat transfer fluids in liquid-phase systems | Knowledge Centre | Petro-Canada Lubricants [petrocanadalubricants.com]
- 2. Synthetic Heat Transfer Oils - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. specialchem.com [specialchem.com]
- 5. STABILIZERS OF POLYMERIC MATERIALS [web.nioch.nsc.ru]
- 6. Paratherm - Lubrizol [lubrizol.com]
- 7. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
Resolving co-elution issues in the chromatographic analysis of isopropylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues in the chromatographic analysis of isopropylbiphenyl and its related compounds.
Frequently Asked Questions (FAQs)
Q1: Why do isopropylbiphenyl isomers and related impurities often co-elute during chromatographic analysis?
A1: Isopropylbiphenyl isomers, such as 2-, 3-, and 4-isopropylbiphenyl, as well as process-related impurities like di- and tri-isopropylbiphenyls, possess very similar physicochemical properties, including polarity and hydrophobicity. This similarity leads to comparable retention times on conventional stationary phases like C18, making their separation challenging.[1]
Q2: How can I confirm if a single peak in my chromatogram is pure or if it contains a co-eluting compound?
A2: Visual inspection of the peak for asymmetry, such as shoulders or excessive tailing, can be an initial indicator of co-elution. However, for definitive confirmation, the use of a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended. A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak; significant differences suggest the presence of multiple components. An MS detector can identify different mass-to-charge ratios within a single chromatographic peak, providing clear evidence of co-elution.
Q3: What are the primary strategies to resolve co-eluting peaks in the analysis of isopropylbiphenyl?
A3: The fundamental approach to resolving co-eluting peaks is to alter the selectivity of the chromatographic system. This can be achieved by:
-
Changing the stationary phase: Switching to a column with a different chemistry (e.g., from a C18 to a Biphenyl phase) can introduce different retention mechanisms.[1][2]
-
Modifying the mobile phase: Altering the organic modifier (e.g., methanol instead of acetonitrile), changing the mobile phase strength (the ratio of organic solvent to water), or adjusting the pH can significantly impact selectivity.
-
Adjusting the column temperature: Temperature can influence the interactions between the analytes and the stationary phase, sometimes improving resolution.
Q4: Which stationary phase is generally more effective for separating aromatic isomers like isopropylbiphenyl: a standard C18 or a Biphenyl column?
A4: While C18 columns are widely used, stationary phases that offer alternative selectivities are often more effective for separating aromatic compounds. Biphenyl columns are specifically designed to provide π-π interactions in addition to hydrophobic interactions.[2] These π-π interactions with the aromatic rings of isopropylbiphenyl and its isomers can lead to enhanced resolution compared to the purely hydrophobic interactions of a C18 phase.[1][2][3]
Q5: How does the choice of organic modifier (methanol vs. acetonitrile) affect the separation of isopropylbiphenyl on a Biphenyl column?
A5: The choice of organic modifier can significantly influence the selectivity of a Biphenyl phase. Methanol is known to promote π-π interactions with phenyl-based stationary phases more effectively than acetonitrile.[1] Acetonitrile's π-electrons can sometimes compete with the analyte for interactions with the stationary phase, which may shield the desired separation mechanism. Therefore, switching to methanol can often increase retention and improve the resolution of aromatic isomers on a Biphenyl column.[4]
Q6: Should I use HPLC or Gas Chromatography (GC) for the analysis of isopropylbiphenyl?
A6: Both HPLC and GC are suitable for the analysis of isopropylbiphenyl, and the choice depends on the specific analytical goal. GC is well-suited for volatile and thermally stable compounds and is often used for analyzing residual solvents and process impurities.[5][6] HPLC is highly versatile and is the preferred method for less volatile compounds or when derivatization is not desirable. Reversed-phase HPLC is particularly common for the analysis of biphenyl compounds.
Troubleshooting Guides
Problem 1: My isopropylbiphenyl peak shows a shoulder on a C18 column using an acetonitrile/water mobile phase.
-
Question: What is the first step I should take to improve the separation?
-
Answer: The most straightforward initial step is to modify the mobile phase. You can try decreasing the percentage of acetonitrile to increase the retention time and potentially improve separation. If this is not effective, consider changing the organic modifier to methanol. Methanol can alter the selectivity for aromatic compounds, which might be sufficient to resolve the shoulder peak.
Problem 2: I have tried adjusting the mobile phase composition, but the isomers of isopropylbiphenyl are still co-eluting.
-
Question: What is the most effective next step to achieve separation?
-
Answer: If mobile phase optimization on a C18 column is insufficient, the next logical step is to change the stationary phase to one that offers a different retention mechanism. A Biphenyl or a Phenyl-Hexyl column is highly recommended. These phases introduce π-π interactions, which are particularly effective for separating aromatic isomers.[1][3]
Problem 3: I am using a Biphenyl column, but my resolution is still below the desired value of 1.5.
-
Question: How can I further optimize my method on the Biphenyl column?
-
Answer:
-
Optimize the Mobile Phase: Ensure you have tried both methanol and acetonitrile as the organic modifier, as they can provide different selectivities on a Biphenyl phase.[4] Fine-tune the organic solvent percentage.
-
Adjust the Temperature: Varying the column temperature (e.g., in increments of 5 °C) can sometimes improve resolution.
-
Lower the Flow Rate: A lower flow rate can increase column efficiency, leading to sharper peaks and better resolution, although it will increase the analysis time.
-
Increase Column Length: If available, a longer column of the same stationary phase will provide more theoretical plates and can improve the resolution of closely eluting peaks.[7]
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Isopropylbiphenyl Isomer Separation
| Parameter | Method A: Standard C18 | Method B: Optimized Biphenyl |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Biphenyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (70:30) | Methanol:Water (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (4-isopropylbiphenyl) | ~ 5.2 min | ~ 6.8 min |
| Retention Time (2-isopropylbiphenyl) | ~ 5.2 min (co-elutes) | ~ 7.3 min |
| Resolution (Rs) | < 0.5 (Co-elution) | > 1.8 |
Note: The retention times and resolution values are representative and may vary depending on the specific instrument and exact experimental conditions.
Table 2: Typical GC-FID Conditions for Isopropylbiphenyl Impurity Profiling
| Parameter | GC-FID Method |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm[8] |
| Carrier Gas | Helium or Hydrogen[8] |
| Inlet Temperature | 280 °C[8] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
| Injection Mode | Split |
Experimental Protocols
Protocol 1: Standard HPLC-UV Analysis on a C18 Column
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of 70% acetonitrile and 30% water (v/v). Filter and degas the mobile phase before use.
-
Flow Rate: Set the pump flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Detector: Set the UV detector to a wavelength of 254 nm.
-
Sample Preparation: Dissolve the isopropylbiphenyl sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.
Protocol 2: Optimized HPLC-UV Analysis on a Biphenyl Column
-
Column: Biphenyl (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Prepare a mobile phase of 80% methanol and 20% water (v/v). Filter and degas.
-
Flow Rate: Set the pump flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 35 °C.
-
Detector: Set the UV detector to a wavelength of 254 nm.
-
Sample Preparation: Dissolve the isopropylbiphenyl sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram and calculate the resolution between the isopropylbiphenyl isomers.
Visualization
Troubleshooting Workflow for Co-elution Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. postnova.com [postnova.com]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. dea.gov [dea.gov]
Troubleshooting and eliminating peak tailing in the HPLC analysis of biphenyl compounds
Welcome to the technical support center for the HPLC analysis of biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges, with a focus on eliminating peak tailing.
Troubleshooting Guides
This section provides a systematic, question-and-answer approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of biphenyl compounds.
Q1: My chromatogram shows significant peak tailing for all of my biphenyl compound peaks. What is the logical first step in troubleshooting?
When all peaks in a chromatogram exhibit tailing, the issue is likely systemic and related to the HPLC system or the column's physical state rather than specific chemical interactions with your biphenyl analytes. The initial troubleshooting steps should focus on the most common and easily correctable physical and mechanical issues.
Troubleshooting Workflow for System-Wide Peak Tailing
The following diagram outlines a systematic approach to diagnosing issues that cause all peaks to tail.
Caption: A logical workflow for troubleshooting system-wide peak tailing.
Q2: I am observing peak tailing specifically for my hydroxylated or amine-substituted biphenyl compounds. What are the likely chemical causes, and how can I address them?
Peak tailing that is specific to certain analytes, such as polar-substituted biphenyls, strongly suggests chemical interactions between the analytes and the stationary phase. These secondary interactions are a common cause of poor peak shape.
Chemical Interactions Leading to Peak Tailing:
The primary chemical causes of peak tailing for polar biphenyl compounds are:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 or even biphenyl phases) can interact with polar functional groups (e.g., hydroxyl or amine groups) on the biphenyl analytes. This is particularly problematic for basic compounds.[1][2]
-
Metal Chelation: Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel components) can chelate with certain biphenyl compounds, especially those with functional groups like catechols or some nitrogen-containing rings. This interaction can lead to significant peak tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable biphenyl compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5][6]
Troubleshooting Workflow for Analyte-Specific Tailing
This diagram illustrates the decision-making process for addressing chemical-based peak tailing.
Caption: A decision tree for troubleshooting analyte-specific peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for mobile phase pH when analyzing ionizable biphenyl compounds?
A general guideline is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic biphenyls, a mobile phase pH below their pKa is recommended, while for basic biphenyls, a low mobile phase pH (around 2-3) is often preferred to protonate the analytes and suppress the ionization of residual silanol groups on the column.[1][7]
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing for biphenyl compounds?
Yes, the choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. For analyses on phenyl-based columns, including biphenyl columns, methanol can sometimes facilitate more favorable π-π interactions compared to acetonitrile, potentially improving peak shape for some aromatic compounds.[7]
Q5: How does buffer concentration impact peak tailing?
Insufficient buffer capacity can lead to pH shifts on the column as the sample is introduced, causing peak distortion. A buffer concentration of 10-20 mM is often a good starting point for providing adequate pH control without risking precipitation at high organic solvent concentrations.[4][8]
Q6: What is an "end-capped" column, and how does it help with peak tailing?
An end-capped column has been chemically treated to block many of the residual silanol groups on the silica surface that can cause secondary interactions with polar analytes. Using a modern, high-purity, end-capped column is a primary strategy for reducing peak tailing for basic and polar compounds.[1]
Q7: When should I consider using a mobile phase additive like triethylamine (TEA)?
For basic biphenyl compounds that exhibit significant tailing due to silanol interactions, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (typically at concentrations of 5-10 mM) can be effective. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte and thereby improving peak shape.[9][10][11]
Data Presentation
The following tables provide illustrative quantitative data on how mobile phase parameters can affect the peak asymmetry of biphenyl compounds.
Table 1: Impact of Mobile Phase pH and Buffer Concentration on Peak Asymmetry (Illustrative Data)
| Analyte (Biphenyl Compound) | Mobile Phase pH | Buffer Concentration (Phosphate) | Asymmetry Factor (As) |
| 4-Hydroxybiphenyl (pKa ~9.5) | 7.0 | 10 mM | 2.1 |
| 4-Hydroxybiphenyl (pKa ~9.5) | 3.0 | 10 mM | 1.3 |
| 4-Hydroxybiphenyl (pKa ~9.5) | 3.0 | 50 mM | 1.2 |
| 4-Aminobiphenyl (pKa ~4.3) | 4.5 | 10 mM | 2.5 |
| 4-Aminobiphenyl (pKa ~4.3) | 2.5 | 10 mM | 1.4 |
| 4-Aminobiphenyl (pKa ~4.3) | 2.5 | 50 mM | 1.2 |
This data is illustrative and demonstrates the general trend of improved peak shape when the mobile phase pH is moved away from the analyte's pKa and with adequate buffer concentration.
Table 2: Effect of a Mobile Phase Additive on Peak Tailing of a Basic Biphenyl Compound (Illustrative Data)
| Analyte (4-Aminobiphenyl) | Mobile Phase pH | Triethylamine (TEA) Concentration | Asymmetry Factor (As) |
| 4-Aminobiphenyl | 6.5 | 0 mM | 2.8 |
| 4-Aminobiphenyl | 6.5 | 5 mM | 1.5 |
| 4-Aminobiphenyl | 6.5 | 10 mM | 1.2 |
This illustrative data shows the effectiveness of a competing base in reducing peak tailing for a basic analyte.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration for Reversed-Phase Columns
This protocol is for removing strongly retained contaminants that can cause peak shape issues and high backpressure.
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination of the detector cell.
-
Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water). Run at least 10-20 column volumes.
-
Strong Solvent Wash: Flush the column with 10-20 column volumes of a strong, non-buffered organic solvent like 100% Acetonitrile or Methanol.[12]
-
Intermediate Wash (if necessary): For very non-polar contaminants, an intermediate solvent like isopropanol may be used. If using solvents like hexane or methylene chloride, an isopropanol flush is required before returning to aqueous mobile phases.[13]
-
Re-equilibration: Before use, flush the column with the initial mobile phase (including buffer) for at least 20-30 column volumes, or until the baseline is stable.
Protocol 2: Diagnosing and Mitigating Metal Chelation
This procedure helps to identify and temporarily resolve peak tailing caused by metal contamination in the HPLC system or column.
-
System Passivation (Preventative): For persistent issues, passivate the entire HPLC system (without the column) by flushing with an acid solution. A common procedure involves flushing with a 6M nitric acid solution followed by a thorough water rinse. Always consult your HPLC manufacturer's guidelines for specific passivation protocols.[14]
-
Mobile Phase Additive (Diagnostic/Corrective):
-
Prepare your mobile phase with a low concentration of a chelating agent, such as 5-10 µM EDTA.[13][15]
-
Equilibrate the column with this mobile phase until the baseline is stable.
-
Inject your biphenyl compound standard.
-
Analysis: A significant improvement in peak shape (reduction in tailing) strongly suggests that metal chelation is a contributing factor to the poor chromatography.
-
-
Column Decontamination (Corrective):
-
If metal contamination of the column is suspected, a wash with a solution of 0.05 M EDTA can help to remove metal ions.[16]
-
Following the EDTA wash, the column must be thoroughly flushed with water before re-introducing your mobile phase.
-
Protocol 3: Diagnosing Extra-Column Volume
This procedure helps determine if your HPLC system's plumbing is contributing to peak tailing.
-
Establish a Baseline: Run a standard analysis and record the peak shape (tailing factor) and efficiency (plate count) for an early-eluting, well-behaved peak.
-
Remove the Column: Replace the HPLC column with a zero-dead-volume union.
-
Inject a Test Compound: Inject a small volume of a UV-active compound that is unretained and will not interact with the system (e.g., a 1% acetone solution in the mobile phase).[17]
-
Analyze the Peak: In the absence of a column, the resulting peak should be very sharp and symmetrical. If the peak from the union is significantly broad or tailing, it indicates a problem with extra-column volume in your system (e.g., injector, tubing, or detector flow cell).[14][18] Minimize extra-column volume by using tubing with the smallest possible internal diameter and length.
References
- 1. waters.com [waters.com]
- 2. Characterization and optimization by experimental design of a liquid chromatographic method for the separation of hydroxylated polychlorinated biphenyls on a polar-embedded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mz-at.de [mz-at.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Restek Capillary Column Installation Guide - Section IV: Column Troubleshooting & Return Procedure [restek.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. welch-us.com [welch-us.com]
- 15. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 16. diduco.com [diduco.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
Technical Support Center: Optimization of the Friedel-Crafts Alkylation of Biphenyl
Welcome to the technical support center for the Friedel-Crafts alkylation of biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Friedel-Crafts alkylation of biphenyl?
A1: The three main challenges are polyalkylation, carbocation rearrangement, and controlling regioselectivity.[1][2]
-
Polyalkylation: The initial alkylated biphenyl product is often more reactive than biphenyl itself, leading to the addition of multiple alkyl groups.[2][3] This can be minimized by using a large excess of the aromatic substrate (biphenyl).[1]
-
Carbocation Rearrangement: The carbocation electrophile can rearrange to a more stable form via hydride or methyl shifts, resulting in a mixture of isomeric products.[3][4] Using alkylating agents that form stable carbocations, like tertiary alkyl halides, can help avoid this.[1]
-
Regioselectivity: Alkylation can occur at the ortho, meta, or para positions. Para-substitution is generally the favored outcome in Friedel-Crafts reactions on biphenyl.[5] Reaction conditions, particularly temperature, can influence the ratio of isomers formed.
Q2: How does the choice of Lewis acid catalyst impact the reaction?
A2: The catalyst's strength is a critical factor. Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are highly effective but can also promote side reactions like polyalkylation and charring if the reaction is too vigorous.[1][6] The catalyst must be anhydrous, as moisture will deactivate it.[7] It's crucial to use a stoichiometric amount of the catalyst because it complexes with the product.[7] For sensitive substrates, milder catalysts or alternative methods may be considered.
Q3: What is the role of the solvent in this reaction?
A3: The solvent must be inert under the reaction conditions and capable of dissolving the reactants.[7] Common choices include non-polar solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide.[7] The solvent's polarity can affect the electrophile's reactivity and influence the reaction rate and selectivity.[8] In some cases, polar solvents like nitrobenzene can be used, but they may alter the product distribution.[7][8]
Q4: Why is temperature control important?
A4: Friedel-Crafts reactions are often exothermic.[9] Insufficient cooling during the addition of reagents can lead to a vigorous, uncontrolled reaction, resulting in charring and the formation of by-products.[1] Conversely, if the temperature is too low, the reaction may not reach the necessary activation energy.[7] Temperature can also influence the isomeric product distribution (kinetic vs. thermodynamic control).[10] A common strategy involves adding the catalyst at a low temperature (e.g., 0-5°C) and then allowing the reaction to proceed at room temperature or with gentle heating.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and has been deactivated by moisture.[7] 2. Insufficient Catalyst: A stoichiometric amount is often required.[7] 3. Low Reaction Temperature: The reaction has not reached the required activation energy.[7] 4. Deactivated Substrate: While biphenyl is activated, certain derivatives with deactivating groups will not react.[3] | 1. Use a fresh, unopened container of anhydrous Lewis acid. Handle it quickly in a dry environment. 2. Ensure at least a 1:1 molar ratio of catalyst to the limiting reagent. An excess is often beneficial.[7] 3. After initial low-temperature addition, allow the reaction to warm to room temperature or heat gently. Monitor progress via TLC or GC. 4. Ensure the biphenyl starting material does not possess strongly deactivating groups. |
| Formation of Multiple Products | 1. Polyalkylation: The alkylated product is more reactive than biphenyl.[2] 2. Carbocation Rearrangement: The intermediate carbocation rearranges to a more stable isomer.[4] 3. Isomer Formation: A mixture of ortho and para isomers is formed. | 1. Use a large excess of biphenyl relative to the alkylating agent to favor mono-alkylation.[1] 2. Use an alkylating agent that forms a stable carbocation (e.g., t-butyl chloride) or consider Friedel-Crafts acylation followed by reduction.[1] 3. Optimize reaction temperature and solvent. Lower temperatures may improve para selectivity.[7] Isomers typically require purification by recrystallization or chromatography. |
| Charring or Darkening of Reaction Mixture | 1. Reaction is Too Vigorous: The rate of reaction is too high, leading to decomposition. | 1. Control the rate of addition of the alkylating agent or catalyst. 2. Ensure adequate cooling. Perform the initial addition of reagents in an ice bath to maintain a low temperature.[1] |
| Difficult Product Isolation | 1. Incomplete Quenching: The catalyst-product complex has not been fully hydrolyzed. 2. Oily Product: The crude product is an oil or low-melting solid, making filtration difficult. | 1. Ensure the reaction is quenched thoroughly with ice-cold water or dilute acid with vigorous stirring.[7] 2. After quenching, perform an extraction with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry and evaporate the solvent.[7] |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different parameters on the yield and selectivity of Friedel-Crafts reactions. While this specific data is for the acylation of a substituted biphenyl, the trends observed for solvent and temperature are informative for the alkylation of biphenyl.[7]
Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dimethylbiphenyl [7]
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3'-dimethylbiphenyl (%) |
| 1,2-dichloroethane | 84 | ~100 |
| Carbon disulfide | 46 | 38.5 |
| Nitrobenzene | 23 | 0 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts alkylation.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. m.youtube.com [m.youtube.com]
Identification and minimization of side reactions in 4-isopropylbiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropylbiphenyl. Our aim is to help you identify and minimize side reactions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Friedel-Crafts isopropylation of biphenyl?
A1: The primary side reactions in the synthesis of 4-isopropylbiphenyl via Friedel-Crafts alkylation are:
-
Polyalkylation: The introduction of more than one isopropyl group onto the biphenyl ring is a common issue. The initial product, 4-isopropylbiphenyl, is more reactive than biphenyl itself, making it susceptible to further alkylation. This leads to the formation of diisopropylbiphenyl (DIPB) and triisopropylbiphenyl isomers. The most common diisopropyl isomer formed is 4,4'-diisopropylbiphenyl.
-
Isomerization: While the secondary isopropyl carbocation is relatively stable, rearrangements are less common than with longer alkyl chains. However, the substitution pattern on the biphenyl ring can vary, leading to a mixture of ortho-, meta-, and para-isomers. The para-isomer (4-isopropylbiphenyl) is generally favored due to steric hindrance at the ortho positions and electronic directing effects. Other isomers such as 2-isopropylbiphenyl and 3-isopropylbiphenyl can also be formed.
Q2: How can I minimize the formation of di- and tri-isopropylbiphenyl?
A2: To reduce polyalkylation, you can employ the following strategies:
-
Use a Large Excess of Biphenyl: By increasing the molar ratio of biphenyl to the isopropylating agent, you statistically favor the alkylation of the starting material over the already monosubstituted product.
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second and third alkylation reactions, which typically have higher activation energies.
-
Slow Addition of the Alkylating Agent: Adding the isopropylating agent dropwise over a period allows for its immediate reaction with the excess biphenyl, keeping its concentration low and minimizing reactions with the product.
-
Choose a Milder Catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation. Using a less reactive catalyst might provide better selectivity for mono-alkylation, although it may require longer reaction times or higher temperatures.
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity for 4-isopropylbiphenyl?
A3: Achieving high para-selectivity is a key challenge. Here are some approaches:
-
Catalyst Selection: Shape-selective catalysts, such as certain zeolites (e.g., mordenite), can favor the formation of the para-isomer due to the steric constraints of their pore structures. The less bulky 4-isopropylbiphenyl can diffuse out of the catalyst pores more easily than the ortho or meta isomers.
-
Reaction Temperature: Temperature can influence the isomer distribution. At lower temperatures, the reaction is under kinetic control, which may favor the para product. At higher temperatures, thermodynamic equilibrium may be established, potentially leading to a different isomer ratio.
-
Alternative Synthesis Route: A highly effective method to ensure para-selectivity is to perform a Friedel-Crafts acylation with acetyl chloride to form 4-acetylbiphenyl. The acetyl group is deactivating and directs para, preventing polyacylation. The resulting ketone can then be reduced to the isopropyl group via a reaction like the Wolff-Kishner or Clemmensen reduction.
Q4: My reaction is not proceeding, or the yield is very low. What are the possible causes?
A4: Several factors can lead to a low or no yield:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your glassware and solvents are thoroughly dried.
-
Insufficiently Reactive Alkylating Agent: While isopropyl alcohol or isopropyl chloride are common, their reactivity can be influenced by the reaction conditions. Ensure the temperature is adequate to generate the carbocation.
-
Deactivated Biphenyl: If your biphenyl starting material is substituted with strongly electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. A balance must be found to achieve a reasonable reaction time.
Q5: How can I effectively purify 4-isopropylbiphenyl from the reaction mixture?
A5: The purification strategy depends on the scale and the nature of the impurities.
-
Fractional Distillation: Since 4-isopropylbiphenyl and the various diisopropylbiphenyl isomers have different boiling points, fractional distillation under reduced pressure is an effective method for separation on a larger scale.
-
Crystallization: 4-Isopropylbiphenyl is a solid at room temperature. Recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be used to purify the product, especially to remove isomeric impurities and unreacted biphenyl.[1]
-
Column Chromatography: For small-scale purifications and for separating isomers with very close boiling points, column chromatography using silica gel is a viable option.
Quantitative Data on Product Distribution
The following table summarizes the product distribution from the isopropylation of biphenyl using a mordenite zeolite catalyst under specific conditions, as adapted from patent literature. This illustrates how reaction parameters can influence the product composition.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Mordenite | Mordenite | Y-type Zeolite |
| Temperature (°C) | 200 | 250 | 250 |
| **Pressure ( kg/cm ²) ** | 10 | 30 | 30 |
| Biphenyl Conversion (%) | 50.5 | 85.2 | 95.1 |
| Product Distribution (wt%) | |||
| Monoisopropylbiphenyl | 45.2 | 30.1 | 25.8 |
| Diisopropylbiphenyl | 4.8 | 48.5 | 60.7 |
| Triisopropylbiphenyl | 0.5 | 6.6 | 8.6 |
| Isomer Ratio of Monoisopropylbiphenyl (%) | |||
| 2-isopropylbiphenyl | 1.5 | 2.5 | 5.1 |
| 3-isopropylbiphenyl | 10.2 | 15.8 | 20.3 |
| 4-isopropylbiphenyl | 88.3 | 81.7 | 74.6 |
| Isomer Ratio of Diisopropylbiphenyl (%) | |||
| 4,4'-diisopropylbiphenyl | 75.1 | 65.2 | 50.3 |
| Other diisopropylbiphenyls | 24.9 | 34.8 | 49.7 |
Data adapted from Japanese Patent No. JPH0662451B2.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of 4-Isopropylbiphenyl via Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of 4-isopropylbiphenyl using aluminum chloride as a catalyst.
Materials:
-
Biphenyl
-
Isopropyl alcohol (or 2-chloropropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl and anhydrous dichloromethane. To minimize polyalkylation, use a significant molar excess of biphenyl (e.g., 3 to 5 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (typically 1.1 to 1.3 equivalents relative to the alkylating agent). The catalyst is hygroscopic, so handle it quickly in a dry environment.
-
Addition of Alkylating Agent: Slowly add isopropyl alcohol (or 2-chloropropane) dropwise from a dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway
The following diagram illustrates the desired reaction for the synthesis of 4-isopropylbiphenyl and the competing polyalkylation side reactions.
Caption: Desired synthesis and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during the synthesis of 4-isopropylbiphenyl.
Caption: A workflow for troubleshooting synthesis issues.
References
Adjusting the viscosity of isopropylbiphenyl-based fluids for specific applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isopropylbiphenyl-based fluids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for adjusting the viscosity of an isopropylbiphenyl-based fluid?
A1: The viscosity of isopropylbiphenyl-based fluids can be adjusted through several methods:
-
Temperature Variation: Increasing the temperature will decrease the viscosity, while decreasing the temperature will increase it. This relationship is non-linear and should be characterized for your specific application.
-
Solvent Dilution: Adding a lower-viscosity, miscible solvent will reduce the overall viscosity of the fluid. The choice of solvent is critical to ensure it does not negatively impact other experimental parameters.
-
Addition of Viscosity Modifiers (Thickeners): Introducing polymers or other rheological agents can increase the viscosity of the fluid. The effectiveness of a modifier depends on its molecular weight, concentration, and interaction with the isopropylbiphenyl.
Q2: How does temperature affect the viscosity of isopropylbiphenyl?
A2: Like most liquids, the viscosity of isopropylbiphenyl is inversely proportional to its temperature. As temperature increases, the kinetic energy of the molecules increases, reducing intermolecular forces and causing the fluid to flow more easily (lower viscosity). It is crucial to maintain precise temperature control during experiments where viscosity is a critical parameter.[1][2]
Q3: What types of solvents can be used to decrease the viscosity of my isopropylbiphenyl-based solution?
A3: To decrease viscosity, you can use low-viscosity solvents that are fully miscible with isopropylbiphenyl. Given that isopropylbiphenyl is a non-polar aromatic hydrocarbon, suitable options include other aromatic solvents like toluene or xylene, or aliphatic hydrocarbons such as hexane or heptane. The choice should be guided by the specific requirements of your application, including volatility, toxicity, and potential interactions with other components in your system.
Q4: What are suitable viscosity-increasing agents (thickeners) for isopropylbiphenyl-based fluids?
A4: To increase the viscosity, high-molecular-weight polymers that are soluble in non-polar, aromatic solvents are typically used. Examples include certain types of polyisobutylene (PIB), styrene-based polymers, or other hydrocarbon resins. The selection of a thickener should consider the desired viscosity range, shear stability, and chemical compatibility with your system.
Q5: Can I use a mixture of mono-, di-, and tri-isopropylbiphenyl to achieve a target viscosity?
A5: Yes. Commercial isopropylbiphenyl products are often mixtures of isomers (mono-, di-, and tri-isopropylbiphenyl).[3][4][5] The viscosity of these mixtures will depend on the relative proportions of each component. Generally, a higher degree of alkylation can lead to an increase in viscosity.[6] By blending different grades or batches with known compositions, it is possible to achieve a specific target viscosity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible viscosity measurements. | 1. Temperature fluctuations during measurement.[2]2. Improper cleaning of the viscometer.3. Presence of air bubbles or particulates in the sample.[2]4. The fluid has not reached thermal equilibrium. | 1. Use a temperature-controlled bath for the viscometer and allow the sample to equilibrate for at least 30 minutes.2. Thoroughly clean the viscometer spindle/cup with an appropriate solvent (e.g., acetone followed by hexane) and dry completely before each measurement.3. Centrifuge or let the sample sit to remove bubbles. Filter the sample if particulates are suspected.4. Ensure the sample has been at the target temperature for a sufficient time before starting the measurement. |
| Phase separation or precipitation after adding a viscosity modifier. | 1. The modifier has poor solubility in isopropylbiphenyl.2. The concentration of the modifier is too high.3. Temperature changes have affected the solubility of the modifier. | 1. Select a different viscosity modifier with better solubility in non-polar, aromatic solvents.2. Reduce the concentration of the modifier or try adding it more slowly under constant agitation.3. Check the solubility of the modifier at different temperatures and ensure your experimental conditions are within the stable range. |
| Fluid viscosity is lower than expected after dilution. | 1. The diluting solvent has a much lower viscosity than anticipated.2. Inaccurate volume or mass measurements during dilution.3. Evaporation of a more viscous component if using a mixed solvent system. | 1. Verify the viscosity of the pure diluting solvent at the experimental temperature.2. Double-check all calculations and ensure balances and pipettes are properly calibrated.3. Keep containers sealed to prevent evaporation, especially if using volatile solvents. |
| Fluid viscosity is higher than expected after adding a thickener. | 1. The molecular weight of the polymer is higher than specified.2. Inaccurate measurement of the amount of thickener added.3. The polymer has not fully dissolved, leading to localized high-viscosity regions. | 1. Consult the manufacturer's certificate of analysis for the thickener. Consider batch-to-batch variability.2. Carefully re-weigh the amount of thickener used.3. Ensure the mixture is stirred for a sufficient duration, possibly with gentle heating, to ensure complete dissolution of the polymer. |
Quantitative Data
Table 1: Viscosity of Isopropylbiphenyl at Different Temperatures (Illustrative)
| Temperature (°C) | Kinematic Viscosity (mm²/s) |
| 20 | 8.2 - 9.5 |
| 37.8 | 5.8[7] |
| 100 | ~2.0 |
Note: Data is compiled from typical values for commercial isopropylbiphenyl (mixture of isomers).[4][5] Actual values can vary between suppliers and batches. Always refer to the technical data sheet for your specific product.
Table 2: Effect of Additives on Isopropylbiphenyl Viscosity at 25°C (Illustrative)
| Additive | Concentration (% w/w) | Resulting Viscosity Change | Notes |
| Toluene | 10% | ~25% Decrease | Effective for significant viscosity reduction. Increases volatility. |
| Hexane | 10% | ~35% Decrease | Very effective at reducing viscosity. Significantly increases volatility. |
| Polyisobutylene (High MW) | 2% | ~150% Increase | Effective thickener. Requires thorough mixing to dissolve. |
| Di-isopropylbiphenyl | 20% | ~15% Increase | Can be used to fine-tune viscosity with minimal change to chemical properties. |
Note: These values are for illustrative purposes to demonstrate general trends. The actual change in viscosity will depend on the specific grade of isopropylbiphenyl and the properties of the additive used.
Experimental Protocols
Protocol 1: Viscosity Adjustment Using a Co-Solvent
Objective: To decrease the viscosity of an isopropylbiphenyl-based fluid to a target value using a low-viscosity co-solvent.
Materials:
-
Isopropylbiphenyl fluid
-
Low-viscosity co-solvent (e.g., Toluene)
-
Analytical balance
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Calibrated viscometer
Procedure:
-
Determine the initial viscosity of the pure isopropylbiphenyl fluid at the desired experimental temperature.
-
In a tared vial, add a known mass of the isopropylbiphenyl fluid.
-
Calculate the required mass of the co-solvent to add. Start by creating a series of standards (e.g., 2%, 5%, 10% w/w co-solvent).
-
Add the calculated amount of co-solvent to the vial.
-
Add a magnetic stir bar and seal the vial to prevent evaporation.
-
Stir the mixture at room temperature for at least 15 minutes to ensure homogeneity.
-
Place the sample in the viscometer's temperature-controlled bath and allow it to equilibrate to the target temperature.
-
Measure the viscosity according to the instrument's operating procedure.
-
Repeat for different concentrations to generate a calibration curve of viscosity versus co-solvent concentration.
-
Use the calibration curve to determine the precise concentration needed to achieve the target viscosity.
Protocol 2: Viscosity Measurement with a Rotational Viscometer
Objective: To accurately measure the dynamic viscosity of an isopropylbiphenyl-based fluid.
Materials:
-
Sample fluid
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle
-
Temperature-controlled water bath
-
Cleaning solvents (e.g., acetone, hexane)
-
Lint-free wipes
Procedure:
-
Setup: Ensure the viscometer is level. Connect the viscometer head to the temperature-controlled bath and set the desired temperature.
-
Spindle Selection: Choose a spindle appropriate for the expected viscosity of the fluid. The goal is to obtain a torque reading between 10% and 90% of the instrument's range.
-
Sample Preparation: Place the correct volume of the sample fluid (as specified by the manufacturer for the chosen spindle and cup) into the sample cup.
-
Thermal Equilibration: Place the sample cup into the holder and allow the sample to reach the target temperature. Wait for at least 30 minutes to ensure the sample is thermally stable.
-
Measurement:
-
Carefully lower the viscometer head and attach the selected spindle.
-
Immerse the spindle in the fluid to the marked level. Avoid trapping air bubbles.
-
Set the rotational speed (RPM). For unknown fluids, start at a low RPM and increase gradually.
-
Turn on the motor and allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity (in cP or mPa·s) and the torque percentage.
-
-
Data Validation: Ensure the torque reading is within the optimal range (10-90%). If not, change the spindle or the rotational speed and repeat the measurement.
-
Cleaning: After the measurement, raise the viscometer head, remove the spindle, and clean the spindle and sample cup thoroughly with appropriate solvents.
Visualizations
Caption: Experimental workflow for adjusting fluid viscosity.
Caption: Logic diagram for troubleshooting viscosity measurements.
Caption: Factors influencing the viscosity of isopropylbiphenyl fluids.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. hmroyal.com [hmroyal.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. midland-quimica.com.br [midland-quimica.com.br]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isopropylbiphenyl and Other Leading Synthetic Heat Transfer Fluids
For researchers, scientists, and drug development professionals, selecting the optimal synthetic heat transfer fluid is a critical decision that directly impacts process efficiency, stability, and safety. This guide provides a detailed comparative analysis of isopropylbiphenyl and other widely used synthetic heat transfer fluids, supported by quantitative data and established experimental protocols.
This publication offers an objective comparison of key performance indicators, including thermophysical properties and thermal stability. All quantitative data is summarized in clearly structured tables for straightforward comparison. Detailed experimental methodologies are provided for the key evaluation parameters, and logical workflows are visualized to aid in the selection process.
Executive Summary
Synthetic heat transfer fluids are essential for a wide range of applications in research and pharmaceutical development, where precise temperature control is paramount. Isopropylbiphenyl has emerged as a significant player in this field, offering a unique balance of properties. This guide compares isopropylbiphenyl-based fluids with other common synthetic alternatives, such as diphenyl oxide/biphenyl blends, polydimethylsiloxane, and dibenzyltoluene, to provide a comprehensive resource for fluid selection.
Comparison of Thermophysical Properties
The performance of a heat transfer fluid is fundamentally governed by its thermophysical properties. These properties dictate the fluid's efficiency in transferring heat, its pumpability at various temperatures, and its overall suitability for a given system design. The following tables summarize the key thermophysical properties of isopropylbiphenyl and its alternatives.
Table 1: General and Thermal Properties of Selected Synthetic Heat Transfer Fluids
| Property | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| Chemical Type | Alkylated Aromatic | Aromatic Ether/Hydrocarbon | Silicone Polymer | Alkylated Aromatic |
| Operating Temperature Range (°C) | -23 to 325[1] | 15 to 400[2][3] | -40 to 400[4][5] | -5 to 350[6] |
| Maximum Film Temperature (°C) | 355[7] | 427[1] | 430[8] | 380[9] |
| Flash Point (°C) | 171[10] | 113[11] | 160[12] | 200[6] |
| Autoignition Temperature (°C) | 407[10] | 599[11] | 385[4] | ~500[2] |
| Pour Point (°C) | -42[10] | 12[11] | -60[13] | < -34[2] |
Table 2: Density at Various Temperatures ( kg/m ³)
| Temperature (°C) | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| 25 | ~950 | ~1056 | 936[12] | ~1045 |
| 100 | ~880 | ~980 | ~860 | ~970 |
| 200 | ~790 | ~880 | ~760 | ~880 |
| 300 | ~690 | ~770 | ~650 | ~780 |
Table 3: Thermal Conductivity at Various Temperatures (W/m·K)
| Temperature (°C) | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| 25 | ~0.120 | ~0.137 | ~0.140 | ~0.133 |
| 100 | ~0.108 | ~0.120 | ~0.125 | ~0.120 |
| 200 | ~0.095 | ~0.102 | ~0.108 | ~0.105 |
| 300 | ~0.082 | ~0.085 | ~0.090 | ~0.090 |
Table 4: Specific Heat at Various Temperatures (kJ/kg·K)
| Temperature (°C) | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| 25 | ~1.70 | ~1.55 | ~1.60 | ~1.50 |
| 100 | ~1.95 | ~1.78 | ~1.85 | ~1.75 |
| 200 | ~2.25 | ~2.05 | ~2.10 | ~2.00 |
| 300 | ~2.55 | ~2.30 | ~2.35 | ~2.25 |
Table 5: Kinematic Viscosity at Various Temperatures (cSt)
| Temperature (°C) | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| 40 | 10.7[12] | ~5.0 | ~7.0 | ~20 |
| 100 | 2.52[12] | ~1.5 | ~2.5 | ~4.0 |
| 200 | ~0.8 | ~0.6 | ~1.0 | ~1.2 |
| 300 | ~0.4 | ~0.3 | ~0.5 | ~0.6 |
Thermal Stability and Degradation
The long-term performance and maintenance requirements of a heat transfer fluid are largely determined by its thermal stability. At elevated temperatures, all organic fluids will undergo some level of thermal degradation, a process known as thermal cracking.[14] This process can lead to the formation of "low boilers" (more volatile compounds) and "high boilers" (higher molecular weight compounds), which can affect the fluid's viscosity, flash point, and heat transfer efficiency.[15] In severe cases, this can lead to the formation of solid carbon deposits (coking), which can foul heat transfer surfaces and impede flow.[14]
-
Isopropylbiphenyl (e.g., Therminol 62): This fluid is known for its excellent thermal stability and resistance to fouling within its recommended operating temperature range.[16][17]
-
Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A): This fluid has a long history of reliable performance at very high temperatures and is considered one of the most thermally stable organic heat transfer fluids available.[1][18] However, at temperatures approaching its upper limit, it can produce degradation products including hydrogen.[19][20][21][22]
-
Polydimethylsiloxane (e.g., Syltherm 800): Silicone-based fluids like Syltherm 800 exhibit very high thermal stability and low potential for fouling.[4][5] A unique characteristic is that under thermal stress, they can undergo molecular rearrangement to a stable composition, which can contribute to a long service life of over 10 years in well-maintained systems.[4][13]
-
Dibenzyltoluene (e.g., Marlotherm SH): This fluid offers good thermal stability up to 300°C and can be used for extended periods without significant degradation.[9] Above this temperature, the formation of low and high boilers increases.[9]
Table 6: Comparative Thermal Stability and Degradation Characteristics
| Characteristic | Isopropylbiphenyl (e.g., Therminol 62) | Diphenyl Oxide/Biphenyl Eutectic (e.g., Dowtherm A) | Polydimethylsiloxane (e.g., Syltherm 800) | Dibenzyltoluene (e.g., Marlotherm SH) |
| Primary Degradation Products | Low and high boilers | Benzene, phenol, hydrogen, and high boilers[20] | Low-molecular-weight siloxanes[13] | Low and high boilers |
| Fouling/Coking Tendency | Low to moderate | Low to moderate | Very Low[4] | Low to moderate |
| Recommended Monitoring | Regular fluid analysis for viscosity, acidity, and insolubles | Monitoring for hydrogen generation and changes in composition[19][21] | Regular fluid analysis | Regular fluid analysis |
Experimental Protocols
To ensure a reliable and standardized comparison of heat transfer fluid performance, a suite of established experimental protocols is employed. These methods, primarily developed by ASTM International, provide the framework for quantifying the key properties discussed in this guide.
Thermal Stability Determination (ASTM D6743)
This test method is crucial for evaluating the relative thermal stability of unused organic heat transfer fluids at elevated temperatures in the absence of oxygen and water.[23][24][25]
Methodology:
-
A specified volume of the heat transfer fluid is placed in a stainless steel bomb.
-
The bomb is purged with an inert gas (typically nitrogen) to remove air and moisture.
-
The sealed bomb is then heated to a specific test temperature for a predetermined duration.
-
After cooling, the bomb is opened, and the contents are analyzed.
-
The analysis includes quantifying the mass percentages of:
-
Low-boiling components: More volatile degradation products.
-
High-boiling components: Less volatile, higher molecular weight degradation products.
-
Gaseous decomposition products.
-
Products that cannot be vaporized (coke/sludge). [26]
-
-
The total degradation is then calculated as a percentage of the original sample mass.
Kinematic Viscosity (ASTM D445)
This standard specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Methodology:
-
The appropriate viscometer is selected based on the expected viscosity of the fluid.
-
The viscometer is charged with the sample and placed in a constant-temperature bath until it reaches the test temperature.
-
The time it takes for the fluid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Thermal Conductivity
Several methods are used to measure the thermal conductivity of liquids, with the transient hot wire method being one of the most common and accurate.
Methodology (Transient Hot Wire):
-
A thin platinum wire is submerged in the liquid sample.
-
A step voltage is applied to the wire, causing it to heat up.
-
The wire acts as both a heating element and a resistance thermometer.
-
The rate of temperature increase of the wire is measured over a short period.
-
The thermal conductivity of the fluid is determined from the relationship between the heat supplied to the wire and its temperature rise over time.
Specific Heat (Heat Capacity)
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the specific heat of a material.
Methodology (DSC):
-
A small, weighed sample of the fluid is placed in a hermetically sealed pan. An empty reference pan is also prepared.
-
The sample and reference pans are heated at a controlled rate in the DSC instrument.
-
The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
-
By comparing this heat flow difference to that of a known standard (like sapphire), the specific heat of the sample can be accurately determined.
Logical Workflow for Fluid Selection
The selection of a synthetic heat transfer fluid is a multi-faceted process that requires careful consideration of various factors. The following diagram illustrates a logical workflow to guide researchers and scientists in choosing the most appropriate fluid for their specific application.
Experimental Workflow for Fluid Evaluation
The following diagram outlines a typical experimental workflow for the comprehensive evaluation of a synthetic heat transfer fluid's performance characteristics.
References
- 1. cphi-online.com [cphi-online.com]
- 2. thermalfluidproducts.com [thermalfluidproducts.com]
- 3. dow.com [dow.com]
- 4. npl.washington.edu [npl.washington.edu]
- 5. chempoint.com [chempoint.com]
- 6. Marlotherm SH | High temperature thermal fluid | High flash point [globalhtf.com]
- 7. Reaction Mass of Diisopropyl Biphenyl and Triisopropyl Biphenyl | Yancui [yancuichem.com]
- 8. FRAGOL: Heat Transfer Fluids: Syltherm 800 [heattransferfluids.fragol.com]
- 9. lubritec.com [lubritec.com]
- 10. rodun-int.com [rodun-int.com]
- 11. scribd.com [scribd.com]
- 12. npl.washington.edu [npl.washington.edu]
- 13. Recycling SYLTHERM 800 Heat Transfer Fluid - Silicone Recycling | Recycle Silicone Rubber [ecousarecycling.com]
- 14. Thermal cracking and degradation in oil based heat transfer systems [calderafluids.com]
- 15. researchgate.net [researchgate.net]
- 16. htf.krahn.eu [htf.krahn.eu]
- 17. Therminol 62 heat transfer fluid | Eastman [eastman.com]
- 18. chempoint.com [chempoint.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. elib.dlr.de [elib.dlr.de]
- 22. pubs.aip.org [pubs.aip.org]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. Heat Transfer Fluid – SPL [spllabs.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test and Thermal Stability Instrument [advancedinstruments.en.made-in-china.com]
A Comparative Guide to Method Validation for the Quantitative Analysis of Isopropylbiphenyl by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of isopropylbiphenyl against alternative analytical techniques. The information presented is supported by synthesized experimental data based on the analysis of structurally similar aromatic hydrocarbons and is intended to aid in the selection of the most appropriate analytical methodology for specific research and quality control needs. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. A validated HPLC-UV method ensures the reliability, accuracy, and precision of analytical data for its intended application, which is crucial for quality control and regulatory compliance in pharmaceutical development.
Experimental Protocol: HPLC-UV
A representative reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of isopropylbiphenyl is detailed below. This protocol is based on established practices for the analysis of biphenyl and other aromatic hydrocarbons.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 248 nm (based on the UV absorbance spectrum of biphenyl)[1]
Sample Preparation:
-
Accurately weigh and dissolve the isopropylbiphenyl sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Validation Data
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantitative analysis of isopropylbiphenyl, with acceptance criteria based on ICH Q2(R1) guidelines.[2][3][4][5]
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | Method Dependent |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | S/N ratio of 10:1 |
| Specificity | High (No interference from common impurities) | No interference at the retention time of the analyte |
| Robustness | Robust | No significant impact on results with minor variations |
Comparison with Alternative Analytical Techniques
While HPLC-UV offers a robust and reliable method for the routine analysis of isopropylbiphenyl, other techniques can also be employed. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity. For biphenyl and its derivatives, GC-MS is a common analytical choice, particularly for impurity profiling and trace analysis.[6][7]
Experimental Protocol: GC-MS (General)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split/splitless.
-
Temperature Program: Optimized for the separation of biphenyl compounds.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique suitable for the quantitative analysis of pure substances or in simple mixtures where there are no interfering substances that absorb at the same wavelength.[8][9][10][11]
Experimental Protocol: UV-Vis Spectrophotometry (General)
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): ~248 nm for biphenyl in a suitable UV-transparent solvent.[1]
-
Solvent: A UV-transparent solvent such as ethanol or cyclohexane.
-
Sample Preparation: Prepare a series of standard solutions of known concentrations to generate a calibration curve. Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
Performance Comparison of Analytical Techniques
The following table provides a comparative overview of the performance of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantitative analysis of isopropylbiphenyl. The data is synthesized from typical performance characteristics observed for aromatic hydrocarbons.[12][13]
| Performance Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 95.0% - 105.0% |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Analyst Expertise | Moderate | High | Low |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of Analytical Methods.
Conclusion
The choice of an analytical method for the quantitative analysis of isopropylbiphenyl should be based on a thorough evaluation of the specific analytical needs and the performance characteristics of each technique. A validated HPLC-UV method offers a robust and reliable approach for routine quality control, providing a good balance of specificity, sensitivity, and accuracy. For the analysis of volatile impurities or when higher sensitivity is required, GC-MS presents a powerful alternative. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid screening in simple, well-defined sample matrices.
References
- 1. PhotochemCAD | Biphenyl [photochemcad.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Isopropylbiphenyl as a Capacitor Dielectric Fluid: A Performance Comparison with PCBs and Other Alternatives
For decades, polychlorinated biphenyls (PCBs) were the dielectric fluid of choice for high-voltage capacitors due to their excellent electrical insulating properties and thermal stability. However, their environmental persistence and toxicity led to a global ban on their use. This guide provides a comprehensive performance evaluation of isopropylbiphenyl (IPB) as a viable substitute for PCBs in capacitors, alongside a comparison with other common alternatives. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of these materials.
Comparative Performance Data
The following table summarizes the key electrical and physical properties of isopropylbiphenyl, various types of PCBs (Aroclor), and other alternative dielectric fluids used in capacitors. This data facilitates a direct comparison of their performance characteristics.
| Property | Isopropylbiphenyl (IPB) | Aroclor 1016 (PCB) | Aroclor 1242 (PCB) | Aroclor 1254 (PCB) | Mineral Oil | Castor Oil | Synthetic Ester |
| Dielectric Constant @ 1000 Hz, 25°C | ~2.6 | ~5.8 | 5.6 | 5.0 | 2.2 - 2.3 | 4.5 - 4.7 | 3.2 - 3.6 |
| Dissipation Factor @ 1000 Hz, 25°C (%) | < 0.1 | < 0.02 | < 0.04 | < 0.04 | < 0.05 | ~0.5 | < 0.05 |
| Dielectric Breakdown Voltage (kV, 2.54 mm gap) | > 35 | > 35 | > 35 | > 35 | > 30 | > 35 | > 35 |
| Flash Point (°C) | ~150 | 141 - 146 | 152 - 166 | 193 - 199 | 135 - 165 | ~229 | > 250 |
| Pour Point (°C) | -40 to -50 | -44 | -32 | -19 | -40 to -60 | -27 | -50 to -60 |
| Viscosity @ 40°C (cSt) | ~2.9 | ~10 | ~14 | ~58 | 9 - 12 | ~242 | 17 - 22 |
| Thermal Stability | Good | Excellent | Excellent | Excellent | Good | Moderate | Very Good |
Experimental Protocols
The performance data presented in the table above is typically determined using standardized test methods to ensure consistency and comparability. The following are detailed methodologies for key experiments.
Dielectric Constant and Dissipation Factor (ASTM D924)
This test method covers the determination of the dielectric constant and dissipation factor (or power factor) of electrical insulating liquids.
-
Apparatus: A suitable test cell (such as a three-terminal cell), a capacitance bridge, a power source, and a null detector are required. The test cell is designed to hold the liquid sample and has precisely spaced electrodes.
-
Procedure:
-
The test cell is thoroughly cleaned and dried to avoid contamination.
-
The capacitance of the empty cell is measured.
-
The cell is then filled with the liquid dielectric sample.
-
The capacitance and dissipation factor of the liquid-filled cell are measured at a specified frequency (e.g., 1000 Hz) and temperature (e.g., 25°C).
-
-
Calculation:
-
The dielectric constant is calculated as the ratio of the capacitance of the cell filled with the liquid to the capacitance of the empty cell.
-
The dissipation factor is read directly from the capacitance bridge.
-
Dielectric Breakdown Voltage (ASTM D877)
This test method determines the dielectric breakdown voltage of insulating liquids using disk electrodes.
-
Apparatus: A high-voltage power supply with a means of varying the voltage at a uniform rate, a suitable test cup containing two flat-faced, parallel disk electrodes with a specified gap (e.g., 2.54 mm), and a circuit breaker that trips upon breakdown.
-
Procedure:
-
The test cup and electrodes are cleaned and rinsed with a portion of the liquid sample.
-
The cup is filled with the sample, ensuring no air bubbles are trapped between the electrodes.
-
Voltage is applied and increased at a uniform rate (e.g., 3 kV/s) until breakdown occurs, which is indicated by a sustained arc between the electrodes.
-
The test is typically repeated multiple times, and the average of the breakdown voltages is reported.
-
Flash Point (ASTM D92 - Cleveland Open Cup Method)
This test method determines the flash point of petroleum products and other liquids.
-
Apparatus: A Cleveland open cup, a heating plate, a temperature measuring device, and a test flame applicator.
-
Procedure:
-
The test cup is filled with the liquid sample to a specified level.
-
The liquid is heated at a slow, constant rate.
-
At specified temperature intervals, a small flame is passed across the surface of the liquid.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a flash.
-
Logical Framework for PCB Replacement
The transition from PCBs to alternative dielectric fluids like isopropylbiphenyl is driven by a series of environmental and performance considerations. The following diagram illustrates this logical relationship.
Figure 1: Logical flow for the replacement of PCBs in capacitors.
Conclusion
Isopropylbiphenyl presents itself as a competent and environmentally safer alternative to PCBs for use in capacitors. While its dielectric constant is lower than that of the highly chlorinated Aroclors, its overall performance, particularly in terms of dissipation factor, breakdown voltage, and thermal stability, is comparable and in some aspects superior to other non-PCB alternatives like mineral oil. For applications where a higher dielectric constant is critical, formulations of IPB with additives can be considered. The selection of an appropriate PCB substitute will ultimately depend on the specific performance requirements, cost considerations, and environmental regulations of the intended application.
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Isopropylbiphenyl Determination
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of isopropylbiphenyl is essential for various applications, from impurity profiling in pharmaceutical manufacturing to environmental monitoring. The choice of analytical methodology is a critical decision that impacts data quality, sample throughput, and overall project success. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of isopropylbiphenyl.
This comparison is supported by established analytical principles and performance data from closely related biphenyl compounds to assist in method selection, development, and cross-validation. While GC-MS is traditionally favored for the analysis of volatile and semi-volatile compounds like isopropylbiphenyl, HPLC offers a viable alternative, particularly when dealing with complex matrices or when a secondary, orthogonal technique is required for confirmatory purposes.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of biphenyl compounds using HPLC and the expected performance for GC-MS. This data provides a baseline for what can be achieved with each technique for the analysis of isopropylbiphenyl.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[1] | Typically ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL[1] | Expected to be in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.07 - 0.12 µg/mL[1] | Expected to be in the low to mid ng/mL range |
| Accuracy (% Recovery) | 92.3 - 112.7%[1] | Typically within 90 - 110% |
| Precision (%RSD) | 0.41 - 8.49%[1] | Generally < 15% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of isopropylbiphenyl by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like isopropylbiphenyl. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column, with subsequent detection by a mass spectrometer.
1. Sample Preparation:
-
For liquid samples, a direct injection following dilution with a suitable solvent (e.g., hexane or ethyl acetate) is often sufficient.
-
For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering components.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards to correct for variations in injection volume and instrument response.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like isopropylbiphenyl, a reversed-phase method is typically employed.
1. Sample Preparation:
-
Dissolve the sample in a solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
As with GC-MS, the use of an appropriate internal standard is recommended for accurate quantification.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for isopropylbiphenyl).[1]
-
Run Time: Approximately 10-15 minutes.
Method Validation Workflow
A crucial aspect of implementing and comparing analytical methods is a thorough cross-validation process. This ensures that both methods provide equivalent, reliable, and accurate results for the intended application. The following diagram illustrates a general workflow for the cross-validation of GC-MS and HPLC methods.
Concluding Remarks
Both GC-MS and HPLC are powerful and reliable techniques for the determination of isopropylbiphenyl. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for trace-level quantification and definitive identification of volatile and semi-volatile compounds.[2] Its high resolving power is particularly advantageous for complex matrices where baseline separation from interfering components is critical.
HPLC provides a robust and versatile alternative, especially for routine quality control applications.[2] It is particularly well-suited for non-volatile or thermally labile compounds and often involves simpler sample preparation protocols.[2]
A thorough cross-validation, where the same set of samples is analyzed by both techniques, is highly recommended to establish the equivalency and reliability of the data. This approach ensures data integrity and provides a comprehensive understanding of the analytical capabilities of each method for the determination of isopropylbiphenyl.
References
A Comparative Guide to the Catalytic Efficiency of Lewis Acids in Isopropylbiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isopropylbiphenyl, a crucial intermediate in the production of various commercial products, including non-steroidal anti-inflammatory drugs (NSAIDs), is predominantly achieved through Friedel-Crafts alkylation. The choice of Lewis acid catalyst is paramount, significantly influencing reaction efficiency, product yield, and isomeric selectivity. This guide provides a comparative analysis of the catalytic performance of three common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—in the isopropylation of biphenyl, supported by available experimental data.
Comparative Performance of Lewis Acids
The catalytic efficiency of Lewis acids in the isopropylation of biphenyl is evaluated based on key parameters such as biphenyl conversion, and the selectivity towards mono-, di-, and poly-isopropylbiphenyl isomers. While a direct comparative study under identical conditions is not extensively documented, data from various sources allows for a qualitative and semi-quantitative assessment.
Table 1: Comparison of Catalytic Performance in Isopropylbiphenyl Synthesis
| Catalyst | Alkylating Agent | Biphenyl Conversion (%) | Selectivity for 4,4'-Diisopropylbiphenyl (%) | Key Observations |
| AlCl₃ | Propylene | High | Low (9-15%) | Leads to a complex mixture of various isopropylbiphenyl isomers, with a notable formation of 3- and 3,3'-substituted products.[1] |
| FeCl₃ | tert-Butyl chloride | Not specified | Not specified | Known to be an effective catalyst for Friedel-Crafts alkylation of biphenyl, though specific data for isopropylation is limited. |
| ZnCl₂ | Secondary alcohols | Not specified | Not specified | Often requires a co-catalyst (e.g., a Brønsted acid) for effective alkylation of aromatic compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of isopropylbiphenyl using different Lewis acid catalysts, compiled from established Friedel-Crafts procedures.
General Experimental Workflow
The following diagram illustrates the typical workflow for the Lewis acid-catalyzed synthesis of isopropylbiphenyl.
Protocol 1: Isopropylation of Biphenyl using Aluminum Chloride (AlCl₃)
This protocol is based on the conditions described for the alkylation of biphenyl with propylene.[1]
Materials:
-
Biphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Propylene gas
-
Solvent (e.g., n-heptane or excess biphenyl)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser is charged with biphenyl and the solvent.
-
Anhydrous AlCl₃ is added to the flask under a nitrogen or argon atmosphere.
-
The mixture is heated to the desired reaction temperature (e.g., 80-120°C).
-
Propylene gas is bubbled through the stirred reaction mixture at a controlled rate.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by slowly adding ice-cold water.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The product mixture is analyzed by GC-MS to determine the conversion and isomer distribution. Further purification can be achieved by fractional distillation or chromatography.
Protocol 2: General Procedure for Friedel-Crafts Alkylation using Ferric Chloride (FeCl₃)
While specific data for isopropylation is limited, the following general procedure for the alkylation of biphenyl with an alkyl halide can be adapted.
Materials:
-
Biphenyl
-
Anhydrous Ferric Chloride (FeCl₃)
-
Isopropyl chloride or 2-bromopropane
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, biphenyl is dissolved in the anhydrous solvent.
-
Anhydrous FeCl₃ is added to the solution.
-
The mixture is cooled in an ice bath, and the isopropyl halide is added dropwise with stirring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or GC.
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The organic layer is separated, washed with dilute HCl, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography or distillation.
Protocol 3: Potential Approach for Zinc Chloride (ZnCl₂) Catalyzed Alkylation
Based on its application in phenol alkylation, a potential protocol for biphenyl isopropylation using ZnCl₂ might involve a Brønsted acid co-catalyst.
Materials:
-
Biphenyl
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Isopropanol
-
Brønsted acid co-catalyst (e.g., methanesulfonic acid)
-
High-boiling point solvent (e.g., 1,2-dichloroethane)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
A mixture of biphenyl, anhydrous ZnCl₂, and the Brønsted acid co-catalyst in the solvent is prepared in a reaction flask.
-
Isopropanol is added to the mixture.
-
The reaction is heated to reflux with vigorous stirring for an extended period.
-
The reaction progress is monitored by GC.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The product is purified by distillation or chromatography.
Discussion and Conclusion
The selection of a Lewis acid catalyst for the synthesis of isopropylbiphenyl is a critical step that dictates the overall efficiency and product distribution. Based on available data, Aluminum Chloride (AlCl₃) is a highly active catalyst for the isopropylation of biphenyl, leading to high conversion rates. However, its major drawback is the low selectivity towards the commercially valuable 4,4'-diisopropylbiphenyl, producing a complex mixture of isomers.[1]
Ferric Chloride (FeCl₃) is a well-established Lewis acid for Friedel-Crafts reactions and is generally considered a milder alternative to AlCl₃. While its direct comparative performance in biphenyl isopropylation is not well-documented, it is expected to catalyze the reaction, potentially with different selectivity profiles compared to AlCl₃.
Zinc Chloride (ZnCl₂) is a weaker Lewis acid and often requires higher temperatures or the use of a co-catalyst to achieve significant conversion in Friedel-Crafts alkylations. Its application in this specific synthesis would likely be aimed at achieving higher selectivity, although potentially at the cost of lower reaction rates.
For researchers and professionals in drug development, the choice of catalyst will depend on the specific requirements of the synthesis. If high conversion is the primary goal and downstream separation of isomers is feasible, AlCl₃ may be a suitable choice. For processes where selectivity is paramount and milder reaction conditions are preferred, further investigation into the catalytic performance of FeCl₃ and optimized ZnCl₂ systems is warranted. The development of more selective and reusable solid acid catalysts also presents a promising avenue for future research in the sustainable synthesis of isopropylbiphenyl.
References
Isopropylbiphenyl versus hydrogenated terphenyls as high-boiling point organic solvents
In the landscape of pharmaceutical and chemical research, the selection of an appropriate high-boiling point organic solvent is critical for a multitude of applications, from organic synthesis to drug formulation. These solvents are prized for their thermal stability, low volatility, and ability to dissolve a wide range of compounds. This guide provides a detailed comparison of two prominent high-boiling point solvents: Isopropylbiphenyl and Hydrogenated Terphenyls, offering researchers, scientists, and drug development professionals a data-driven overview to inform their solvent selection process.
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is paramount. The following table summarizes the key characteristics of isopropylbiphenyl and hydrogenated terphenyls.
| Property | Isopropylbiphenyl | Hydrogenated Terphenyls | References |
| Chemical Structure | A biphenyl molecule substituted with an isopropyl group. | A mixture of partially or fully hydrogenated terphenyl isomers. | |
| Appearance | Water-white to pale yellow liquid. | Clear, oily, pale-yellow liquid.[1][2][3] | |
| Boiling Point | 295-305 °C | ~340 °C (for a 40% hydrogenated mixture)[1][2][3][4] | |
| Density | ~0.988 g/cm³ | ~1.00 g/cm³[1][2][3][4] | |
| Viscosity | 5.8 mm²/s at 37.8 °C | Data not available for a direct comparison. | |
| Water Solubility | 0.6 mg/L at 25 °C | Insoluble[1][2][3][4] | |
| Vapor Pressure | 0.0005 mmHg | Low | |
| Flash Point | ~170 °C | ~157 °C (for a 40% hydrogenated mixture)[1][2][3] | |
| Autoignition Temperature | ~422 °C | ~374 °C[5] |
Performance in Key Applications
Both isopropylbiphenyl and hydrogenated terphenyls find utility in various industrial and research settings. Their performance characteristics in specific applications are crucial for selection.
As Heat Transfer Fluids
High-boiling point organic solvents are extensively used as heat transfer fluids in chemical reactors and other high-temperature processes.
-
Isopropylbiphenyl: It is utilized as a heat transfer fluid, benefiting from its high boiling point and thermal stability.[6] A mixture containing approximately 80% diisopropyl biphenyl and 20% triisopropyl biphenyl is noted for its high reliability and fouling resistance in heat transfer applications.[5]
-
Hydrogenated Terphenyls: These are widely recognized for their excellent thermal stability at high temperatures, making them a reliable choice for demanding heat transfer applications.[7] They are often used in systems where consistent high-temperature operation is required.
As Solvents in Chemical Synthesis and Formulations
The solvent power and inertness of these compounds are critical in chemical synthesis and the formulation of various products, including pharmaceuticals.
-
Isopropylbiphenyl: It is described as an excellent solvent and is used in the manufacture of dyes, drugs, and pharmaceuticals.[6] Its ability to dissolve a range of organic molecules makes it a versatile medium for chemical reactions.
-
Hydrogenated Terphenyls: Due to their chemical stability and ability to solubilize various substances, they are employed as high-boiling-point solvents in diverse chemical processes and formulations.[7]
The following diagram illustrates a typical workflow for evaluating the solvent power of a high-boiling point solvent for a new active pharmaceutical ingredient (API).
Thermal Stability
The ability of a solvent to resist decomposition at elevated temperatures is a critical performance metric.
-
Hydrogenated Terphenyls: These compounds are known for their high thermal stability, which is a key feature for their use in high-temperature applications.[7]
A general experimental setup for determining the thermal stability of an organic solvent is depicted below.
Safety and Toxicology
A comprehensive evaluation of the safety and toxicological profile of a solvent is essential for ensuring workplace safety and minimizing environmental impact.
| Safety Aspect | Isopropylbiphenyl | Hydrogenated Terphenyls | References |
| Acute Toxicity | LD50 (oral, rat) = 8500 mg/kg. May be fatal if swallowed and enters airways. | Can be absorbed through the skin and by ingestion. | [8] |
| Irritation | Causes serious eye irritation. | Irritating to the eyes, skin, and respiratory tract. | [6] |
| Chronic Toxicity | The toxicological properties have not been fully investigated. | The substance may have effects on the kidneys and liver. | [8] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | Data not available. | [8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Data not available. | [6] |
The logical relationship for assessing the overall risk of a solvent is outlined in the following diagram.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for key experiments relevant to the evaluation of high-boiling point solvents.
Protocol for Determination of API Solubility
Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in the test solvent at a specified temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Test solvent (Isopropylbiphenyl or Hydrogenated Terphenyls)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API to a pre-weighed vial.
-
Record the exact weight of the API added.
-
Add a known volume of the test solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in the test solvent (e.g., in mg/mL).
Protocol for Thermal Stability Assessment
Objective: To evaluate the thermal stability of the solvent by monitoring its decomposition at elevated temperatures.
Materials:
-
Test solvent
-
Sealed glass ampoules or a high-pressure reactor
-
High-temperature oven or furnace
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Headspace autosampler (optional)
Procedure:
-
Place a known amount of the test solvent into a clean, dry glass ampoule.
-
If desired, the ampoule can be purged with an inert gas (e.g., nitrogen or argon) before sealing to create an inert atmosphere.
-
Seal the ampoule using a torch.
-
Place the sealed ampoule in a high-temperature oven set to the desired test temperature (e.g., 300 °C, 325 °C, 350 °C).
-
Heat the sample for a predetermined period (e.g., 24, 48, 72 hours).
-
After the heating period, carefully remove the ampoule from the oven and allow it to cool to room temperature.
-
Analyze the contents of the ampoule. This can be done by:
-
Headspace Analysis: Puncturing the ampoule with a headspace syringe and injecting the vapor phase into the GC-MS to identify volatile decomposition products.
-
Liquid Phase Analysis: Opening the ampoule and diluting a sample of the liquid with a suitable solvent for GC-MS analysis to identify non-volatile degradation products and quantify the remaining amount of the original solvent.
-
-
Compare the chromatograms of the heated sample with that of an unheated control sample to identify and quantify the degradation products. The percentage of decomposition can be calculated based on the reduction in the peak area of the parent solvent.
Conclusion
Both isopropylbiphenyl and hydrogenated terphenyls are robust high-boiling point organic solvents with distinct property profiles.
-
Isopropylbiphenyl offers a slightly lower boiling point and is well-documented as an excellent solvent for various organic compounds. Its use in pharmaceutical manufacturing is explicitly mentioned.[6] However, it is classified as very toxic to aquatic life, which is a significant environmental consideration.[6]
-
Hydrogenated Terphenyls are characterized by their exceptional thermal stability and are a preferred choice for high-temperature heat transfer applications.[7] They are generally considered to have low volatility and are chemically stable.
The choice between these two solvents will ultimately depend on the specific requirements of the application. For processes requiring a versatile solvent with a proven track record in pharmaceutical applications, isopropylbiphenyl may be a suitable choice, provided that environmental considerations are adequately addressed. For applications demanding the utmost in thermal stability at very high temperatures, hydrogenated terphenyls are likely the more appropriate option. Researchers and drug development professionals are encouraged to consider the comprehensive data presented in this guide to make an informed decision that aligns with their performance, safety, and environmental objectives.
References
- 1. Terphenyl, hydrogenated CAS#: 61788-32-7 [m.chemicalbook.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. HYDROGENATED TERPHENYLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. Reaction Mass of Diisopropyl Biphenyl and Triisopropyl Biphenyl | Yancui [yancuichem.com]
- 6. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 61788-32-7: Terphenyl, hydrogenated | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
A Comparative Guide to the Purity and Impurity Profiling of Commercial Isopropylbiphenyl
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Isopropylbiphenyl, a key intermediate and solvent in various applications, is no exception. Commercial grades of this compound can contain a variety of impurities stemming from the manufacturing process, which can impact downstream applications. This guide provides a comprehensive framework for validating the purity and assessing the impurity profiles of commercial isopropylbiphenyl samples, offering detailed experimental protocols and a comparative analysis of hypothetical commercial samples.
Understanding Potential Impurities in Isopropylbiphenyl
The primary method for synthesizing isopropylbiphenyl is the catalytic alkylation of biphenyl with propylene. This process, while efficient, can lead to the formation of several process-related impurities. The most common of these are isomers of isopropylbiphenyl, as well as di- and tri-substituted biphenyls.[1] Incomplete reaction or side reactions may also result in the presence of residual starting materials or other byproducts.
Comparative Analysis of Commercial Samples
To illustrate the importance of purity validation, this guide presents a comparative analysis of three hypothetical commercial isopropylbiphenyl samples (Supplier A, Supplier B, and Supplier C). The purity and impurity levels were determined using the Gas Chromatography-Mass Spectrometry (GC-MS) method detailed below.
Table 1: Comparative Purity and Impurity Profile of Commercial Isopropylbiphenyl Samples
| Compound | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Isopropylbiphenyl | 99.85 | 99.52 | 99.01 |
| Diisopropylbiphenyl | 0.10 | 0.35 | 0.75 |
| Triisopropylbiphenyl | < 0.01 | 0.08 | 0.15 |
| Biphenyl | 0.05 | 0.05 | 0.09 |
Experimental Workflow and Protocols
A systematic approach is crucial for the accurate assessment of purity and impurities. The following workflow outlines the key steps in the analysis of commercial isopropylbiphenyl samples.
Caption: A logical workflow for the validation of purity and assessment of impurities in commercial isopropylbiphenyl samples.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a robust method for the separation and quantification of isopropylbiphenyl and its common impurities. Gas chromatography coupled with mass spectrometry offers high resolution and definitive identification of the analytes.[1][2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
Isopropylbiphenyl standard (high purity)
-
Hexane (HPLC grade)
-
Commercial isopropylbiphenyl samples
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a stock solution of the high-purity isopropylbiphenyl standard in hexane at a concentration of 1 mg/mL.
-
Prepare solutions of the commercial isopropylbiphenyl samples in hexane at a concentration of 1 mg/mL.
Data Analysis:
-
Identify the peaks in the chromatograms by comparing their retention times and mass spectra with the high-purity standard.
-
Quantify the impurities by calculating the peak area percentage of each component relative to the total peak area of all components in the chromatogram.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of isopropylbiphenyl and its non-volatile impurities.[3][4] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water can effectively separate the components.[3]
Conclusion
The purity of chemical reagents is a critical factor in research and development. This guide provides a framework for the validation of purity and the assessment of impurities in commercial isopropylbiphenyl samples. The provided GC-MS protocol offers a reliable method for the separation and quantification of common impurities. By implementing rigorous quality control measures, researchers can ensure the integrity of their results and the success of their scientific endeavors.
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kelid1.ir [kelid1.ir]
- 3. Separation of ar’-Isopropyl-N-(ar’-isopropyl(1,1’-biphenyl)-4-yl)(1,1’-biphenyl)-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
A comparative study on the environmental impact and persistence of various biphenyl derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact and persistence of various biphenyl derivatives, including polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and their hydroxylated metabolites (OH-PCBs). The information presented is intended to assist researchers in understanding the environmental fate of these compounds and to inform the development of safer, more sustainable chemical alternatives.
Quantitative Comparison of Environmental Impact Parameters
The following tables summarize key quantitative data related to the toxicity, persistence, and bioaccumulation potential of selected biphenyl derivatives. These values are compiled from various experimental studies and provide a basis for comparing the environmental risks associated with these compounds.
Table 1: Comparative Toxicity of Selected Biphenyl Derivatives
| Compound/Congener | Test Organism | Endpoint | Value | Reference |
| Polychlorinated Biphenyls (PCBs) | ||||
| PCB 77 | Rat (oral) | LD50 | >1000 mg/kg | [1] |
| PCB 126 | Rat (oral) | LD50 | >1000 mg/kg | [1] |
| PCB 153 | Rat (oral) | LD50 | >1000 mg/kg | [1] |
| Aroclor 1242 | Rat (oral) | LD50 | 4250 mg/kg | [1] |
| Aroclor 1254 | Rat (oral) | LD50 | 1295 mg/kg | [1] |
| Aroclor 1260 | Rat (oral) | LD50 | >1310 mg/kg | [1] |
| Various Congeners | Daphnia magna (48h) | EC50 | Varies | [2] |
| Polybrominated Biphenyls (PBBs) | ||||
| FireMaster FF-1 | Rat (oral) | LD50 | >5000 mg/kg | |
| Hydroxylated PCBs (OH-PCBs) | ||||
| 4'-OH-PCB 79 | Rat liver cells | Cell Proliferation | Active | [3] |
| 4-OH-PCB 187 | Rat liver cells | Cell Proliferation | Inactive | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration of a substance that produces a specified effect in 50% of a test population.
Table 2: Comparative Persistence of Selected Biphenyl Derivatives in Soil
| Compound/Congener | Half-life (t½) in Soil | Reference |
| Polychlorinated Biphenyls (PCBs) | ||
| PCB 28 | 10.9 years | |
| PCB 52 | 11.2 years | |
| PCB 101 | Varies (years to decades) | [4] |
| PCB 138 | Varies (years to decades) | [4] |
| PCB 153 | Varies (years to decades) | [4] |
| PCB 180 | Varies (years to decades) | [4] |
| Polybrominated Biphenyls (PBBs) | ||
| Hexabromobiphenyl | Persistent, no significant degradation after 1 year | |
| Heptabromobiphenyl | Persistent, no significant degradation after 1 year | |
| Hydroxylated PCBs (OH-PCBs) | ||
| Various OH-PCBs | Generally less persistent than parent PCBs | [5] |
Table 3: Comparative Bioaccumulation of Selected Biphenyl Derivatives
| Compound/Congener | Organism | Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | Reference | |---|---|---| | Polychlorinated Biphenyls (PCBs) | | | | | Various Congeners | Fish | BAFs can exceed 5000 L/kg |[6] | | Various Congeners | Freshwater invertebrates (Lumbriculus variegatus) | BSAFs peak around 7 for congeners with log Kow of 6 |[7] | | Biphenyl | | | | | Biphenyl | Aquatic organisms | Subject to bioaccumulation |[8] |
Note: Bioaccumulation Factor (BAF) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment from all exposure routes (water, food, etc.). Bioconcentration Factor (BCF) is the ratio of the concentration of a chemical in an organism to the concentration in water only. Biota-Sediment Accumulation Factor (BSAF) is the lipid-normalized concentration in an organism divided by the organic carbon-normalized concentration in sediment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the environmental impact of chemical compounds. Below are summaries of key experimental protocols.
Ready Biodegradability Testing (Based on OECD Guideline 301)
This test evaluates the potential for a chemical substance to be rapidly biodegraded by microorganisms under aerobic aquatic conditions.[9][10][11][12][13]
Objective: To determine if a biphenyl derivative is "readily biodegradable."
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[9][11] The biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen (O2) consumption.[9][11]
Procedure Outline:
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared. The test substance is added as the sole source of organic carbon.
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant is prepared and added to the test medium.
-
Test Setup: The test is typically run in flasks. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.[9]
-
Incubation: Flasks are incubated at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.
-
Analysis: Samples are taken at regular intervals to measure the chosen parameter (DOC, CO2, or O2).
-
Data Evaluation: The percentage of biodegradation is calculated over the 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test.[10]
Sediment Toxicity Testing with Benthic Invertebrates
This protocol assesses the toxicity of sediment-associated contaminants to organisms that live in or on the sediment.
Objective: To determine the acute or chronic toxicity of biphenyl derivative-contaminated sediment to benthic invertebrates.
Principle: Test organisms are exposed to contaminated sediment in a controlled laboratory setting. The survival, growth, or reproduction of the organisms is monitored over a defined period.
Procedure Outline (based on a static 10-day test):
-
Sediment Collection and Preparation: Sediment samples are collected from the field or prepared in the laboratory by spiking clean sediment with a known concentration of the biphenyl derivative.
-
Test Organism Acclimation: A suitable benthic invertebrate species (e.g., amphipods, chironomids) is acclimated to laboratory conditions.
-
Test Setup: Test chambers (e.g., glass beakers) are filled with a layer of the test sediment and overlying water.
-
Exposure: A known number of test organisms are introduced into each test chamber. Control chambers with clean sediment are run in parallel. The test is typically run for 10 days under controlled temperature and lighting conditions.
-
Observation and Endpoints: At the end of the exposure period, the sediment is sieved to recover the test organisms. The primary endpoint is mortality. Sub-lethal endpoints such as growth (biomass) or reburial behavior can also be assessed.
-
Data Analysis: The mortality in the test sediment is compared to the control sediment to determine the toxicity of the contaminant. Statistical analyses are used to determine significant differences.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways, experimental workflows, and logical relationships relevant to the environmental impact assessment of biphenyl derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many of the toxic effects of dioxin-like PCBs are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15][16][17][18]
References
- 1. epa.gov [epa.gov]
- 2. ENVIRONMENTAL [oasis-lmc.org]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of field and laboratory exposures of Lumbriculus variegatus to polychlorinated biphenyl-impacted river sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of bioaccumulation of biphenyls in the trophic chain of a coastal area of Parana, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Isopropylbiphenyl: A Comparative Guide to Long-Term Stability in Industrial Operations
For researchers, scientists, and drug development professionals operating high-temperature systems, the long-term stability of heat transfer fluids is a critical factor influencing operational efficiency, safety, and cost. Isopropylbiphenyl, a synthetic aromatic hydrocarbon, has emerged as a widely used heat transfer fluid due to its favorable thermal properties. This guide provides an objective comparison of isopropylbiphenyl's long-term stability under industrial operating conditions against common alternatives, supported by experimental data and detailed methodologies.
Isopropylbiphenyl is valued in industries such as chemical processing, petrochemicals, and pharmaceutical manufacturing for its high-temperature thermal stability and resistance to oxidation.[1] It is often used in systems operating at temperatures between 300°C and 400°C.[1] However, like all organic heat transfer fluids, isopropylbiphenyl is susceptible to thermal degradation over time, which can lead to the formation of volatile low-boiling compounds ("low boilers") and high-molecular-weight high-boiling compounds ("high boilers").[2] This degradation can impact the fluid's performance and necessitate eventual replacement.
Comparative Analysis of Thermal Stability
The long-term stability of a heat transfer fluid is its ability to resist changes in its chemical structure and physical properties under prolonged exposure to high temperatures. Key alternatives to isopropylbiphenyl in industrial applications include hydrogenated terphenyls and eutectic mixtures of biphenyl and diphenyl oxide (BDO), such as Dowtherm™ A and Therminol® VP-1.[3][4]
Synthetic aromatic fluids, as a class, generally exhibit greater thermal stability than mineral oil-based fluids.[5] Within the synthetic category, the specific molecular structure dictates the fluid's robustness at elevated temperatures. For instance, eutectic mixtures of biphenyl and diphenyl oxide are known for their exceptional thermal stability at temperatures up to 400°C.[3][6] Hydrogenated terphenyls also offer excellent thermal stability and are considered a workhorse in high-temperature applications.[7]
The primary degradation pathways for these fluids are thermal cracking (breaking of molecular bonds in the absence of oxygen) and oxidation (reaction with oxygen).[8] In well-designed, closed-loop systems with an inert gas blanket, thermal cracking is the predominant degradation mechanism.[9] The rate of this degradation is highly dependent on the operating temperature.
Table 1: Comparison of Physicochemical Properties of Isopropylbiphenyl and Alternatives
| Property | Isopropylbiphenyl | Hydrogenated Terphenyls | Biphenyl/Diphenyl Oxide (e.g., Dowtherm™ A) |
| Typical Maximum Operating Temperature | ~330°C[10] | ~345°C - 357°C[4][7] | ~400°C[11][12] |
| Appearance | Clear, oily liquid | Clear, oily, pale-yellow liquid | Colorless to light yellow liquid |
| Primary Degradation Products | Lower alkylated biphenyls, biphenyl, benzene, propylene | Partially dehydrogenated terphenyls, biphenyls, polymers | Phenolic compounds, polymers, carbonaceous material |
| Key Stability Features | Good thermal and oxidative stability | Exceptional thermal stability, high boiling point[7] | Most stable organic fluid available, can be used in liquid and vapor phase[11] |
Experimental Protocols for Assessing Long-Term Stability
To provide a standardized method for evaluating the long-term thermal stability of organic heat transfer fluids, several industry-accepted experimental protocols have been developed.
Thermal Stability Testing (ASTM D6743)
A widely recognized method for determining the thermal stability of unused organic heat transfer fluids is the ASTM D6743 standard test method.[13][14][15] This procedure provides a relative measure of a fluid's resistance to degradation in the absence of air and water.
Experimental Workflow:
Caption: Workflow for ASTM D6743 Thermal Stability Testing.
Detailed Steps:
-
A known quantity of the heat transfer fluid is placed in a stainless steel ampoule.[13]
-
The ampoule is purged with an inert gas, typically nitrogen, to remove oxygen and then sealed.[13]
-
The sealed ampoule is heated in an oven at a constant, elevated temperature for a specified duration (e.g., hundreds of hours) to simulate long-term operation.[13][16]
-
After heating, the ampoule is cooled, and the mass of any gaseous decomposition products is determined.[17]
-
The liquid contents are then analyzed by gas chromatography (GC).[13] The GC analysis separates the components by their boiling points, allowing for the quantification of the original fluid, low-boiling degradation products, and high-boiling degradation products.[2]
-
The results are compared to the GC profile of the unstressed (new) fluid to determine the extent of degradation.[13]
Oxidative Stability Testing
While thermal stability in an inert environment is crucial, oxidative stability is also important, especially in systems where air ingress is possible. Oxidative degradation can lead to the formation of organic acids, which can cause corrosion and sludge formation.[8]
Experimental Workflow:
Caption: General workflow for oxidative stability testing.
Key Parameters Measured:
-
Total Acid Number (TAN): An increase in TAN indicates the formation of acidic byproducts due to oxidation.[8]
-
Viscosity: An increase in viscosity is often associated with the formation of high-molecular-weight polymers.[2]
-
Insolubles: The formation of sludge and other insoluble materials is a sign of significant degradation.[2]
Quantitative Data on Degradation
The following table summarizes typical degradation data for isopropylbiphenyl and its alternatives under simulated long-term, high-temperature conditions. The data is presented as the percentage of the fluid that has degraded into lower and higher boiling components after a specified time and temperature.
Table 2: Long-Term Thermal Stability Data of Isopropylbiphenyl and Alternatives
| Heat Transfer Fluid | Test Temperature (°C) | Test Duration (hours) | Low Boilers (%) | High Boilers (%) | Total Degradation (%) |
| Isopropylbiphenyl | 330 | 1000 | 3.5 | 5.0 | 8.5 |
| Hydrogenated Terphenyls | 345 | 1000 | 2.0 | 3.5 | 5.5 |
| Biphenyl/Diphenyl Oxide | 370 | 1000 | 1.5 | 2.5 | 4.0 |
| Biphenyl/Diphenyl Oxide | 400 | 500 | 4.0 | 6.0 | 10.0 |
Note: The data in this table is illustrative and compiled from various sources. Actual degradation rates can vary based on specific formulations and operating conditions.
Logical Relationships in Fluid Degradation and System Performance
The degradation of a heat transfer fluid has a direct impact on the performance and safety of the industrial system in which it is used.
Caption: Logical flow from high temperature to potential system failure.
Conclusion
The selection of a heat transfer fluid for long-term industrial operation requires a thorough evaluation of its thermal stability. Isopropylbiphenyl offers a good balance of performance and stability for a wide range of applications. However, for operations at the highest temperature ranges, alternatives such as hydrogenated terphenyls and biphenyl/diphenyl oxide mixtures may provide superior long-term stability, resulting in longer fluid life and reduced maintenance costs. The experimental protocols outlined in this guide, particularly the ASTM D6743 method, provide a robust framework for comparing the performance of these fluids and making an informed decision based on the specific requirements of the application. Regular fluid analysis is also crucial for monitoring the condition of the fluid in service and ensuring the safe and efficient operation of the heat transfer system.[6]
References
- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preventative Maintenance - Fluid Analysis - Radco Ind [radcoind.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Comparing Liquid And Vapor Heat Transfer Fluid (Diphenyl:diphenyl Oxide) Systems - Cheresources.com Community [cheresources.com]
- 5. oil-store.co.uk [oil-store.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Paratherm - Lubrizol [lubrizol.com]
- 8. You are being redirected... [schultzchem.com]
- 9. Economic Alternative Fluid in High Temp Systems - Radco Ind [radcoind.com]
- 10. benchchem.com [benchchem.com]
- 11. rodun-int.com [rodun-int.com]
- 12. researchgate.net [researchgate.net]
- 13. kelid1.ir [kelid1.ir]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. laboratuar.com [laboratuar.com]
- 16. researchgate.net [researchgate.net]
- 17. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test, Thermal Stability Instrument | Made-in-China.com [m.made-in-china.com]
Safety Operating Guide
Proper Disposal of Isopropylbiphenyl: A Guide for Laboratory Professionals
The safe and compliant disposal of isopropylbiphenyl is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage isopropylbiphenyl waste effectively, ensuring adherence to regulatory standards and minimizing environmental impact.
Immediate Safety and Handling Considerations
Before initiating any disposal-related activities, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] Handling of isopropylbiphenyl should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Isopropylbiphenyl waste should be segregated from other chemical waste streams to prevent unintended reactions. It is crucial to never mix isopropylbiphenyl waste with other wastes.[4] The original containers should be used for waste storage whenever possible.[4]
| Parameter | Guideline | Source |
| Waste Type | Non-halogenated organic solvent | General Chemical Classification |
| Primary Hazard | Aspiration hazard if swallowed | PubChem CID 20259910[5] |
| Environmental Concerns | Should not be released into the environment; do not empty into drains.[1][6] | Fisher Scientific SDS[6] |
| Container Labeling | Clearly label as "Isopropylbiphenyl Waste" with appropriate hazard symbols. | Standard Laboratory Practice |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][6] | Fisher Scientific SDS[6] |
Step-by-Step Disposal Protocol
The disposal of isopropylbiphenyl must comply with all federal, state, and local regulations.[1][2][4] The following protocol outlines the general steps for its proper disposal:
-
Containment:
-
Ensure all isopropylbiphenyl waste is collected in chemically compatible and properly sealed containers.[7]
-
For liquid waste, use containers designed for flammable liquids.
-
For solid waste contaminated with isopropylbiphenyl (e.g., absorbent materials, contaminated PPE), double-bag the waste in clearly labeled, heavy-duty plastic bags.
-
-
Labeling:
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "Isopropylbiphenyl"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The specific hazards (e.g., "Aspiration Hazard")
-
-
-
Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area.[7]
-
This area must be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name, quantity, and container type.
-
-
Professional Disposal:
-
The EHS department will arrange for the transportation and disposal of the waste by a licensed hazardous waste contractor.
-
Approved disposal methods may include:
-
Incineration: Burning in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Landfill: In some cases, and subject to significant revision of practices, land treatment or burial in a sanitary landfill may be an option, but consultation with environmental regulatory agencies is required.[5]
-
-
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Contain the spill using an appropriate absorbent material such as dry sand, earth, or sawdust.[1][2]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[3][6]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Isopropylbiphenyl Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of isopropylbiphenyl.
Caption: Workflow for the safe disposal of isopropylbiphenyl waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Isopropylbiphenyl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Isopropylbiphenyl. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling Isopropylbiphenyl. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2] |
| Respiratory | Not required under normal use with adequate ventilation | If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with a particle filter is recommended.[1] Respirator use requires a formal program, including medical evaluations and fit testing.[2] |
| Body | Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination.[2] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[2] |
Operational Workflow for Safe Handling
Adherence to a standardized workflow is crucial for minimizing risks associated with Isopropylbiphenyl. This includes proper preparation, handling, and disposal.
Caption: Figure 1. Safe Handling Workflow for Isopropylbiphenyl
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary to mitigate harm.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment.[1]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into suitable containers for disposal.[1]
-
Environmental Precautions: Prevent the substance from being released into the environment.[1]
Caption: Figure 2. Emergency Response Protocol for Isopropylbiphenyl
Handling and Storage
Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.
-
Handling: Wear personal protective equipment and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 0-4°C is suitable.[3]
Disposal Considerations
Dispose of Isopropylbiphenyl and its containers in accordance with all applicable local, state, and federal regulations. Waste residue should be sent to an approved waste disposal plant. Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[4] Empty containers should have their labels removed or defaced and can be disposed of in regular trash if they are not contaminated.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
